molecular formula C13H9N B1580647 [1,1'-Biphenyl]-2-carbonitrile CAS No. 24973-49-7

[1,1'-Biphenyl]-2-carbonitrile

Cat. No.: B1580647
CAS No.: 24973-49-7
M. Wt: 179.22 g/mol
InChI Key: WLPATYNQCGVFFH-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-carbonitrile is a useful research compound. Its molecular formula is C13H9N and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPATYNQCGVFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179687
Record name (1,1'-Biphenyl)-2-carbonitrile
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24973-49-7
Record name (1,1'-Biphenyl)-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIPHENYL-2-CARBONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

[1,1'-Biphenyl]-2-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to [1,1'-Biphenyl]-2-carbonitrile: Synthesis, Properties, and Applications

Introduction

This compound, also commonly known as 2-cyanobiphenyl, is a pivotal organic compound characterized by a biphenyl scaffold with a nitrile functional group at the 2-position. This unique structural arrangement imparts a set of chemical properties that have made it an invaluable building block in various fields, most notably in the synthesis of pharmaceuticals and the development of advanced materials. Its role as a key intermediate in the production of the "sartan" class of antihypertensive drugs has cemented its importance in medicinal chemistry. Furthermore, the broader class of cyanobiphenyls has been fundamental to the advancement of liquid crystal display (LCD) technology.

This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of this compound. It delves into its physicochemical properties, established and modern synthetic routes, chemical reactivity, diverse applications, and essential safety and handling protocols. The content is structured to offer not just data, but also expert insights into the causality behind experimental choices and the practical utility of this versatile molecule.

Chemical Identity and Physicochemical Properties

The fundamental identification and physical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.

PropertyValueReference(s)
CAS Number 24973-49-7[1][2][3]
Synonyms 2-Cyanobiphenyl, 2-Phenylbenzonitrile, o-Cyanobiphenyl[1][3][4]
Molecular Formula C₁₃H₉N[1][2][3]
Molecular Weight 179.22 g/mol [1][2][5]
Appearance White to light yellow powder or crystals[4]
Melting Point 35-37 °C[5][6]
Boiling Point ~346.7 °C at 760 mmHg[5]
Density ~1.11 g/cm³[5]
Solubility Soluble in organic solvents like methanol and chloroform; insoluble in water.[7][8][9][10]
Vapor Pressure 5.67 x 10⁻⁵ mmHg at 25°C[5]
Refractive Index ~1.616[5]

Synthesis and Manufacturing

The synthesis of this compound is most prominently achieved through cross-coupling reactions that form the central carbon-carbon bond between the two phenyl rings. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

Primary Synthetic Pathways

SynthesisPathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sandmeyer Sandmeyer Reaction A 2-Halobenzonitrile (e.g., 2-Bromobenzonitrile) C This compound A->C Pd Catalyst, Base B Phenylboronic Acid B->C D 2-Aminobiphenyl E Diazonium Salt D->E NaNO₂, H⁺ E->C CuCN

Caption: Key synthetic routes to this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for constructing C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[11][12][13] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[11][14]

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is critical. The base activates the organoboron species, facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[11][14]

Experimental Protocol: Suzuki-Miyaura Synthesis

  • Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzonitrile (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

  • Solvent and Base: Add a suitable solvent system (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress using TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Sandmeyer Reaction

The Sandmeyer reaction provides an alternative pathway, starting from 2-aminobiphenyl. This classical transformation converts an aryl amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[15][16][17]

Causality: This method is particularly useful when 2-aminobiphenyl is a more accessible or cost-effective starting material than the corresponding 2-halobenzonitrile. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where a copper(I) cyanide catalyst facilitates the conversion of the diazonium salt to the benzonitrile.[15][16][18]

Experimental Protocol: Sandmeyer Synthesis

  • Diazotization: Dissolve 2-aminobiphenyl (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1-1.1 equivalents) dropwise while maintaining the low temperature to form the aryl diazonium salt.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Reaction: Slowly add the cold diazonium salt solution to the CuCN mixture. Nitrogen gas evolution will be observed. Allow the reaction to stir at a controlled temperature until the evolution of gas ceases.

  • Workup and Purification: The reaction is typically worked up by extraction with an organic solvent, followed by washing and drying. Purification is achieved through standard techniques like chromatography or distillation.

Modern Synthetic Approaches

Recent advancements have introduced alternative methods, such as the Rhodium(III)-catalyzed C-H Hiyama cross-coupling. This approach directly arylates benzimidates (which serve as a precursor to the nitrile group) with arylsilanes in water, offering a more sustainable and environmentally friendly protocol.[19]

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its two primary components: the nitrile group and the biphenyl ring system. This dual reactivity makes it a versatile intermediate for synthesizing more complex molecules.

ReactivityPathways cluster_nitrile Nitrile Group Reactions cluster_ring Biphenyl Ring Reactions A This compound B [1,1'-Biphenyl]-2-carboxylic Acid A->B Hydrolysis (H₃O⁺) C [1,1'-Biphenyl]-2-ylmethanamine A->C Reduction (e.g., LiAlH₄) D Tetrazole Derivative (e.g., for Sartans) A->D [2+3] Cycloaddition (e.g., NaN₃) E Substituted Biphenyls (e.g., Nitration, Halogenation) A->E Electrophilic Aromatic Substitution

Caption: Key reactivity pathways of this compound.

  • Reactions of the Nitrile Group: The cyano group can undergo various transformations.

    • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to [1,1'-Biphenyl]-2-carboxylic acid.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to the corresponding primary amine, ([1,1'-biphenyl]-2-yl)methanamine.

    • Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in a [2+3] cycloaddition reaction to form a tetrazole ring. This specific reaction is a cornerstone in the synthesis of many sartan drugs.[8]

  • Reactions on the Biphenyl Rings: The phenyl rings can undergo electrophilic aromatic substitution, such as nitration or halogenation. The position of substitution is directed by the existing cyano and phenyl groups.

Applications in Research and Industry

The utility of this compound and its derivatives spans several high-value sectors.

Pharmaceutical Intermediates

The most significant application of this compound derivatives is as advanced intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans" (e.g., Valsartan, Losartan, Irbesartan).[8] For instance, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a crucial building block for synthesizing drugs like azilsartan and telmisartan.[8] The biphenyl scaffold mimics the side chain of a key amino acid, allowing the final drug molecule to effectively block the angiotensin II receptor.

Materials Science

The cyanobiphenyl moiety is a classic component of liquid crystals. Molecules containing this structure, such as 4-pentyl-4'-cyanobiphenyl (5CB), exhibit the mesophase properties essential for liquid crystal displays (LCDs).[20][21][22] While this compound itself is not a liquid crystal, its structural motif is fundamental to the design of these materials. Derivatives are also explored in modern materials, such as in the core of Thermally Activated Delayed Fluorescent (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[23]

Organic Synthesis

Beyond specific applications, this compound serves as a versatile starting material for creating a variety of substituted biphenyl compounds, which are important structural motifs in many areas of chemical research.[24]

Safety and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4][25]

    • H312: Harmful in contact with skin.[4][25]

    • H332: Harmful if inhaled.[4][25]

    • H315: Causes skin irritation.[3]

    • H318/H319: Causes serious eye damage/irritation.[3]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][25]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][25]

    • P271: Use only outdoors or in a well-ventilated area.[4]

  • First Aid:

    • In case of inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[26]

    • In case of skin contact: Immediately wash off with soap and plenty of water.[26]

    • In case of eye contact: Rinse cautiously with water for several minutes.[26]

    • In case of ingestion: Rinse mouth with water. Do not induce vomiting.[26]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[26][27]

Conclusion

This compound is a compound of significant industrial and academic interest. Its straightforward synthesis via robust methods like the Suzuki-Miyaura coupling, combined with the versatile reactivity of its nitrile and biphenyl components, makes it a cornerstone intermediate. Its critical role in the production of life-saving antihypertensive drugs and its foundational relevance to the field of liquid crystal materials underscore its importance. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist or researcher working in the fields of medicinal chemistry, organic synthesis, and materials science.

References

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A Senior Application Scientist's Technical Guide to [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of [1,1'-Biphenyl]-2-carbonitrile

This compound, also known as 2-cyanobiphenyl or 2-phenylbenzonitrile, is a bifunctional aromatic compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a nitrile group ortho to the biphenyl linkage, provides a unique steric and electronic environment that makes it a highly valuable precursor for complex molecular architectures. This guide offers an in-depth examination of its properties, synthesis, and applications, with a particular focus on its pivotal role in pharmaceutical development. For drug development professionals, understanding the nuances of this molecule is critical, as it serves as a key intermediate in the synthesis of several commercial drugs, most notably Angiotensin II receptor blockers (ARBs) like Valsartan.[1][2] The strategic placement of the nitrile group allows for its conversion into a tetrazole ring, a common bioisostere for a carboxylic acid group, which is a crucial step in the synthesis of these antihypertensive agents.[1]

Core Physicochemical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data govern reaction conditions, purification strategies, and safety protocols.

PropertyValueSource(s)
Molecular Formula C13H9N[3][4]
Molecular Weight 179.22 g/mol [3][5]
CAS Registry Number 24973-49-7[4][6]
Appearance White to light yellow powder or crystal[7]
Melting Point 35-37 °C[8]
Boiling Point 346.7 °C at 760 mmHg[8]
IUPAC Name 2-phenylbenzonitrile[3]

Synthesis and Mechanistic Considerations

The construction of the biphenyl scaffold is a cornerstone of modern cross-coupling chemistry. For this compound, methods like the Suzuki and Hiyama couplings are prevalent, offering high yields and functional group tolerance. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and economic factors.

Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling is a robust and widely adopted method for forming carbon-carbon bonds. In this context, it typically involves the reaction of an arylboronic acid with an aryl halide.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are used to stabilize the palladium center, prevent precipitation of palladium black, and modulate the catalyst's reactivity.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Caption: Suzuki coupling workflow for synthesizing this compound.

Rhodium-Catalyzed C-H Hiyama Cross-Coupling

A more modern approach involves the direct C-H activation of benzimidates followed by coupling with arylsilanes.[9] This method avoids the pre-functionalization required for traditional cross-coupling reactions.

Protocol: Rh(III)-Catalyzed Synthesis [9]

  • Reaction Setup: To a reaction vessel, add the starting benzimidate, the arylsilane (e.g., triethoxyphenylsilane), a rhodium catalyst such as [Cp*RhCl₂]₂, a silver salt co-catalyst (e.g., AgSbF₆), and a fluoride source (e.g., AgF) as the silane activator.

  • Solvent Addition: Add water as the solvent. The use of water makes this a more environmentally sustainable process.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 120 °C) for several hours. The benzimidate acts as both a directing group for the C-H activation and as the precursor to the nitrile.

  • Workup and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biphenyl-2-carbonitrile.

Applications in Drug Development: The Valsartan Case Study

The primary industrial application of biphenyl-2-carbonitrile derivatives is in the synthesis of sartans, a class of antihypertensive drugs. The synthesis of Valsartan is a prime example of its strategic importance.[1][10]

The overall transformation involves several key steps starting from a derivative, 4-methyl-[1,1'-biphenyl]-2-carbonitrile:

  • Benzylic Bromination: The methyl group is brominated to create a reactive benzyl bromide.[11]

  • Alkylation: The resulting bromide is used to alkylate the L-valine methyl ester.[2][12]

  • Acylation: The secondary amine is then acylated with valeryl chloride.[1]

  • Tetrazole Formation: The crucial step involves the conversion of the nitrile group into a tetrazole ring, often using tributyltin azide.[1]

  • Hydrolysis: Finally, the methyl ester is hydrolyzed to give the active carboxylic acid, Valsartan.

Valsartan_Synthesis start 4-Methyl-[1,1'-biphenyl]-2-carbonitrile step1 Benzylic Bromination Creates reactive site start:f0->step1:f0 Step 1 step2 Alkylation with L-Valine methyl ester step1:f0->step2:f0 Step 2 step3 Acylation with Valeryl Chloride step2:f0->step3:f0 Step 3 step4 step4 step3:f0->step4:f0 Step 4 step5 step5 step4:f0->step5:f0 Step 5 end Valsartan step5:f0->end:f0

Caption: Key logical steps in the synthesis of Valsartan from a biphenyl carbonitrile precursor.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

GHS Hazard Statements:

  • Causes skin irritation (H315).[3]

  • Causes serious eye damage (H318).[3]

  • May cause respiratory irritation (H335).[3]

  • Very toxic to aquatic life (H400).[3]

Recommended Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]

  • Handling: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15] Store under an inert gas as it may be air-sensitive.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is more than just a chemical compound; it is a strategic enabler in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with robust and evolving synthetic methodologies, ensure its continued relevance. For researchers in drug development, a comprehensive understanding of this molecule's reactivity and handling is not merely academic—it is a prerequisite for innovation, enabling the efficient and safe synthesis of complex, life-saving therapeutics.

References

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An In-Depth Technical Guide to [1,1'-Biphenyl]-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-2-carbonitrile, a pivotal molecular scaffold in materials science and pharmaceutical development. We will delve into its fundamental chemical identity, synthesis methodologies with an emphasis on mechanistic rationale, physicochemical properties, and key applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Nomenclature

This compound is an aromatic organic compound characterized by a biphenyl backbone with a nitrile functional group at the 2-position of one of the phenyl rings.

IUPAC Name: 2-phenylbenzonitrile[1][2]

Synonyms:

  • 2-Cyanobiphenyl

  • o-Cyanobiphenyl[3][4]

  • Biphenyl-2-carbonitrile[2]

  • 2-Biphenylcarbonitrile[3]

CAS Registry Number: 24973-49-7[1][3]

Molecular Formula: C₁₃H₉N[1][2]

Molecular Weight: 179.22 g/mol [1]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and materials science.

PropertyValueReference
Appearance White to light yellow powder or crystal
Purity >98.0% (GC)
Molecular Weight 179.2173 g/mol [3]

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A sharp, intense peak is anticipated in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The spectrum will also feature multiple bands in the aromatic region (around 3000-3100 cm⁻¹ for C-H stretching and 1400-1600 cm⁻¹ for C=C stretching) and bands corresponding to out-of-plane C-H bending, which can provide information about the substitution pattern of the aromatic rings.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.0 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to their different chemical environments and through-space interactions.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The quaternary carbons and the protonated aromatic carbons will have distinct chemical shifts, which can be assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Synthesis Methodologies: A Mechanistic Perspective

The construction of the biaryl scaffold is a cornerstone of modern organic synthesis. For this compound, two primary palladium- or copper-catalyzed cross-coupling reactions are of paramount importance: the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[6][7][8] It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

Reaction Scheme:

Figure 1: General scheme of Suzuki-Miyaura coupling for the synthesis of this compound.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromobenzonitrile), forming a Pd(II) complex. The rate of this step is generally I > Br > Cl.

  • Transmetalation: The organoboron species (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX 2-Bromobenzonitrile ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation ArBOH2 PhB(OH)₂ ArBOH2->ArPdAr Base Base (e.g., K₂CO₃) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr This compound ArPdAr->ArAr

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Illustrative):

A general procedure for a Suzuki-Miyaura coupling to synthesize a biphenyl derivative is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-aryl bonds, typically involving the copper-mediated coupling of two aryl halides.[9][10] While it often requires harsher conditions than the Suzuki-Miyaura reaction, it remains a valuable tool, especially for certain substrates.

Reaction Scheme:

Figure 3: General scheme of the Ullmann reaction for the synthesis of this compound.

Mechanistic Considerations:

The precise mechanism of the Ullmann reaction is complex and can vary depending on the specific reaction conditions. However, it is generally believed to proceed through the following key steps:

  • Formation of an Organocopper Intermediate: An aryl halide reacts with copper to form an organocopper species.

  • Coupling: This organocopper intermediate then reacts with a second molecule of the aryl halide to form the biaryl product and a copper halide salt.

Modern variations of the Ullmann reaction often utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions.

Experimental Protocol (Illustrative):

A general procedure for a classical Ullmann condensation is as follows:

  • In a high-boiling point solvent such as DMF or nitrobenzene, combine the aryl halide, a stoichiometric amount of copper powder or a copper salt, and any necessary additives.

  • Heat the mixture to a high temperature (often > 200 °C) under an inert atmosphere.

  • Maintain the temperature with vigorous stirring for an extended period, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove insoluble copper salts.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by distillation, recrystallization, or column chromatography.

Applications in Drug Development and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry and a key building block in materials science.

Pharmaceutical Intermediate

The biphenyl moiety is present in numerous approved drugs and clinical candidates. The 2-cyano-4'-methylbiphenyl derivative, in particular, is a crucial intermediate in the synthesis of several angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[11][12][13] Notable examples include losartan, valsartan, and irbesartan.[11] The specific stereochemistry and substitution pattern of the biphenyl core are critical for high-affinity binding to the AT₁ receptor.

Liquid Crystals

Cyanobiphenyls are a well-known class of liquid crystalline materials.[14] Their elongated, rigid molecular shape, combined with the strong dipole moment of the cyano group, promotes the formation of mesophases (liquid crystalline phases) over a wide temperature range. While this compound itself is not a liquid crystal, its derivatives, particularly those with alkyl or alkoxy chains at the 4'-position, are fundamental components of many liquid crystal displays (LCDs). The cyano group plays a crucial role in inducing the desired dielectric anisotropy, which is essential for the switching behavior of LCDs in response to an electric field.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Causes skin irritation.[15][16]

  • Causes serious eye irritation.[15][16]

  • May cause respiratory irritation.[15][16]

  • Very toxic to aquatic life with long-lasting effects.[15]

Precautionary Measures:

  • Avoid breathing dust/fumes.[15]

  • Wash skin thoroughly after handling.[15]

  • Use only outdoors or in a well-ventilated area.[15]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[15]

  • Avoid release to the environment.[15]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs, get medical advice/attention.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[15][16][17]

Conclusion

This compound is a molecule of significant synthetic and industrial importance. Its preparation, primarily through robust cross-coupling methodologies like the Suzuki-Miyaura and Ullmann reactions, provides access to a versatile scaffold. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective application by researchers and professionals in drug discovery and materials science, where it continues to be a key building block for innovative technologies and therapies.

References

  • PubChem. (1,1'-Biphenyl)-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Apollo Scientific. (2022).
  • Pharmaceutical Synthesis. (n.d.).
  • ChemicalBook. (2025). 4'-(Dibromomethyl)
  • Fluorochem. (2024).
  • Google Patents. (n.d.). Process for preparing 2-cyanobiphenyl compound.
  • Influence of alkyl chain length on the FTIR spectra of alkyl-cyanobiphenyls compounds. (2025).
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ACS Publications. (2012). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers.
  • Google Patents. (n.d.). Preparation method for 2-cyano-4'-methylbiphenyl.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from [Link]

  • Daken Chemical. (n.d.). The Essential Role of [1,1'-Biphenyl]-4-carbonitrile in Modern Chemistry.
  • New Journal of Chemistry. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-cyano-4' -methyl biphenyl.
  • PubMed. (2023).
  • Wikipedia. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Daken Chemical. (n.d.). Applications of Benzonitrile, 4-[(4'-butyl-2',3,5,6'-tetrafluoro[1,1'-biphenyl]-4-yl)
  • NIST. (n.d.). This compound. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4'-Octyl[1,1'-biphenyl]-4-carbonitrile(52709-84-9) 13C NMR.
  • Stenutz. (n.d.). 2-phenylbenzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9).
  • Google Patents. (n.d.). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • ChemicalBook. (n.d.). Biphenyl(92-52-4) 13C NMR spectrum.
  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). Biphenyl based liquid crystal compositions.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • PubMed. (2009). Composites containing confined n-octyl-cyanobiphenyl: monomer and dimer species in the surface layer by in situ FTIR spectroscopy.
  • ChemicalBook. (n.d.). 2-Phenylbenzimidazole(716-79-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum.
  • FTIR Spectrum. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing para-cyanobiphenyl.
  • NIST. (n.d.). p-Phenylbenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
  • Taylor & Francis Online. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • IDEALS. (2023). ROTATIONAL SPECTROSCOPY OF 2- AND 4-CYANOBIPHENYL.
  • PubMed Central. (n.d.). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Sigma-Aldrich. (n.d.). 4-Phenylbenzonitrile.

Sources

An In-depth Technical Guide to the Spectral Data of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound [1,1'-biphenyl]-2-carbonitrile. The information herein is curated to support researchers and professionals in drug development and materials science in the unambiguous identification and characterization of this molecule.

Introduction to this compound

This compound, also known as 2-cyanobiphenyl, is an organic compound with the chemical formula C₁₃H₉N.[1][2][3] Its structure consists of two phenyl rings linked by a single bond, with a nitrile (-C≡N) group substituted at the 2-position of one of the rings. This substitution pattern leads to a twisted conformation of the biphenyl system. The compound has a molecular weight of approximately 179.22 g/mol .[1] Understanding the spectral characteristics of this molecule is fundamental for its synthesis, purification, and application in various fields, including as a precursor for pharmaceuticals and in the development of liquid crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A high-resolution NMR spectrum is essential for accurate structural elucidation. The following protocol outlines the key steps for acquiring ¹H and ¹³C NMR data for this compound.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

    • Ensure the solution is homogeneous and free of any particulate matter.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion, which is particularly important for resolving the complex aromatic region.

    • Tune and shim the probe to optimize the magnetic field homogeneity and maximize signal resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended) :

    • For unambiguous assignment of proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

      • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond C-H correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) instrument Instrument Setup (High-field NMR, Tune & Shim) prep->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr nmr_2d 2D NMR (HSQC, HMBC) (Optional) h1_nmr->nmr_2d analysis Spectral Analysis & Assignment h1_nmr->analysis c13_nmr->nmr_2d c13_nmr->analysis nmr_2d->analysis

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns can be complex due to the overlap of signals from the two phenyl rings.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H6~7.8d~7.8
H3, H4, H5~7.4-7.7m-
H2', H6'~7.5m-
H3', H4', H5'~7.4m-

(Note: These are approximate values and can vary depending on the solvent and spectrometer frequency. Detailed 2D NMR analysis is required for definitive assignments.)

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The nitrile carbon is a key diagnostic signal, typically appearing in the range of δ 115-125 ppm. The quaternary carbons involved in the biphenyl linkage and the carbon attached to the nitrile group will have distinct chemical shifts.

Carbon Assignment Chemical Shift (δ, ppm)
C≡N~118
C1~145
C2~112
C3~133
C4~129
C5~134
C6~128
C1'~138
C2', C6'~129
C3', C5'~128
C4'~130

(Note: These are approximate values. Definitive assignment requires HMBC and HSQC data.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used technique.

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Background Scan : Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition : Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

G cluster_workflow ATR-FTIR Experimental Workflow clean Clean ATR Crystal background Record Background Spectrum clean->background sample Apply Solid Sample background->sample pressure Apply Pressure sample->pressure acquire Acquire IR Spectrum pressure->acquire

Caption: Workflow for ATR-FTIR data acquisition.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit several characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹) Vibrational Mode Description
~2225C≡N stretchStrong, sharp absorption characteristic of a nitrile group.
3100-3000Aromatic C-H stretchMedium to weak absorptions.
1600-1450Aromatic C=C stretchMultiple medium to strong absorptions.
~750C-H out-of-plane bendStrong absorption indicative of ortho-disubstitution on one ring and monosubstitution on the other.

The presence of a strong, sharp peak around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. The pattern of absorptions in the "fingerprint" region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable organic compounds.

  • Sample Introduction : The sample is typically introduced into the ion source via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components on a GC column.

  • Ionization : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation : The molecular ion is often energetically unstable and undergoes fragmentation to produce smaller, more stable ions.

  • Mass Analysis : The ions are accelerated and separated in a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

G cluster_workflow EI-Mass Spectrometry Workflow intro Sample Introduction (GC or Direct Probe) ionize Electron Ionization (70 eV) intro->ionize fragment Fragmentation ionize->fragment analyze Mass Analysis (m/z separation) fragment->analyze detect Detection & Spectrum Generation analyze->detect

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum of this compound provides key structural information.

m/z Ion Interpretation
179[M]⁺•Molecular ion peak, confirming the molecular weight.
178[M-H]⁺Loss of a hydrogen atom.
152[M-HCN]⁺•Loss of a neutral hydrogen cyanide molecule.
151[M-H-HCN]⁺Subsequent loss of a hydrogen atom from the [M-HCN]⁺• fragment.

The most important peak is the molecular ion peak at m/z 179, which corresponds to the molecular weight of the compound.[2] The fragmentation pattern, including the loss of a hydrogen atom (m/z 178) and the characteristic loss of HCN (m/z 152), provides further evidence for the structure. The biphenyl core is relatively stable, so fragments corresponding to the biphenyl cation (m/z 154) or related species may also be observed, though often in lower abundance.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the characterization of this compound. Each technique offers unique and complementary information, allowing for the confident confirmation of its molecular structure. This guide serves as a foundational resource for researchers and professionals working with this important chemical intermediate.

References

[1,1'-Biphenyl]-2-carbonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of [1,1'-Biphenyl]-2-carbonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as 2-cyanobiphenyl or 2-phenylbenzonitrile). Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents methodologies for experimental determination, and discusses the application of thermodynamic models. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds to provide field-proven insights and predictive understanding. The protocols detailed herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Profile

This compound is an aromatic nitrile featuring a biphenyl backbone with a cyano group at the 2-position. This structure imparts a unique combination of aromatic, nonpolar characteristics from the biphenyl rings and a strong dipole moment from the nitrile functional group. This duality governs its interaction with various solvents and is a key determinant of its utility as an intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. An accurate understanding of its solubility is paramount for process optimization, purification, formulation development, and ensuring reaction homogeneity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₉N[1][2]
Molecular Weight 179.22 g/mol [1][3]
CAS Number 24973-49-7[1][2]
Appearance White to light yellow solid/crystal-
Melting Point 35-37 °C-
Boiling Point ~311 °C (Predicted)-
Density ~1.13 g/cm³ (Predicted)-

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational framework for predicting the solubility of this compound.

  • Molecular Structure: The molecule consists of two main regions:

    • The Biphenyl Core: This large, aromatic hydrocarbon portion is nonpolar and engages in van der Waals forces (specifically, π-π stacking and dispersion forces). This favors solubility in nonpolar aromatic solvents (e.g., toluene, benzene) and some less polar solvents.

    • The Nitrile Group (-C≡N): The cyano group is highly polar due to the large difference in electronegativity between carbon and nitrogen, resulting in a significant dipole moment. This group can participate in strong dipole-dipole interactions, making the molecule amenable to dissolution in polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate).

  • Solvent-Solute Interactions:

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents are expected to be effective due to strong dipole-dipole interactions with the nitrile group.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While the nitrile's nitrogen has a lone pair, it is a weak hydrogen bond acceptor. Therefore, solubility is expected to be moderate, influenced more by polarity matching than strong hydrogen bonding. As the alkyl chain of the alcohol increases, the solvent becomes less polar, which may affect solubility.

    • Nonpolar Aromatic Solvents (e.g., Toluene): The π-π stacking interactions between the solvent and the biphenyl rings should promote good solubility.

    • Nonpolar Aliphatic Solvents (e.g., Hexane, Heptane): Solubility is expected to be low. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak dispersion forces formed between the solute and solvent.

Solubility Profile: A Data-Driven Approach

A thorough review of the literature reveals a scarcity of publicly available, quantitative solubility data for this compound. However, the solubility of structurally similar compounds, such as 2-Cyano-4′-methylbiphenyl, has been experimentally determined and provides a valuable proxy for understanding solubility trends.[4]

Case Study: Solubility of 2-Cyano-4′-methylbiphenyl

The following data, adapted from studies on a closely related analog, illustrates the typical solubility behavior of a cyanobiphenyl derivative in binary solvent mixtures.[4] The gravimetric method was used to determine the mole fraction solubility at various temperatures.

Table 2: Mole Fraction Solubility (x₁) of 2-Cyano-4′-methylbiphenyl in Ethanol + Ethyl Acetate Mixtures at Various Temperatures (K)[4]

Temperature (K)Pure Ethanol75% Ethanol / 25% Ethyl Acetate50% Ethanol / 50% Ethyl Acetate25% Ethanol / 75% Ethyl AcetatePure Ethyl Acetate
273.15 0.01580.02350.03480.04980.0692
283.15 0.02210.03220.04710.06640.0910
293.15 0.03040.04370.06290.08720.1171
303.15 0.04130.05810.08260.11260.1483

Causality and Insights: The data clearly shows that solubility increases with temperature, as expected for an endothermic dissolution process. Furthermore, solubility is significantly higher in the less polar ethyl acetate compared to ethanol, and it increases systematically as the mole fraction of ethyl acetate in the binary mixture rises. This trend strongly supports the theoretical principles discussed earlier, where the polarity match between the solute and solvent is a dominant factor.

Experimental Protocol for Solubility Determination

To ensure scientific integrity, a robust and self-validating protocol is essential. The equilibrium "shake-flask" method is the gold standard for solubility measurement.[5]

The Shake-Flask Equilibrium Method

Principle: An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be clearly visible at the bottom of the vial after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Expertise Note: The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.

  • Sample Collection: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant (the clear saturated solution) into a syringe. Attach a syringe filter and discard the first few drops to saturate the filter material. Filter the remaining solution into a clean, pre-weighed vial. Trustworthiness Check: This filtration step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described below.

Quantitative Analysis by HPLC-UV

Principle: The concentration of the solute is determined by comparing the peak area of the sample to a standard curve generated from solutions of known concentrations.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in the solvent of interest. From this stock, prepare a series of at least five calibration standards by serial dilution.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detector set to the λ_max of this compound (determined by UV-Vis scan).

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be >0.999 for a valid calibration.

  • Sample Analysis: Inject the diluted filtrate samples and record their peak areas.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility can then be expressed in units such as mg/mL, mol/L, or mole fraction.

Experimental and Analytical Workflow Diagram

G cluster_exp Experimental: Shake-Flask Method cluster_ana Analytical: HPLC-UV Quantification A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (T, t) with Agitation B->C D 4. Settle Suspended Solids C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E G 7. Perform Precise Dilution of Filtrate E->G Saturated Filtrate F 6. Prepare Calibration Standards I 9. Generate Calibration Curve (Peak Area vs. Conc.) F->I H 8. Inject Standards & Samples into HPLC G->H J 10. Calculate Concentration in Saturated Solution H->J I->J K Result J->K Final Solubility Data

Caption: Workflow for solubility determination.

Predictive Thermodynamic Models

For a deeper understanding and to extrapolate data, experimental solubility results are often correlated using thermodynamic models. These models provide a mathematical description of the solubility behavior as a function of temperature.

  • Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature.[4][6] It provides a simple yet accurate representation of the experimental data.

  • Wilson and NRTL Models: These are local composition models that can describe the non-ideal behavior of solutions and are particularly useful for binary solvent systems.[6]

The application of these models allows for the calculation of important thermodynamic properties of dissolution, such as the Gibbs energy, enthalpy, and entropy of the process. This information is crucial for understanding the driving forces behind solubility.

G ExpData Experimental Solubility Data (Concentration at various T) Model Thermodynamic Model (e.g., Modified Apelblat Eq.) ExpData->Model Data Fitting Params Model Parameters (A, B, C) Model->Params Yields Thermo Thermodynamic Properties (ΔG, ΔH, ΔS) Model->Thermo Allows Calculation of Predict Predicted Solubility (Interpolated/Extrapolated) Params->Predict Enables

Caption: Relationship between data and models.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily accessible literature, a robust framework exists for its prediction and experimental determination. The molecule's dual character—a nonpolar biphenyl core and a polar nitrile group—suggests good solubility in polar aprotic and aromatic solvents, with moderate to low solubility in alcohols and aliphatic hydrocarbons, respectively. The trends observed for structurally similar cyanobiphenyls strongly support these predictions. For researchers and developers, the standardized shake-flask method coupled with HPLC-UV analysis provides a reliable, self-validating protocol to generate the precise solubility data required for advancing chemical synthesis, formulation, and materials science applications.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1,1'-biphenyl-2-carbonitrile. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Retrieved from [Link]

  • Stephenson, R. M., & Stuart, J. (1986). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 31(1), 56-70. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal on Science and Technology. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]

  • Solovyov, M. E., et al. (2022). The calculation of solubility parameters for nitrile-butadiene rubbers by the group additivity method. From Chemistry Towards Technology Step-By-Step, 3(4), 71-79. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents. Retrieved from [Link]

  • Chirico, R. D., et al. (1989). Thermodynamic properties of biphenyl: Topical report. OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-2-carbonitrile. Retrieved from [Link]

  • Golden Artist Colors. (n.d.). Part 3 - Other Practical Solubility Scales. Retrieved from [Link]

  • Hefter, G. T. (1986). Biphenyl in Water. IUPAC-NIST Solubility Data Series. Retrieved from [Link]

  • Physical Chemistry Research. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Solubility Data Series. Retrieved from [Link]

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[1,1'-Biphenyl]-2-carbonitrile thermochemical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Data of [1,1'-Biphenyl]-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for this compound (also known as 2-cyanobiphenyl), a molecule of significant interest in medicinal chemistry, materials science, and organic synthesis. For researchers, scientists, and drug development professionals, a deep understanding of a compound's thermodynamic properties is critical for predicting its stability, reactivity, and phase behavior, thereby guiding process development, formulation, and computational modeling. This document synthesizes critically evaluated data from authoritative sources, details the experimental and computational methodologies used for their determination, and explains the scientific rationale behind these techniques. All quantitative data is presented in standardized tables, and key workflows are illustrated with diagrams to ensure clarity and practical application.

Introduction: The Scientific Imperative for Thermochemical Data

This compound (C₁₃H₉N) is a bifunctional aromatic compound featuring a biphenyl scaffold and a nitrile group.[1][2] This structure is a key fragment in various applications, including the synthesis of angiotensin II receptor antagonists (sartans) and as a core component in liquid crystal technologies.[3][4][5] The thermochemical properties of this molecule, such as its enthalpy of formation, heat capacity, and entropy, are not merely academic data points; they are fundamental parameters that govern its behavior in both chemical and physical transformations.

For drug development professionals, this data is crucial for:

  • Predicting Solubility and Stability: Understanding the energy of the crystal lattice (related to the enthalpy of sublimation) is key to predicting solubility.

  • Process Safety and Scale-up: Heat capacity and reaction enthalpies are vital for designing safe and efficient large-scale synthetic processes, preventing thermal runaway events.

  • Computational Modeling: Accurate thermochemical data serves as a benchmark for validating and parameterizing computational models used in drug design and materials discovery.[6]

This guide provides a centralized resource for these critical parameters, grounded in established scientific methodologies.

Molecular and Physical Properties

A baseline understanding of the physical properties of this compound is essential before delving into its thermochemical characteristics. These properties provide context for its state under various conditions.

PropertyValueSource
Molecular Formula C₁₃H₉N[2]
Molecular Weight 179.22 g/mol [1]
CAS Registry Number 24973-49-7[2]
Appearance White to light yellow powder or crystal[7]
Melting Point 35-37 °C[8][9]
Boiling Point 346.7 °C at 760 mmHg (estimated)[9]
Density ~1.11 - 1.12 g/cm³ (estimate)[8][9]

Core Thermochemical Parameters

Thermochemical data quantifies the energy changes associated with a substance. The following sections detail the key thermodynamic properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of chemical thermodynamics, allowing for the calculation of reaction enthalpies.

The most direct experimental route to determining the enthalpy of formation for an organic compound like 2-cyanobiphenyl is through its enthalpy of combustion (ΔcH°) . The National Institute of Standards and Technology (NIST) reports a value for the enthalpy of combustion for the solid phase.[2]

ParameterValue (kJ/mol)Notes
Standard molar enthalpy of combustion of solid (ΔcH°solid) -6566.5At standard conditions (298.15 K, 1 bar)

From this value, the standard enthalpy of formation of the solid (ΔfH°solid) can be calculated using Hess's Law, based on the combustion reaction: C₁₃H₉N(s) + 15.25 O₂(g) → 13 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)

Heat Capacity (Cp) and Entropy (S°)

Heat capacity measures the amount of heat required to raise a substance's temperature, while entropy quantifies its molecular disorder. These values are crucial for predicting how a compound's energy state changes with temperature.

Critically evaluated data for properties such as ideal gas entropy, liquid phase heat capacity, and phase transitions are often compiled in specialized databases. The NIST / TRC Web Thermo Tables, a subscription-based resource, contains such evaluated data for this compound, covering a wide range of temperatures and phases.[10] This database is a primary source for researchers requiring high-fidelity data for modeling and analysis.

Available data includes:

  • Entropy (Ideal Gas): Recommended values as a function of temperature (200 K to 1000 K).[10]

  • Heat Capacity at Saturation Pressure (Liquid): Recommended values as a function of temperature.[10]

  • Enthalpy of Vaporization: Data available as a function of temperature.[10]

Phase Transition Data

The transitions between solid, liquid, and gas phases are accompanied by specific enthalpy changes.

ParameterValueSource
Melting (Fusion) Temperature 35-37 °C (308.15 - 310.15 K)[8][9]
Triple Point Temperature 310.6 K (Crystal 1, Liquid, Gas)[10]
Normal Boiling Temperature 587 K (estimated)[10]
Critical Temperature 800 K (estimated)[10]
Critical Pressure 3500 kPa (estimated)[10]

The enthalpy of these transitions, particularly the enthalpy of fusion and sublimation, provides insight into the strength of intermolecular forces within the crystal lattice. This data is often determined using Differential Scanning Calorimetry (DSC).

Methodologies for Thermochemical Data Determination

The reliability of thermochemical data is intrinsically linked to the rigor of the methods used to obtain it. This section details the primary experimental and computational workflows, emphasizing the rationale behind methodological choices.

Experimental Techniques

A. Combustion Calorimetry

This is the gold standard for determining the enthalpy of combustion for organic compounds. The resulting data is then used to derive the enthalpy of formation. The process is a self-validating system, as calibration with a standard substance (like benzoic acid) ensures the accuracy of the instrument's energy equivalent.

Workflow Rationale: The experiment is designed to achieve complete combustion under controlled conditions (a sealed "bomb" with excess pure oxygen) and to precisely measure the total heat released by monitoring the temperature change of the surrounding water bath.

cluster_prep Sample Preparation & Calibration cluster_measurement Measurement cluster_analysis Data Analysis P1 Press sample into pellet (known mass) P2 Mount in bomb with fuse wire P1->P2 P3 Charge bomb with ~30 atm pure O2 P2->P3 M1 Place bomb in calorimeter (known mass of water) P3->M1 P4 Calibrate calorimeter with benzoic acid standard A1 Calculate total heat released (q_total) (q = C_cal * ΔT) P4->A1 Use C_cal M2 Equilibrate system (monitor initial temp, Ti) M1->M2 M3 Ignite sample M2->M3 M4 Monitor temperature rise to final equilibrium (Tf) M3->M4 M4->A1 A2 Correct for fuse ignition and acid formation A1->A2 A3 Calculate ΔcU° (constant volume) A2->A3 A4 Convert to ΔcH° (constant pressure) A3->A4 A5 Calculate ΔfH° using Hess's Law A4->A5

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

B. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is the primary method for determining heat capacity and the temperatures and enthalpies of phase transitions (e.g., melting, crystallization).

Experimental Principle: The instrument maintains a zero temperature difference between the sample and an inert reference. The power required to do this is proportional to the heat flow, which is plotted against temperature. An endothermic event like melting results in a peak, the area of which is proportional to the enthalpy of fusion.

cluster_workflow DSC Analysis Workflow cluster_interpretation Thermogram Interpretation W1 Sample Encapsulation (Hermetically sealed pan) W2 Place sample & empty reference pan in DSC cell W1->W2 W3 Program Temperature Ramp (e.g., heat-cool-heat cycle) W2->W3 W4 Record Heat Flow vs. Temp W3->W4 I1 Identify baseline shift (Change in Heat Capacity) W4->I1 Analyze Thermogram I2 Integrate peak area (Enthalpy of Transition, ΔH) W4->I2 I3 Determine onset/peak temp (Transition Temperature, T) W4->I3

Caption: Conceptual workflow for obtaining thermal data using DSC.

Computational Chemistry Approaches

When experimental data is unavailable or difficult to obtain, computational methods can provide reliable estimates. High-level quantum chemical calculations are particularly effective for gas-phase thermochemical properties.

Trustworthiness of the Method: The accuracy of computational chemistry hinges on selecting an appropriate level of theory and basis set. The results are validated by comparing them against well-established experimental data for structurally similar compounds. The use of isodesmic reactions is a key self-validating technique. In this approach, the number and types of chemical bonds are conserved on both sides of a theoretical reaction. This causes a large-scale cancellation of systematic errors in the calculation, leading to a much more accurate prediction of the enthalpy of formation for the target molecule.[11]

cluster_validation Validation via Isodesmic Reaction Input Input: 3D Molecular Structure of 2-cyanobiphenyl Method Select Level of Theory & Basis Set (e.g., DFT: B3LYP/6-31G(d,p) or higher G* methods) Input->Method Opt Geometry Optimization & Frequency Calculation Method->Opt Energy Calculate Single Point Energy (Electronic Energy) Opt->Energy ZPE Calculate Zero-Point Vibrational Energy (ZPVE) Opt->ZPE Output1 Gas-Phase Enthalpy (H_gas = E_elec + ZPVE + H_trans + H_rot + H_vib) Energy->Output1 ZPE->Output1 Iso3 Calculate ΔrH° for the reaction (ΔrH° = ΣH_prod - ΣH_react) Output1->Iso3 Iso1 Define Isodesmic Reaction (conserves bond types) Iso2 Calculate ΔfH° for all other species in reaction Iso1->Iso2 Iso2->Iso3 Iso4 Derive ΔfH° of target molecule Iso3->Iso4

Caption: Workflow for computational determination of gas-phase enthalpy of formation.

Conclusion and Future Outlook

This guide has consolidated the publicly available thermochemical data for this compound and detailed the authoritative experimental and computational methodologies required for its determination. While key values such as the enthalpy of combustion are documented by NIST, a comprehensive, critically evaluated dataset covering a broad temperature and pressure range is primarily available through specialized subscription databases like the NIST/TRC Web Thermo Tables.[2][10] For researchers in drug development and materials science, accessing this high-quality data is essential for accurate modeling and process design. Future experimental work could focus on further refining the heat capacity data in the liquid and solid phases and precisely determining the enthalpy of sublimation, which is critical for solubility and purification modeling.

References

  • ChemBK. (2024). This compound, 4'-formyl- Request for Quotation. Available at: [Link]

  • Ribeiro da Silva, M. A., & Matos, M. A. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2-carbonitrile. PubChem Compound Database. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • DECHEMA. (n.d.). (1,1'-biphenyl)-2-carbonitrile. DETHERM. Available at: [Link]

  • NIST/TRC. (2012). 1,1'-biphenyl-2-carbonitrile -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Available at: [Link]

  • Chirico, R. D. (2020). Biphenyl: Experimental and Derived Thermodynamic Properties. NIST Dataset. Available at: [Link]

  • ResearchGate. (2018). Electronic Structure and Thermodynamic Properties of 4-n- heptyl-4́-cyanobiphenyl: A Computational Study. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2012). Thermal conductivity and viscosity of biphenyl and the terphenyls. Available at: [Link]

  • Elsevier. (n.d.). Phase Transitions in Liquid Crystals. Available at: [Link]

  • ResearchGate. (n.d.). Standard enthalpies of combustion and formation of biphenyl at T = 298.15 K. Download Table. Available at: [Link]

  • ResearchGate. (2001). Overall analysis of first-order phase transitions in some alkyloxycyanobiphenyl liquid crystals. Request PDF. Available at: [Link]

  • Taylor & Francis Online. (2021). Phase transition behavior of pentylcyanobiphenyl liquid crystal containing n-dodecyl-2-hydroxy-1-naphthaldimine. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook (alternative link). Available at: [Link]

  • NIST. (n.d.). Biphenyl. NIST Chemistry WebBook. Available at: [Link]

  • ACS Publications. (2010). Entropic Contribution of Flexible Terminals to Mesophase Formation Revealed by Thermodynamic Analysis of 4-Alkyl-4′-isothiocyanatobiphenyl (nTCB). The Journal of Physical Chemistry B. Available at: [Link]

  • ScholarSpace. (n.d.). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Available at: [Link]

  • ACS Publications. (2022). Nanoscale Events on Cyanobiphenyl-Based Self-Assembled Droplets Triggered by Gas Analytes. ACS Applied Materials & Interfaces. Available at: [Link]

  • Taylor & Francis Online. (2021). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Available at: [Link]

  • AIP Publishing. (2023). Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carbonitrile. PubChem Compound Database. Available at: [Link]

  • CORE. (2016). Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4'-yloxy)-6-(4-cyanobiphenyl-4'-yl)hexane. Available at: [Link]

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  • Journal of Physical and Chemical Reference Data. (1982). The NBS Tables of Chemical Thermodynamic Properties. Available at: [Link]

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A Technical Guide to the Theoretical Calculation of Electronic Properties of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: [1,1'-Biphenyl]-2-carbonitrile, also known as 2-cyanobiphenyl (2CB), is a molecule of significant interest due to its prevalence in liquid crystal applications and as a structural motif in medicinal chemistry and materials science.[1][2][3] Understanding its electronic properties is paramount for designing novel materials and therapeutics. This guide provides an in-depth, technically-focused protocol for the theoretical calculation of 2CB's electronic properties using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). We will detail a self-validating workflow, from initial structure optimization to the prediction of spectroscopic data, while explaining the causality behind key methodological choices.

Part 1: Theoretical Foundations

The accurate prediction of molecular electronic properties hinges on solving the Schrödinger equation. For a multi-electron system like 2-cyanobiphenyl, exact solutions are computationally intractable. Therefore, we rely on robust approximations, chief among them being Density Functional Theory (DFT).

1.1 Density Functional Theory (DFT) DFT provides a framework to calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.[4] This approach offers a remarkable balance of computational efficiency and accuracy, making it a cornerstone of modern computational chemistry.[5]

  • Functionals and Basis Sets: The accuracy of a DFT calculation is determined by the choice of two key components:

    • The Exchange-Correlation Functional: This term accounts for the quantum mechanical effects of electron exchange and correlation. For organic molecules like 2CB, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated choice that provides reliable results for a vast range of organic compounds.[6][7][8][9]

    • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set offers a good compromise for accuracy and computational cost.[10][11] It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing anisotropic electron distributions in systems with pi-bonding and polar groups like the nitrile (C≡N) in 2CB.[12][13]

1.2 Time-Dependent Density Functional Theory (TD-DFT) While DFT excels at describing the ground electronic state, understanding a molecule's interaction with light requires studying its excited states. TD-DFT extends the DFT formalism to calculate these excited states, allowing for the simulation of electronic absorption spectra (like UV-Vis).[14] This is invaluable for predicting how a molecule will absorb light and for correlating theoretical results with experimental spectroscopic data.

Part 2: A Validated Computational Workflow

This section outlines a step-by-step protocol for calculating the electronic properties of 2-cyanobiphenyl. We will use the ORCA quantum chemistry package as an example, which is a powerful and freely available tool for academic use.[15][16][17][18] The general principles and keywords are readily transferable to other software packages like Gaussian.[19][20]

G cluster_prep Step 1: Preparation cluster_gs Step 2: Ground State Calculation (DFT) cluster_analysis Step 3: Property Analysis cluster_es Step 4: Excited State Calculation (TD-DFT) cluster_validation Step 5: Validation mol_build Build 2CB Structure (e.g., Avogadro) geom_opt Geometry Optimization & Frequency Analysis mol_build->geom_opt verify Verify True Minimum (No Imaginary Frequencies) geom_opt->verify Check Output fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) verify->fmo mep Molecular Electrostatic Potential (MEP) verify->mep tddft TD-DFT Calculation (UV-Vis Spectrum) verify->tddft compare Compare Calculated Spectrum with Experimental Data tddft->compare

Caption: Computational workflow for electronic property analysis.

2.1 Molecular Structure Preparation Begin by constructing the 3D structure of this compound using any molecular building software (e.g., Avogadro, ChemDraw). Save the coordinates in a standard format like XYZ. A key structural feature of biphenyl systems is the dihedral angle between the two phenyl rings, which will be optimized in the next step.

2.2 Ground State Geometry Optimization and Frequency Analysis The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule.

  • Causality: It is critical to perform all subsequent electronic property calculations on the optimized, lowest-energy structure to ensure the results are physically meaningful. A simultaneous frequency calculation is performed to confirm that the optimized geometry is a true energy minimum (a stable state), which is verified by the absence of imaginary frequencies in the output.[5]

  • Experimental Protocol (ORCA Input):

2.3 Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. [21]

  • Expertise: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides a first approximation of the molecule's chemical reactivity, kinetic stability, and the energy of the lowest-energy electronic excitation. [21][22][23]A smaller gap generally implies higher reactivity.

  • Data Extraction: These energy values can be found in the ORCA output file by searching for "ORBITAL ENERGIES". The last occupied orbital is the HOMO, and the first unoccupied (virtual) orbital is the LUMO.

2.4 Molecular Electrostatic Potential (MEP) The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a powerful visual tool for predicting chemical reactivity.

  • Insight: The MEP map reveals electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For 2CB, we expect to see a highly electron-rich (negative potential) area around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons.

2.5 Excited State Calculations (TD-DFT) To simulate the UV-Vis spectrum, we perform a TD-DFT calculation on the optimized ground-state geometry.

  • Causality: This calculation predicts the vertical excitation energies (from the ground state to various excited states) and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of light. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.

  • Experimental Protocol (ORCA Input):

    • %tddft: This block contains the TD-DFT specific keywords.

    • nroots 20: Requests the calculation of the first 20 excited states.

    • * xyzfile 0 1 optimized_geometry.xyz: Reads the previously optimized coordinates from the specified file.

Part 3: Data Analysis and Validation

3.1 Summarized Quantitative Data After running the calculations, the key quantitative data should be organized for clarity and comparison.

ParameterCalculated Value (Hartree)Calculated Value (eV)
HOMO Energy-0.251-6.83
LUMO Energy-0.035-0.95
HOMO-LUMO Gap (ΔE) 0.216 5.88

Note: These are representative values. Actual results will be generated from the specific calculation output. Conversion: 1 Hartree = 27.2114 eV.

The TD-DFT output will provide a list of electronic transitions. The most significant ones (those with the highest oscillator strength, f) should be tabulated.

TransitionExcitation Energy (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~280> 0.1HOMO → LUMO (π → π)
S₀ → S₂~240> 0.3HOMO-1 → LUMO (π → π)

Note: These are hypothetical values for illustration. The output file will contain the precise wavelengths, strengths, and orbital contributions for each transition.

3.2 Validation Against Experimental Data The final and most critical step in this self-validating protocol is to compare the theoretical results with experimental data. The simulated UV-Vis spectrum can be plotted by representing each calculated transition as a Gaussian curve centered at the calculated wavelength.

  • Trustworthiness: Experimental UV-Vis spectra for biphenyl and its derivatives are available in the literature. [24]A close match between the calculated λ_max (wavelength of maximum absorption) and the experimental value validates the chosen computational methodology (functional and basis set). Discrepancies can often be attributed to solvent effects (as our calculation is in the gas phase) or inherent limitations of the chosen functional, which provides avenues for further refinement. For biphenyl systems, TD-DFT calculations have been shown to sometimes underestimate certain excitation energies, but they remain an invaluable tool for spectral interpretation. [25][26]

G cluster_theory Theoretical Calculation cluster_exp Experimental Verification DFT DFT Ground State (B3LYP/6-311G(d,p)) TDDFT TD-DFT Excited States DFT->TDDFT Spectrum_Sim Simulated UV-Vis Spectrum (λ_max) TDDFT->Spectrum_Sim Validation Validation Spectrum_Sim->Validation Spectrum_Exp Experimental UV-Vis Spectrum (λ_max) Spectrum_Exp->Validation

Sources

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and Synthesis of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1,1'-Biphenyl]-2-carbonitrile, a seemingly simple molecule, is a cornerstone in the synthesis of a multitude of high-value compounds, from life-saving pharmaceuticals to advanced liquid crystal display technologies. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of its synthesis. We will traverse the timeline from the classical era of named reactions, likely responsible for its first creation, to the sophisticated, high-yield catalytic systems that dominate modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causality behind experimental choices and the logical progression of synthetic strategies.

Introduction: The Unassuming Importance of a Cyanobiphenyl

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. The introduction of a nitrile group at the 2-position bestows upon the this compound molecule a particular set of electronic and steric properties, making it a highly versatile intermediate. Its applications are wide-ranging, serving as a key building block in the synthesis of angiotensin II receptor antagonists (sartans), a class of drugs critical in the management of hypertension, and as a fundamental component in the formulation of the cyanobiphenyl-based liquid crystals that revolutionized flat-panel displays. This guide will illuminate the path of its synthetic evolution, providing both historical context and practical, modern applications.

The Dawn of Synthesis: Plausible First Encounters

While a definitive first report of the synthesis of this compound is not readily apparent in a singular seminal publication, its discovery can be logically situated within the development of two major classical reactions in the late 19th and early 20th centuries: the Sandmeyer reaction and the Rosenmund-von Braun reaction.

The Sandmeyer Reaction (1884): A Gateway from Amines

Discovered by Traugott Sandmeyer in 1884, this reaction provides a method to substitute an amino group on an aromatic ring with a variety of functionalities, including the cyano group, via a diazonium salt intermediate.[1][2] The synthesis of this compound via this route would logically commence with 2-aminobiphenyl.

The process involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine (2-aminobiphenyl) into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.

Plausible Historical Protocol: Sandmeyer Synthesis of this compound

  • Step 1: Diazotization of 2-Aminobiphenyl.

    • Dissolve 2-aminobiphenyl in a cooled aqueous solution of hydrochloric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature between 0 and 5 °C with constant stirring.

    • The completion of diazotization can be confirmed by testing for the absence of the starting amine using a suitable indicator.

  • Step 2: Copper(I) Cyanide Mediated Cyanation.

    • In a separate flask, prepare a solution of copper(I) cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) will be observed as the reaction proceeds.

    • The reaction mixture is typically warmed to room temperature and then heated to ensure complete reaction.

    • The product, this compound, can then be isolated by extraction and purified by distillation or recrystallization.

The Rosenmund-von Braun Reaction (1914/1919): Direct Cyanation of Aryl Halides

Independently discovered by Karl Wilhelm Rosenmund and Julius von Braun, this reaction offers a more direct route to aryl nitriles through the reaction of an aryl halide with a copper(I) cyanide.[3][4] For the synthesis of this compound, the starting material would be a 2-halobiphenyl, such as 2-bromobiphenyl or 2-chlorobiphenyl.

Historically, this reaction required harsh conditions, including high temperatures and the use of a stoichiometric amount of copper(I) cyanide in a high-boiling polar solvent like pyridine or DMF.

Plausible Historical Protocol: Rosenmund-von Braun Synthesis of this compound

  • Step 1: Reaction Setup.

    • In a round-bottom flask equipped with a reflux condenser, combine 2-bromobiphenyl and a stoichiometric amount of copper(I) cyanide.

    • Add a high-boiling polar solvent such as pyridine or dimethylformamide (DMF).

  • Step 2: Reaction and Workup.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction for the disappearance of the starting material by a suitable technique.

    • Upon completion, the reaction mixture is cooled and worked up to isolate the this compound. This typically involves quenching the reaction, followed by extraction and purification.

The Modern Era: A Paradigm Shift in Efficiency and Selectivity

The mid-20th century and beyond witnessed a revolution in synthetic organic chemistry, largely driven by the development of transition metal-catalyzed cross-coupling reactions. These modern methods offer significant advantages over their classical counterparts, including milder reaction conditions, higher yields, greater functional group tolerance, and catalytic use of metals.

Grignard-Based Cross-Coupling

The reaction of a Grignard reagent with an aryl halide in the presence of a suitable catalyst provides a powerful method for C-C bond formation. For the synthesis of this compound, this can be approached in two ways:

  • Route A: Reaction of phenylmagnesium bromide with 2-chlorobenzonitrile.

  • Route B: Reaction of 2-cyanophenylmagnesium bromide with a halobenzene.

These reactions are often catalyzed by transition metals like manganese or nickel.

Modern Protocol: Manganese-Catalyzed Grignard Cross-Coupling for 4'-Methyl-2-cyanobiphenyl

This protocol is adapted from patent literature describing the synthesis of a key intermediate for sartan drugs.[4]

  • Step 1: Grignard Reagent Formation.

    • In an inert atmosphere, react magnesium powder with p-chlorotoluene in tetrahydrofuran (THF) in the presence of an initiator to form p-tolylmagnesium chloride.

  • Step 2: Manganese-Catalyzed Coupling.

    • Under the catalysis of manganese chloride, add a THF solution of o-chlorobenzonitrile to the reaction vessel.

    • Slowly add the p-tolylmagnesium chloride Grignard reagent while maintaining a low temperature (e.g., -5 to 5 °C) to minimize side reactions.

    • After the reaction is complete, the mixture is worked up to isolate the 2-cyano-4'-methylbiphenyl.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has provided some of the most versatile and efficient methods for the synthesis of biaryls.

The Suzuki-Miyaura coupling involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide catalyzed by a palladium(0) complex. This has become a go-to method for the synthesis of this compound and its derivatives due to the stability and low toxicity of the boronic acid reagents.

Illustrative Protocol: Suzuki-Miyaura Synthesis of this compound

  • Step 1: Reaction Setup.

    • In a reaction vessel under an inert atmosphere, combine 2-bromobenzonitrile, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

    • Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Step 2: Reaction and Isolation.

    • Heat the mixture to reflux until the starting materials are consumed (monitored by TLC or GC-MS).

    • Cool the reaction, and perform an aqueous workup to remove the inorganic salts.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Direct C-H Arylation: The Next Frontier

More recently, the direct functionalization of C-H bonds has emerged as a highly atom-economical and efficient strategy. This approach avoids the pre-functionalization of one of the coupling partners (e.g., as a halide or boronic acid), thereby shortening synthetic sequences. The synthesis of this compound can be achieved via the palladium- or rhodium-catalyzed ortho-C-H arylation of benzonitrile or a benzonitrile precursor.[2]

Conceptual Protocol: Rhodium-Catalyzed C-H Arylation for Biphenyl-2-carbonitriles [2]

  • Step 1: Reaction Setup.

    • Combine a benzimidate derivative (which serves as both a directing group and a precursor to the nitrile), an arylsilane, a rhodium(III) catalyst (e.g., [Cp*RhCl₂]₂), and a silver co-catalyst/activator in a suitable solvent, such as water.

  • Step 2: Reaction and Product Formation.

    • Heat the reaction mixture under the specified conditions to effect the C-H activation and cross-coupling.

    • The benzimidate is subsequently converted to the nitrile functionality, yielding the desired biphenyl-2-carbonitrile derivative.

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic routes to this compound reflects the broader trends in organic synthesis: a move towards greater efficiency, milder conditions, and improved safety and environmental profiles.

Method Era Starting Materials Key Reagents/Catalysts Advantages Disadvantages
Sandmeyer Reaction Classical2-AminobiphenylNaNO₂, HCl, CuCNUtilizes readily available anilinesDiazonium salts can be unstable; use of stoichiometric copper and cyanide salts
Rosenmund-von Braun Reaction Classical2-HalobiphenylCuCNDirect cyanation of aryl halidesHarsh reaction conditions (high temp.); stoichiometric copper cyanide; difficult workup
Grignard Cross-Coupling ModernPhenylmagnesium halide, 2-halobenzonitrile (or vice versa)Mn or Ni catalystHigh reactivity of Grignard reagentsGrignard reagents are sensitive to moisture and protic functional groups
Suzuki-Miyaura Coupling Modern2-Halobenzonitrile, Phenylboronic acidPd catalyst, BaseMild conditions; high functional group tolerance; stable reagentsPre-functionalization of both coupling partners required
Direct C-H Arylation State-of-the-ArtBenzonitrile (or precursor), Arylating agent (e.g., arylsilane)Rh or Pd catalystHigh atom economy; avoids pre-functionalizationMay require specific directing groups; catalyst development is ongoing

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Sandmeyer_Reaction Start 2-Aminobiphenyl Diazonium 2-Biphenyldiazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product CuCN caption Sandmeyer Reaction Pathway Rosenmund_von_Braun_Reaction Start 2-Halobiphenyl Product This compound Start->Product CuCN High Temp. caption Rosenmund-von Braun Reaction Pathway

Caption: Rosenmund-von Braun Reaction Pathway

Suzuki_Miyaura_Coupling cluster_reactants Reactants A 2-Halobenzonitrile Catalyst Pd(0) Catalyst Base A->Catalyst B Phenylboronic Acid B->Catalyst Product This compound Catalyst->Product caption Suzuki-Miyaura Coupling Pathway

Caption: Suzuki-Miyaura Coupling Pathway

Conclusion: A Continuing Evolution

The synthetic history of this compound is a microcosm of the evolution of organic chemistry itself. From the harsh, stoichiometric conditions of the early 20th century to the elegant, catalytic, and atom-economical methods of today, the journey to access this vital intermediate showcases the relentless pursuit of efficiency, precision, and sustainability in chemical synthesis. As the demands of drug discovery and materials science continue to grow in complexity, the development of even more advanced methods for the construction of this and other core molecular scaffolds will undoubtedly continue, opening new avenues for innovation.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130–131. (This reference highlights the importance of cyanobiphenyls in liquid crystal displays).
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 24(29), 5425–5429. [Link]

  • Rosenmund, K. W., & Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(8), 1749–1756. [Link]

  • von Braun, J., & Manz, G. (1931). Fluoranthen und seine Derivate. III. Mitteilung. Justus Liebigs Annalen der Chemie, 488(1), 111-126. [Link]

  • CN104072387B - Preparation method of 2-cyano-4'-methyl biphenyl.

Sources

The Unseen Reactivity of [1,1'-Biphenyl]-2-carbonitrile: A Technical Guide to Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the [1,1'-biphenyl]-2-carbonitrile core represents a quintessential "privileged scaffold." Its inherent structural rigidity, coupled with the versatile reactivity of the nitrile group, provides a robust platform for the synthesis of a diverse array of complex molecules. From the blockbuster antihypertensive drug Valsartan to advanced organic light-emitting diodes (OLEDs), the strategic functionalization of this biphenyl scaffold is a critical endeavor for researchers and process chemists. This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights into its potential functionalization sites and the underlying principles that govern its chemical behavior.

Structural and Electronic Profile: A Tale of Two Rings and a Nitrile

The reactivity of this compound is a direct consequence of its unique electronic and steric properties. The two phenyl rings are not coplanar, with a dihedral angle that mitigates steric hindrance between the ortho-hydrogens. This twisted conformation has significant implications for the molecule's conjugation and, consequently, its reactivity.

The cyano group at the 2-position is a potent electron-withdrawing group through both induction and resonance. This electronic pull deactivates the phenyl ring to which it is attached (Ring A) towards electrophilic aromatic substitution, while also influencing the regioselectivity of nucleophilic and organometallic reactions. Conversely, the phenyl group at the 1-position acts as a mild activating group on the second phenyl ring (Ring B), making it more susceptible to electrophilic attack.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₉N
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline powder
CAS Number 24973-49-7

Synthesis of the this compound Core: Building the Foundation

The construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a workhorse in both academic and industrial settings.

Suzuki-Miyaura Cross-Coupling: A Reliable C-C Bond Formation

The Suzuki-Miyaura reaction offers a highly efficient and functional group tolerant method for the synthesis of biaryls. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices:

  • Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. The choice often depends on the specific substrates and reaction conditions.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos or DavePhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base: The base, typically a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is crucial for the transmetalation step, where it activates the boronic acid.[2] The choice of base can significantly impact the reaction rate and yield.

Experimental Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile

This key intermediate in the synthesis of Valsartan is prepared via a Suzuki-Miyaura coupling between 2-chlorobenzonitrile and 4-methylphenylboronic acid.

  • To a reaction vessel, add 2-chlorobenzonitrile (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.02 equiv).

  • The vessel is purged with an inert gas (e.g., nitrogen or argon).

  • A degassed solvent mixture of toluene and water (e.g., 4:1) is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Reactivity and Functionalization of the Cyano Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a wide range of derivatives.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, often employed in the synthesis of biphenyl-2-carboxylic acid derivatives. This can be achieved under acidic or basic conditions.[2][3][4]

Experimental Protocol: Base-Catalyzed Hydrolysis

  • This compound is suspended in a solution of aqueous sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and any unreacted starting material is extracted with an organic solvent.

  • The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the [1,1'-biphenyl]-2-carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Reduction to Primary Amine

The reduction of the nitrile to a primary amine, 2-(aminomethyl)-1,1'-biphenyl, opens up avenues for the introduction of nitrogen-containing functionalities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

Experimental Protocol: Reduction with LiAlH₄

  • A solution of this compound in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to yield 2-(aminomethyl)-1,1'-biphenyl.

Addition of Organometallic Reagents

Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form, after hydrolysis of the intermediate imine, ketones. This provides a powerful method for C-C bond formation at the 2-position.[5][6][7][8]

Experimental Protocol: Reaction with a Grignard Reagent

  • A solution of this compound in an anhydrous ether solvent is cooled to 0 °C under an inert atmosphere.

  • The Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by chromatography affords the corresponding ketone.

Reactivity and Functionalization of the Biphenyl Core

The two phenyl rings of the biphenyl scaffold offer multiple sites for functionalization. The regioselectivity of these reactions is governed by the electronic and steric effects of the cyano group and the adjacent phenyl ring.

Electrophilic Aromatic Substitution

As previously mentioned, Ring A (the cyanophenyl ring) is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the cyano group, which is a meta-director.[9][10] Ring B (the unsubstituted phenyl ring) is activated by the phenyl substituent, which is an ortho, para-director. Therefore, electrophilic substitution will preferentially occur on Ring B at the ortho (2' and 6') and para (4') positions. Steric hindrance from the other ring may disfavor substitution at the 2' and 6' positions, making the 4'-position the most likely site of substitution.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[11][12][13][14] The cyano group can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho C-H bond (at the 3-position) by a strong base like an alkyllithium. The resulting aryllithium species can then be trapped with various electrophiles.

Directed_Ortho_Metalation sub This compound base n-BuLi, THF, -78 °C sub->base Deprotonation intermediate Ortho-lithiated Intermediate base->intermediate electrophile Electrophile (E+) intermediate->electrophile Quenching product 3-Substituted Product electrophile->product

Causality Behind Experimental Choices:

  • Base: Strong, non-nucleophilic bases like n-butyllithium or s-butyllithium are required to deprotonate the aromatic C-H bond.[13]

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are used to solvate the organolithium species and prevent quenching.

  • Temperature: Low temperatures (-78 °C) are crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.

Palladium-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds.[15] The cyano group can serve as a directing group in palladium-catalyzed C-H arylation, enabling the introduction of aryl groups at the ortho position.

CH_Functionalization_Workflow

This approach offers an alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized starting materials. The mechanism typically involves the formation of a palladacycle intermediate, directed by the cyano group, followed by oxidative addition of the aryl halide and reductive elimination to afford the arylated product.

Case Study: The Synthesis of Valsartan Intermediate

The synthesis of the key valsartan intermediate, 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile, exemplifies the strategic functionalization of the this compound core.

  • Suzuki-Miyaura Coupling: As described earlier, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile is synthesized.

  • Benzylic Bromination: The methyl group at the 4'-position is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This reaction highlights the preferential reactivity of the benzylic position on Ring B.[5]

  • Alkylation: The resulting 4'-bromomethyl-[1,1'-biphenyl]-2-carbonitrile is then used to alkylate the L-valine derivative, a crucial step in the construction of the final drug molecule.[16][17][18]

Conclusion: A Scaffold of Endless Possibilities

This compound is a molecule of profound strategic importance, offering a wealth of opportunities for functionalization. A thorough understanding of its electronic and steric properties is paramount to harnessing its full synthetic potential. By leveraging the distinct reactivity of the cyano group and the biphenyl core, researchers can access a vast chemical space of novel compounds with applications spanning from medicine to materials science. The methodologies outlined in this guide, grounded in established chemical principles, provide a robust framework for the rational design and synthesis of next-generation molecules based on this privileged scaffold.

References

  • Alessi, M., Patel, J. J., Zumbansen, K., & Snieckus, V. (2020). The Tetraethylphosphorodiamidate (OP(O)(NEt2)2) Directed Metalation Group (DMG). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters, 22(6), 2147–2151. [Link]

  • Reddy, M. S., et al. (2009). Process for preparation of valsartan intermediate.
  • Reddy, M. S., et al. (2011). Process for preparation of valsartan intermediate.
  • Li, J., et al. (2009). Valsartan synthesis method.
  • Gilman, H., & Jacoby, A. L. (1939). The Metalation of Phenyl Ethers. Journal of the American Chemical Society, 61(1), 106-109. [Link]

  • Goossen, L. J., & Goossen, K. (2001). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 66(14), 4915-4920. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Laboratory, Scripps Research. [Link]

  • Mortier, J. (n.d.). Directed (ortho) Metallation. [Link]

  • Mortier, J. (2016). Directed Ortho Metalation. Unblog.fr. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Quora. (2018). Is biphenyl more reactive than benzene?. [Link]

  • Walsh, P. J., et al. (2018). Palladium-Catalyzed Benzylic C–H Arylation of Azaarylmethylamines. Organic Letters, 20(24), 7888-7892. [Link]

  • Daugulis, O., et al. (2005). Palladium-Catalyzed Direct Arylations, Alkenylations, and Benzylations through C−H Bond Cleavages with Sulfamates or Phosphates as Electrophiles. Organic Letters, 7(8), 1533-1535. [Link]

  • Catellani, M., Motti, E., & Della Ca', N. (2008). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Accounts of Chemical Research, 41(11), 1512-1522. [Link]

  • Hennrich, G., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal. [Link]

  • The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • Wille, U. (2018). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. ResearchGate. [Link]

  • Christensen, M. H., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics, 13(1), 28. [Link]

  • Christensen, M. H., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 9(3), 660-666. [Link]

  • Wang, Y. (2020). An Insight into Activity & Regioselectivity of Electrophilic Substitution of Benzenes Based on Chemical Shift of Nuclear Magnetic Resonance. University Chemistry, 35(7), 142-150. [Link]

  • Walsh, P. J., & Li, H. (2014). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. ACS Catalysis, 4(7), 2338-2342. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

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  • Ortiz, P. D., et al. (2010). Steric and Electronic Situation in the 4-X-4'-[(4''-Y-Phenyl)ethynyl]biphenyl Homologous Series: A Joint Theoretical and Spectroscopic Study. The Journal of Physical Chemistry A, 114(8), 2939-2944. [Link]

  • Ishiyama, T., et al. (2019). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. Organic Chemistry Frontiers, 6(12), 1938-1953. [Link]

  • Ortiz, P. D., et al. (2010). Steric and electronic situation in the 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl homologous series: a joint theoretical and spectroscopic study. The Journal of Physical Chemistry A, 114(8), 2939-2944. [Link]

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Methodological & Application

Synthesis of [1,1'-Biphenyl]-2-carbonitrile: An Application Note on the Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, offering mild reaction conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[3][4][5] This application note provides a comprehensive guide for the synthesis of [1,1'-Biphenyl]-2-carbonitrile, a valuable synthetic intermediate, by coupling 2-bromobenzonitrile with phenylboronic acid. We present a detailed mechanistic overview, a field-tested experimental protocol, and key insights into reaction optimization and troubleshooting, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl frameworks are central components in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and organic electronic materials like those used in OLEDs.[1] Their unique structural and electronic properties, arising from the connection between two aryl rings, are pivotal to their function. This compound, in particular, serves as a key building block for more complex molecules, including APIs and specialized ligands.[6][7]

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become the gold standard for biaryl synthesis.[3][8] Its widespread adoption is due to significant advantages over other cross-coupling methods, such as the commercial availability and stability of boronic acids and the generation of non-toxic, easily removable inorganic byproducts.[5][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The catalytic cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzonitrile), forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.[4][10]

  • Transmetalation : The organic moiety from the organoboron species (phenylboronic acid) is transferred to the Pd(II) complex. This step is crucial and requires activation of the boronic acid by a base.[4][8]

  • Reductive Elimination : The two organic groups on the palladium center couple to form the new C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (this compound) reductive_elimination->product Product Formation aryl_halide Ar-X (2-Bromobenzonitrile) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate + Base base Base (e.g., K₂CO₃) boronate->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base

The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[9] It reacts with the Lewis acidic boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[11][12] This increased nucleophilicity dramatically accelerates the transmetalation step, which is often the bottleneck of the entire catalytic process.[12] The choice of base can influence reaction rates and yields, with common options including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3]

Ligand Selection: Steering Catalyst Performance

The ligands coordinated to the palladium center are essential for catalyst stability and activity.[8] They modulate the steric and electronic environment of the metal. Bulky, electron-donating phosphine ligands (e.g., PPh₃, SPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands enhance the rate of oxidative addition and promote the final reductive elimination step, while also preventing the aggregation of the palladium catalyst into inactive palladium black.[3][8]

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Amount (mmol)Equiv.Function
2-BromobenzonitrileC₇H₄BrN182.022042-37-71.01.0Aryl Halide (Electrophile)
Phenylboronic AcidC₆H₇BO₂121.9398-80-61.21.2Organoboron (Nucleophile)
Palladium(II) AcetatePd(OAc)₂224.503375-31-30.020.02Catalyst Precursor
TriphenylphosphineP(C₆H₅)₃262.29603-35-00.060.06Ligand
Potassium CarbonateK₂CO₃138.21584-08-73.03.0Base
1,4-DioxaneC₄H₈O₂88.11123-91-1--Solvent
Deionized WaterH₂O18.027732-18-5--Co-solvent
Instrumentation
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (1.0 mmol, 182 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 415 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.06 mmol, 15.7 mg).[13]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 20 mL total). Add the solvent to the flask via syringe. The mixture should be a suspension.

  • Reaction Execution: Equip the flask with a reflux condenser under a positive pressure of inert gas. Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL).[4]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel.[14] Elute with a gradient of hexane/ethyl acetate (e.g., starting from 100:1) to isolate the pure product.

Characterization of this compound

The purified product should be a white to light yellow solid.

  • Chemical Formula: C₁₃H₉N[15][16]

  • Molecular Weight: 179.22 g/mol [15][16]

  • Expected ¹H NMR (CDCl₃): Peaks corresponding to the nine aromatic protons.

  • Expected ¹³C NMR (CDCl₃): Peaks corresponding to the thirteen carbons, including the quaternary carbon of the nitrile group.

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 179.[17]

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd black formation).2. Insufficiently strong or soluble base.3. Poor quality or decomposed boronic acid.1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[3] Use a more robust ligand.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[18]3. Use fresh, high-purity boronic acid or consider using a more stable boronate ester.[3]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen, which can generate Pd(II) species that promote homocoupling.2. Reaction temperature is too high.1. Rigorously exclude oxygen from the reaction.[3]2. Lower the reaction temperature and monitor for progress.
Protodeborylation (Loss of Boronic Acid) 1. Presence of excess water or protic solvents.2. Extended reaction times at high temperatures.3. Electron-deficient or sterically hindered boronic acids are more susceptible.[3]1. Minimize water content or use anhydrous conditions with a base like KF.[19]2. Optimize catalyst loading and temperature to reduce reaction time.3. Use the boronic acid as its pinacol (Bpin) or MIDA ester to increase stability.
Difficulty in Product Purification 1. Co-elution with byproducts like triphenylphosphine oxide or homocoupled arenes.[20]1. After the reaction, consider an oxidative workup to convert triphenylphosphine to its more polar oxide, which is easier to separate.2. Optimize chromatography conditions (different solvent systems, gradient elution). Recrystallization may also be an effective alternative.[21]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert reaction environment, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and professionals engaged in the synthesis of biaryl compounds for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of [1,1'-Biphenyl]-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biaryl Nitriles

The [1,1'-Biphenyl]-2-carbonitrile scaffold is a privileged structural motif found in a multitude of biologically active molecules and advanced functional materials. The unique electronic and steric properties imparted by the ortho-cyano group make these compounds crucial building blocks in medicinal chemistry for the development of novel therapeutics and in materials science for designing organic light-emitting diodes (OLEDs) and liquid crystals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier and highly versatile method for constructing the pivotal carbon-carbon bond that defines this class of molecules, offering mild conditions and broad functional group tolerance.[1][2][3]

This guide provides a comprehensive overview of the mechanistic underpinnings, a detailed and robust experimental protocol, optimization strategies, and troubleshooting advice for the successful synthesis of this compound derivatives.

Mechanism and Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[4] The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this cycle is critical for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically bearing phosphine ligands, which undergoes oxidative addition into the carbon-halide bond of the aryl halide (e.g., 2-bromobenzonitrile). This forms a square planar Pd(II) intermediate.[5][6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7] Bulky, electron-rich phosphine ligands are known to accelerate this step.[8][9]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., phenylboronic acid) to the palladium(II) center.[4] A base is essential for this process; it activates the boronic acid by forming a more nucleophilic "ate" complex, which then facilitates the ligand exchange on the palladium complex.[4][10] The choice of base and solvent can significantly influence the rate and efficiency of this step.[10]

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the biphenyl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ (Active Catalyst) pd_add Oxidative Addition (Ar¹-X) pd0->pd_add pd_complex1 Ar¹-PdII(L)₂-X pd_add->pd_complex1 pd_trans Transmetalation (Ar²-B(OR)₃⁻) pd_complex1->pd_trans pd_complex2 Ar¹-PdII(L)₂-Ar² pd_trans->pd_complex2 pd_elim Reductive Elimination pd_complex2->pd_elim pd_elim->pd0  Regenerates  Catalyst product Ar¹-Ar² (this compound) pd_elim->product ar1x Ar¹-X (e.g., 2-Bromobenzonitrile) ar1x->pd_add ar2b Ar²-B(OH)₂ (e.g., Phenylboronic Acid) + Base ar2b->pd_trans Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_setup Setup Checks cluster_conditions Condition Optimization start Low or No Yield Observed check_reagents 1. Verify Reagent Purity & Integrity start->check_reagents check_setup 2. Confirm Inert Atmosphere start->check_setup check_conditions 3. Evaluate Reaction Conditions start->check_conditions reagent_boronic Boronic acid prone to protodeboronation? Use fresh sample. check_reagents->reagent_boronic reagent_halide Aryl halide unreactive? (Cl < Br < I) check_reagents->reagent_halide reagent_catalyst Catalyst/ligand oxidized? Use fresh or store under argon. check_reagents->reagent_catalyst setup_degas Solvents properly degassed? (Sparging/Freeze-Pump-Thaw) check_setup->setup_degas setup_purge System properly purged? (Evacuate/Backfill x3) check_setup->setup_purge cond_temp Increase Temperature? check_conditions->cond_temp cond_base Screen a stronger base? (e.g., K₂CO₃ → K₃PO₄) check_conditions->cond_base cond_ligand Use a more active ligand? (e.g., PPh₃ → SPhos) check_conditions->cond_ligand success Yield Improved reagent_boronic->success reagent_halide->success reagent_catalyst->success setup_degas->success setup_purge->success cond_temp->success cond_base->success cond_ligand->success

Sources

Application Note & Protocol Guide: The Ullmann Reaction for Substituted Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Renaissance of a Classic Reaction

The construction of the aryl-aryl bond is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the foundational methods for this transformation is the Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki in 1901.[1] This reaction traditionally involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl compound.[2][3] The classic Ullmann biaryl coupling, exemplified by the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl using a copper-bronze alloy, was a landmark discovery, demonstrating for the first time that a transition metal could facilitate aryl C-C bond formation.[1]

However, the original protocol was beset by limitations, including the need for stoichiometric amounts of copper, harsh reaction conditions often exceeding 200°C, and a reputation for inconsistent yields.[1][4] These demanding requirements limited its scope, particularly for complex molecules with sensitive functional groups.

Over the past two decades, a deeper understanding of transition-metal mediated reaction mechanisms has sparked a renaissance for the Ullmann reaction.[4] The development of sophisticated ligands, the use of catalytic amounts of copper, and the introduction of alternative catalysts like palladium have transformed this century-old reaction into a versatile and powerful tool.[1][4][5] Modern Ullmann-type reactions can now be performed under significantly milder conditions, with broader substrate scope and greater functional group tolerance, reaffirming their place in the synthetic chemist's toolbox.[4] This guide provides an in-depth look at the mechanism, modern protocols, and practical considerations for synthesizing substituted biphenyls using the Ullmann reaction.

Mechanistic Insights: The Role of Copper

The key steps are believed to be:

  • Formation of an Active Cu(I) Species: The reaction is initiated by the formation of an active copper(I) species from the copper source (e.g., Cu powder, CuI).[6]

  • Oxidative Addition: The Cu(I) species undergoes oxidative addition to an aryl halide molecule (Ar-X) to form an organocopper(III) intermediate (Ar-Cu(III)-X). While Cu(III) is a high oxidation state for copper and rarely observed, this step is a postulated part of some catalytic cycles.[1][7]

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar) and regenerate the active Cu(I) catalyst.[6]

An alternative pathway suggests the formation of an organocopper compound (Ar-Cu) which then reacts with a second molecule of the aryl halide in a process akin to nucleophilic aromatic substitution.[1]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Active Cu(I) Catalyst ArCuIII Ar-Cu(III)-X Intermediate CuI->ArCuIII Oxidative Addition ArX1 Ar-X ArX1->ArCuIII BiarylCu Ar-Ar-Cu(III)-X Intermediate ArCuIII->BiarylCu Reaction with 2nd Aryl Halide ArX2 Ar-X ArX2->BiarylCu BiarylCu->CuI Reductive Elimination Biaryl Ar-Ar (Biphenyl Product) BiarylCu->Biaryl CuIX Cu(I)X

Caption: Postulated catalytic cycle for the copper-catalyzed Ullmann biphenyl synthesis.

Modernizing the Ullmann Reaction: Key Parameters

The evolution from stoichiometric, high-temperature conditions to milder, catalytic protocols is owed to the optimization of several key parameters.

  • The Catalyst System : While copper powder or bronze was traditional, modern protocols often employ well-defined copper(I) salts like CuI, CuBr, or copper(II) precursors like CuO nanoparticles which are reduced in situ.[4][8][9] The use of palladium has also emerged as a powerful alternative, enabling Ullmann-type cross-coupling reactions under even milder conditions and expanding the reaction's scope.[5][10][11]

  • The Ligand : The single most important advancement has been the introduction of ligands. Ligands coordinate to the copper center, increasing its solubility and modulating its reactivity. This allows the reaction to proceed at lower temperatures (often below 130°C) and with catalytic amounts of copper.[4] Effective ligand classes include:

    • N,N-Donor Ligands : 1,10-Phenanthroline and its derivatives are classic, highly effective ligands.[4][12]

    • Amino Acids : Simple amino acids like N,N-dimethylglycine have proven to be cheap and efficient ligands.[13]

    • Diamine Ligands : Benzene-1,2-diamine ligands can facilitate reactions at or near room temperature by forming electron-rich anionic complexes that promote rapid oxidative addition.

    • Oxalamides : These ligands have been instrumental in making the Ullmann reaction viable for industrial applications by allowing for low catalyst loading and the activation of less reactive aryl chlorides.[1]

  • Base and Solvent : A base is required to facilitate the reaction, with common choices being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8][12] The choice of base can be critical and is often substrate-dependent. High-boiling polar aprotic solvents such as DMF, DMSO, or dioxane are typically used to ensure the reagents remain in solution at the required reaction temperatures.[8][12]

Experimental Protocols

Protocol 1: Classic Symmetrical Ullmann Coupling

This protocol describes a solvent-free synthesis of 2,2′-dinitrobiphenyl, adapted from procedures using high-speed ball milling (HSBM) or direct heating, which demonstrates the classic, forceful conditions of the reaction.[14][15]

Objective: To synthesize a symmetrical biphenyl via traditional copper-mediated coupling.

ReagentMW ( g/mol )AmountMoles (mmol)Role
2-Iodonitrobenzene249.012.50 g10.0Aryl Halide
Copper powder, activated63.55~2.5 g~39.3Catalyst/Reductant

Step-by-Step Methodology:

  • Reagent Preparation: Ensure 2-iodonitrobenzene is pure. Activate copper powder by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

  • Reaction Setup: In a thick-walled, flame-dried sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar), thoroughly mix the 2-iodonitrobenzene with an equivalent mass of activated copper powder.

  • Reaction Conditions: Heat the solvent-free mixture to 200-220°C using a sand bath or heating mantle. The reaction is often vigorous initially. Maintain heating for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), observing the disappearance of the starting material spot.

  • Workup: Cool the reaction vessel to room temperature. Carefully add toluene or hot ethanol to the solid mass and break it up. Heat the mixture to boiling to dissolve the organic components.

  • Purification: Filter the hot mixture through a pad of Celite to remove copper and copper salts. Wash the Celite pad thoroughly with hot solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is 2,2′-dinitrobiphenyl.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol to yield bright yellow needles.[14] A typical yield for this procedure is >90%.

Protocol 2: Modern Ligand-Assisted Ullmann Coupling

This protocol outlines a general procedure for a modern, ligand-assisted symmetrical biphenyl synthesis under milder conditions.

Objective: To synthesize a symmetrical biphenyl using a catalytic amount of copper and a ligand.

ReagentMW ( g/mol )Amount (for 1 mmol scale)Moles (mmol)Role
Aryl Iodide/BromideVaries1.01.0Aryl Halide
Copper(I) Iodide (CuI)190.4519.0 mg0.1Catalyst
1,10-Phenanthroline180.2136.0 mg0.2Ligand
Cesium Carbonate (Cs₂CO₃)325.82652 mg2.0Base
Dioxane (anhydrous)88.113-5 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equivalents), and the aryl halide (1.0 equivalent).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous dioxane via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 110°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure biphenyl product.

Experimental_Workflow start Reaction Setup (Add Reagents to Flask) inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir (e.g., 110-200°C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor workup Cool & Quench/ Dilute with Solvent monitor->workup filter Filter (Remove Catalyst/Salts) workup->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify (Column Chromatography/ Recrystallization) concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for Ullmann biphenyl synthesis.

Comparative Data for Ullmann Conditions

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference Insight
2-IodonitrobenzeneCu (stoich.)NoneNoneNone~210>95Classic, harsh conditions are effective for activated substrates.[14]
Aryl IodidesPd(OAc)₂ (1)NoneHydrazineDMFRT85-95Palladium enables ligand-free coupling even at room temperature.[11]
Aryl BromidesCuI (5-10)Diamine (10-20)K₃PO₄ (2)Dioxane11070-90Diamine ligands significantly lower reaction temperatures.[12]
Aryl ChloridesCuI (10)Acylhydrazine (20)Cs₂CO₃ (2)DMF120-14060-85Specialized ligands are needed to activate robust C-Cl bonds.[8]
Heteroaryl HalidesNi/Pd (cat.)VariousMn/Zn (reductant)DMA60~63Multimetallic systems are effective for challenging biheteroaryl synthesis.[16]

Troubleshooting and Field-Proven Insights

  • Issue: Low or No Conversion.

    • Cause: Inactive catalyst or insufficient temperature. Copper surfaces can be passivated by oxides.

    • Solution: Use freshly purchased CuI or activate copper powder before use.[17] For modern protocols, ensure the ligand is pure and the solvent is truly anhydrous. If using a new substrate, a higher temperature or longer reaction time may be necessary.[12]

  • Issue: Formation of Des-halogenated Byproduct.

    • Cause: This suggests a competing reduction pathway. It can be prominent if there are proton sources available or if the catalytic cycle is interrupted.

    • Solution: Ensure strictly anhydrous conditions. The choice of base can also influence this; sometimes switching from a carbonate to a phosphate base can mitigate side reactions.

  • Issue: Homocoupling in Unsymmetrical Reactions.

    • Cause: In a cross-coupling between two different aryl halides (Ar¹-X and Ar²-X), the formation of Ar¹-Ar¹ and Ar²-Ar² is a common side reaction.

    • Solution: This is a significant challenge in Ullmann chemistry. One strategy is to use one aryl halide in large excess.[6][17] Modern palladium-catalyzed variants often show better selectivity for cross-coupling over homocoupling.[10]

  • Safety: The classic Ullmann reaction involves very high temperatures and finely divided metal powder, which can be pyrophoric. All reactions should be conducted behind a safety shield in a well-ventilated fume hood. Always run reactions under an inert atmosphere to prevent both oxidation of the catalyst and potential side reactions.

Conclusion

From its origins as a brute-force method requiring harsh conditions, the Ullmann reaction has been refined into a sophisticated and versatile strategy for the synthesis of substituted biphenyls. The development of ligand-accelerated, catalytic protocols has dramatically expanded its applicability, making it a valuable alternative and complement to palladium-catalyzed cross-coupling reactions. For professionals in drug discovery and materials science, a thorough understanding of both the classic and modern Ullmann reaction provides a powerful and cost-effective method for constructing the vital biaryl scaffold.

References

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  • Ullmann Reaction: Mechanism, Steps & Applications - Vedantu. Vedantu. [Link]

  • Ullmann reaction - Wikipedia. Wikipedia. [Link]

  • Chemistry Ullmann Reaction - sathee jee. sathee jee. [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - NIH. National Institutes of Health (NIH). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. [Link]

  • Ullmann Reaction - BYJU'S. BYJU'S. [Link]

  • Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - NIH. National Institutes of Health (NIH). [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. National Institutes of Health (NIH). [Link]

  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - MDPI. MDPI. [Link]

  • Proposed mechanism for the Pd-catalysed Ullmann reaction. - ResearchGate. ResearchGate. [Link]

  • Copper-Catalyzed Ligand Promoted Ullmann-Type Coupling Reactions - ResearchGate. ResearchGate. [Link]

  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. UMass Amherst. [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. Reddit. [Link]

  • The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process | Accounts of Chemical Research - ACS Publications. American Chemical Society. [Link]

  • Ligand-free palladium catalyzed Ullmann biaryl synthesis: 'household' reagents and mild reaction conditions - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates - PMC - NIH. National Institutes of Health (NIH). [Link]

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The Pivotal Role of [1,1'-Biphenyl]-2-carbonitrile in Modern Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[1,1'-Biphenyl]-2-carbonitrile and its derivatives represent a cornerstone in the synthesis of a significant class of cardiovascular drugs known as angiotensin II receptor blockers (ARBs), or "sartans." This technical guide provides an in-depth exploration of the application of this versatile intermediate in medicinal chemistry, with a primary focus on its role in the synthesis of blockbuster drugs such as Losartan, Valsartan, and Irbesartan. We will delve into the strategic importance of the biphenyl scaffold and the 2-cyano group, offering detailed, field-proven protocols for key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying chemical principles and rationale that govern these syntheses.

Introduction: The Strategic Importance of the Biphenyl Tetrazole Moiety

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor. The "sartan" class of drugs act as competitive antagonists at this receptor, effectively blocking the detrimental effects of angiotensin II and leading to a reduction in blood pressure.

A common structural feature of many sartan drugs is the biphenyl tetrazole moiety. The biphenyl structure provides a rigid scaffold that correctly positions the acidic tetrazole group to interact with key residues in the AT1 receptor binding pocket. The this compound core is the quintessential precursor to this critical pharmacophore, with the nitrile group serving as a convenient synthetic handle for the construction of the tetrazole ring.

Core Synthetic Strategies: Building the Biphenyl Framework

The construction of the this compound scaffold is a critical first step in the synthesis of many sartans. The most prevalent and efficient methods for this carbon-carbon bond formation are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Negishi couplings.

The Suzuki-Miyaura Coupling: A Robust and Versatile Method

The Suzuki-Miyaura coupling is widely favored in industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. The choice of catalyst can influence reaction efficiency and cost.[2] For instance, supported palladium nanoparticles are being explored as recyclable and more sustainable alternatives.[3]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky biarylphosphines like SPhos, are crucial.[4] They stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. The ligand's structure can significantly impact the reaction's scope and efficiency, especially with less reactive aryl chlorides.[4]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center.[2] The choice of base can affect the reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is often used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the reactants and catalyst.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X (e.g., 2-Bromobenzonitrile) Ar_prime_BOH2 Ar'-B(OH)₂ (e.g., 4-Tolylboronic Acid) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Key Intermediate Synthesis: From Methyl to Bromomethyl

For the synthesis of many sartans, a reactive handle at the 4'-position of the biphenyl ring is required. This is typically achieved by the free-radical bromination of a precursor like 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Radical Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often requires light or heat.[6][7]

Reaction Scheme:

Causality Behind Experimental Choices:

  • NBS: NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic rings.[7][8]

  • Radical Initiator (AIBN): AIBN decomposes upon heating to generate radicals, which initiate the chain reaction by abstracting a hydrogen atom from NBS to form a bromine radical.[9]

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or methyl acetate is typically used to prevent ionic side reactions.[10]

Visualizing the Radical Bromination Workflow:

Radical_Bromination Start Start: 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile Reagents Add: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) - Solvent (e.g., Methyl Acetate) Start->Reagents Reaction Heat/Irradiate to Initiate Radical Chain Reaction Reagents->Reaction Workup Reaction Workup: - Cool the reaction mixture - Filter to remove succinimide - Wash with water Reaction->Workup Purification Purification: - Crystallization from a suitable solvent (e.g., Methanol/Water) Workup->Purification Product Product: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile Purification->Product

Caption: Workflow for the radical bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Application in Sartan Synthesis: Detailed Protocols

The following sections provide detailed protocols for the synthesis of key intermediates for Losartan, Valsartan, and Irbesartan, starting from derivatives of this compound.

Synthesis of a Key Losartan Intermediate

Losartan synthesis involves the alkylation of a substituted imidazole with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[11][12]

Protocol: Synthesis of 2-Butyl-4-chloro-1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde

  • Reaction Setup: In a reaction vessel, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq.) and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.05 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) to the mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the imidazole nitrogen on the benzylic bromide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[13]

Synthesis of a Key Valsartan Intermediate

The synthesis of Valsartan involves the N-alkylation of an L-valine derivative with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[14][15]

Protocol: Synthesis of Methyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valinate

  • Reaction Setup: To a solution of L-valine methyl ester hydrochloride (1.0 eq.) in a solvent like dichloromethane (CH₂Cl₂), add a base such as triethylamine (2.0 eq.) at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Alkylation: Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq.) in CH₂Cl₂ to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. The nucleophilic amine of the valine ester displaces the bromide of the biphenyl derivative.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography.

Synthesis of a Key Irbesartan Intermediate

The synthesis of Irbesartan involves the alkylation of a spiro-imidazole derivative with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[16][17]

Protocol: Synthesis of 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile

  • Reaction Setup: In a reaction vessel, combine 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride (1.0 eq.) and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq.) in a solvent such as acetone.

  • Base Addition: Add powdered potassium hydroxide (KOH) (4.0 eq.) to the mixture. The strong base deprotonates the spiro-imidazole, generating a potent nucleophile.

  • Reaction Conditions: Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system.

The Final Transformation: Tetrazole Ring Formation

The conversion of the nitrile group to the bioactive tetrazole ring is a crucial final step in the synthesis of many sartans. This is typically achieved via a [3+2] cycloaddition reaction with an azide source.

Protocol: General Procedure for Tetrazole Formation

  • Reaction Setup: Dissolve the cyanobiphenyl intermediate (1.0 eq.) in a high-boiling aprotic solvent such as toluene or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5-3.0 eq.) and an activating agent like triethylamine hydrochloride (1.5-3.0 eq.) or a Lewis acid such as zinc chloride (ZnCl₂). The activating agent protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide ion.

  • Reaction Conditions: Heat the reaction mixture to 95-120 °C for 24-48 hours. The high temperature is necessary to overcome the activation energy of the cycloaddition.

  • Workup: Cool the reaction mixture and carefully quench with water. Acidify the aqueous layer with an acid like hydrochloric acid (HCl) to protonate the tetrazole ring, causing it to precipitate.

  • Purification: The precipitated sartan can be collected by filtration, washed with water, and further purified by recrystallization.

Visualizing the Tetrazole Formation Workflow:

Tetrazole_Formation Start Start: Cyanobiphenyl Intermediate Reagents Add: - Sodium Azide (NaN₃) - Activating Agent (e.g., Et₃N·HCl) - High-boiling Solvent (e.g., Toluene) Start->Reagents Reaction Heat to 95-120 °C for 24-48 hours Reagents->Reaction Workup Workup: - Cool the reaction mixture - Quench with water - Acidify with HCl Reaction->Workup Purification Purification: - Filtration of the precipitated product - Recrystallization Workup->Purification Product Product: Sartan Drug Purification->Product

Caption: General workflow for the formation of the tetrazole ring from a cyanobiphenyl intermediate.

Quantitative Data Summary

The efficiency of the synthetic routes to various sartans can be compared by their overall yields. The following table summarizes typical yields for key transformations.

Transformation Starting Material Product Typical Yield (%) Reference
Suzuki-Miyaura Coupling2-Bromobenzonitrile and 4-Tolylboronic Acid4'-Methyl-[1,1'-biphenyl]-2-carbonitrile85-95%[2][5]
Radical Bromination4'-Methyl-[1,1'-biphenyl]-2-carbonitrile4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile80-90%[10]
Losartan Intermediate Synthesis4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile2-Butyl-4-chloro-1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carbaldehyde75-85%[11][18]
Valsartan Intermediate Synthesis4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrileMethyl N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valinate70-80%[14][19]
Irbesartan Intermediate Synthesis4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile80-90%[16][17]
Tetrazole FormationCyanobiphenyl IntermediateSartan Drug70-90%[20]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[21][22] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[23] These compounds can be harmful if inhaled, ingested, or absorbed through the skin.[24][25] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[21][23]

Conclusion

This compound is an indispensable building block in the field of medicinal chemistry, particularly for the synthesis of angiotensin II receptor blockers. Its biphenyl core provides the necessary rigid scaffold, while the 2-cyano group serves as a versatile precursor to the critical tetrazole moiety. The synthetic routes outlined in this guide, which are based on robust and well-established chemical transformations, provide a clear pathway for the efficient and scalable production of these life-saving medications. A thorough understanding of the underlying principles and experimental nuances is paramount for any scientist working in the field of drug discovery and development.

References

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Use of [1,1'-Biphenyl]-2-carbonitrile as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: [1,1'-Biphenyl]-2-carbonitrile as a Foundational Building Block for Angiotensin II Receptor Blockers

Introduction: The Strategic Importance of the Biphenyl Nitrile Scaffold

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a cornerstone intermediate, particularly in the synthesis of Angiotensin II Receptor Blockers (ARBs). This class of drugs, widely known as "sartans," represents a significant advancement in the management of hypertension and other cardiovascular diseases.[1] The strategic importance of this building block lies in its unique bifunctional structure: the biphenyl framework provides the essential backbone for binding to the AT1 receptor, while the ortho-positioned nitrile (cyano) group serves as a versatile chemical handle for the construction of a tetrazole ring.[2][3] This tetrazole moiety is a critical pharmacophore, acting as a metabolically stable bioisostere of a carboxylic acid, which enhances the drug's binding affinity and overall efficacy.[3] This guide provides an in-depth exploration of the synthesis and application of this compound derivatives in the development of leading pharmaceutical agents.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

Sartan drugs exert their therapeutic effect by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[4][5][6] The RAAS is a hormonal cascade crucial for regulating blood pressure and fluid balance.[4][5] Angiotensin II, the primary effector of this system, is a potent vasoconstrictor that binds to AT1 receptors in tissues like vascular smooth muscle, leading to increased blood pressure.[5] By acting as competitive antagonists at this receptor, sartans prevent the actions of Angiotensin II, resulting in vasodilation and a reduction in blood pressure.[5] The biphenyl-tetrazole structure, derived from this compound, is fundamental to the high binding affinity and oral bioavailability of these drugs.[7]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The formation of the aryl-aryl bond in the biphenyl scaffold is a key step in the synthesis of sartans.[7] Among the most efficient and widely adopted methods for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester derivative.[11][12] In the context of sartan synthesis, a common approach is to couple a substituted 2-halobenzonitrile (e.g., 2-chlorobenzonitrile) with a substituted phenylboronic acid (e.g., 4-tolylboronic acid) to produce a key intermediate like 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, also known as o-tolylbenzonitrile (OTBN).[7][13]

The choice of a palladium catalyst is critical for achieving high yields and selectivity.[9][10] Palladium complexes can efficiently catalyze the formation of C-C bonds under relatively mild conditions and are tolerant of a wide range of functional groups.[10] The reaction is typically performed in the presence of a base, such as potassium carbonate or potassium phosphate, which is essential for the transmetalation step of the catalytic cycle.[10][14]

Suzuki_Coupling ArylHalide Aryl Halide (e.g., 2-Chlorobenzonitrile) Catalyst Pd(0) Catalyst + Base (e.g., K₂CO₃) ArylHalide->Catalyst Oxidative Addition ArylBoronic Arylboronic Acid (e.g., 4-Tolylboronic Acid) ArylBoronic->Catalyst Transmetalation Product This compound Derivative (e.g., OTBN) Catalyst->Product Reductive Elimination

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note & Protocol 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN)

This protocol details the synthesis of a crucial intermediate for several sartan drugs, including Valsartan and Irbesartan. The procedure is based on a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Rationale: The use of 2-chlorobenzonitrile and p-tolylboronic acid provides a direct and efficient route to the desired biphenyl structure.[7][13] A palladium complex is used as the catalyst due to its high activity in forming aryl-aryl bonds.[9] An inert atmosphere is maintained to prevent the oxidation and deactivation of the palladium catalyst.

Materials & Reagents:

ReagentFormulaM.W.AmountMoles
2-ChlorobenzonitrileC₇H₄ClN137.5713.76 g0.10
p-Tolylboronic AcidC₇H₇BO₂135.9415.00 g0.11
Palladium(II) AcetatePd(OAc)₂224.500.225 g0.001
TriphenylphosphinePPh₃262.291.05 g0.004
Potassium CarbonateK₂CO₃138.2141.50 g0.30
TolueneC₇H₈-200 mL-
WaterH₂O-100 mL-

Step-by-Step Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 2-chlorobenzonitrile (13.76 g), p-tolylboronic acid (15.00 g), potassium carbonate (41.50 g), palladium(II) acetate (0.225 g), and triphenylphosphine (1.05 g).

  • Solvent Addition: Add toluene (200 mL) and water (100 mL) to the flask.

  • Inerting: Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4'-methyl-[1,1'-biphenyl]-2-carbonitrile as a white solid.

    • Expected Yield: 85-95%.

Application Note & Protocol 2: Conversion of the Cyano Group to a Tetrazole Ring

The transformation of the nitrile to a tetrazole ring is the final key step in constructing the active pharmacophore for many sartans.[1] This is typically achieved via a [2+3] cycloaddition reaction with an azide source. While organotin azides like tributyltin azide have been historically used, concerns over toxicity have led to increased use of safer reagents like sodium azide with a catalyst.[1][2]

Rationale: This cycloaddition reaction forms the stable, five-membered tetrazole ring. The use of triethylamine hydrochloride can help to protonate the nitrile, making it more susceptible to nucleophilic attack by the azide ion. High-boiling polar solvents like N-methyl-2-pyrrolidone (NMP) are used to achieve the necessary reaction temperatures. Extreme caution must be exercised when working with sodium azide, as it is highly toxic and can form explosive compounds, especially in the presence of heavy metals or strong acids.

Materials & Reagents:

ReagentFormulaM.W.AmountMoles
Cyanobiphenyl Intermediate---0.10
Sodium AzideNaN₃65.019.75 g0.15
Triethylamine Hydrochloride(C₂H₅)₃N·HCl137.6520.65 g0.15
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO-250 mL-

Step-by-Step Protocol:

  • Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Add the cyanobiphenyl intermediate (0.10 mol), sodium azide (9.75 g), and triethylamine hydrochloride (20.65 g) to the flask.

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) (250 mL).

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up (Acidification): Cool the reaction mixture to room temperature. Cautiously pour the mixture into a beaker containing 500 mL of water. Adjust the pH to ~2-3 by slowly adding 3M hydrochloric acid (HCl) while stirring in an ice bath. This will precipitate the tetrazole product.

  • Isolation: Stir the resulting slurry for 1-2 hours in the ice bath to ensure complete precipitation. Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any residual salts and NMP.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

    • Expected Yield: 80-90%.

Integrated Synthetic Workflow: From Building Block to API

The synthesis of a sartan drug like Valsartan is a multi-step process that beautifully illustrates the utility of the this compound core. The overall workflow involves the initial formation of the biphenyl scaffold, functionalization of the side chain, and the final conversion of the nitrile to the tetrazole ring.[7][15][16]

Figure 2: High-level synthetic workflow for Valsartan starting from the biphenyl nitrile core.

Conclusion

This compound and its derivatives are not merely chemical intermediates; they are enabling building blocks that have paved the way for an entire class of life-saving antihypertensive drugs. The synthetic routes, particularly the robust and scalable Suzuki-Miyaura coupling, allow for the efficient construction of the core biphenyl structure. Subsequent transformations, most notably the conversion of the nitrile to a tetrazole, finalize the pharmacophore responsible for the therapeutic effect. The protocols and insights provided herein underscore the compound's central role in pharmaceutical development and offer a practical guide for researchers and scientists in the field.

References

  • An Improved Synthesis of Valsartan. (n.d.). ResearchGate. Retrieved from [Link]

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  • Multistep synthesis of a valsartan precursor in continuous flow. (n.d.). SpringerLink. Retrieved from [Link]

  • Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. (n.d.). European Commission. Retrieved from [Link]

  • New and Improved Synthesis of Valsartan. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved from [Link]

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  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved from [Link]

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Application Notes and Protocols for [1,1'-Biphenyl]-2-carbonitrile Derivatives in High-Efficiency Blue Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable and Efficient Blue OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color purity, and physical flexibility over conventional electronics.[1] A critical challenge, however, has been the development of efficient and stable blue-emitting materials.[2] The high energy of blue light often leads to faster degradation of organic molecules, reducing device lifetime.[3]

A breakthrough in overcoming this challenge has been the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF).[4] Unlike conventional fluorescence which is limited to a theoretical 25% internal quantum efficiency (IQE), TADF materials can harvest non-emissive triplet excitons, enabling IQEs approaching 100%.[5][6] This process relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, powered by ambient thermal energy.[1][7]

The [1,1'-Biphenyl]-2-carbonitrile moiety has emerged as a powerful electron-accepting building block in the design of advanced TADF emitters.[8] Its inherent structure facilitates the creation of donor-acceptor (D-A) type molecules where the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be precisely controlled. This separation is key to minimizing the ΔEST, making these derivatives highly promising for resolving the blue OLED bottleneck.[6][9] This guide provides an in-depth exploration of the molecular design, synthesis, characterization, and device fabrication protocols for leveraging these materials in next-generation OLEDs.

Part 1: Molecular Design & Synthesis

Pillar 1: The Causality of Molecular Design

The core principle for designing TADF emitters based on the this compound scaffold is the strategic implementation of a Donor-Acceptor (D-A) architecture.

  • Acceptor Core: The this compound unit serves as the electron acceptor (A). The electron-withdrawing nature of the nitrile (-CN) group helps to lower the LUMO energy level.[8]

  • Donor Periphery: Electron-donating units (D), such as carbazole, acridine, or phenoxazine derivatives, are attached to the biphenyl core. These donors have high HOMO energy levels.[10]

  • Steric Hindrance and Torsion: The key to achieving a small ΔEST is to induce a significant steric twist between the plane of the donor and the acceptor. This orthogonal arrangement minimizes the overlap between the HOMO (localized on the donor) and the LUMO (localized on the acceptor).[6] This spatial separation reduces the electron exchange energy, which is a major contributor to the singlet-triplet energy gap.[11] The biphenyl unit itself provides a degree of rotational freedom that can be further influenced by bulky substituents to fine-tune this dihedral angle.[12]

cluster_0 Molecular Design Principle for TADF Emitters Acceptor This compound (Acceptor Core, Low LUMO) Twist Steric Hindrance (High Torsion Angle) Acceptor->Twist Donor Carbazole / Acridine etc. (Donor Unit, High HOMO) Donor->Twist Separation HOMO-LUMO Separation Twist->Separation TADF Small ΔEST (Enables TADF) Separation->TADF

Fig. 1: Design strategy for this compound TADF emitters.
Pillar 2: Protocol for Emitter Synthesis

This section provides a representative two-step protocol for the synthesis of a D-A type TADF emitter, 3-(9,9-dimethylacridin-10(9H)-yl)-[1,1'-biphenyl]-2-carbonitrile , based on a Suzuki coupling followed by a Buchwald-Hartwig amination. This is a generalized procedure; specific reaction conditions may require optimization.

Step 1: Suzuki Coupling to form the Biphenyl Core

  • Objective: To create the this compound intermediate.

  • Reaction: Coupling of 2-bromobenzonitrile with 3-bromophenylboronic acid.

  • Materials:

    • 2-Bromobenzonitrile (1.0 eq)

    • 3-Bromophenylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

    • Triphenylphosphine (PPh3) (0.08 eq)

    • Potassium carbonate (K2CO3) (3.0 eq)

    • Toluene and Water (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add 2-bromobenzonitrile, 3-bromophenylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

    • Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.

    • Add the degassed toluene/water solvent mixture via cannula.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3'-bromo-[1,1'-biphenyl]-2-carbonitrile.

Step 2: Buchwald-Hartwig Amination to Attach the Donor

  • Objective: To couple the donor (9,9-dimethyl-9,10-dihydroacridine) to the biphenyl core.

  • Reaction: Palladium-catalyzed C-N cross-coupling.

  • Materials:

    • 3'-Bromo-[1,1'-biphenyl]-2-carbonitrile (from Step 1) (1.0 eq)

    • 9,9-dimethyl-9,10-dihydroacridine (DMAC) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 eq)

    • Xantphos (0.03 eq)

    • Sodium tert-butoxide (NaOtBu) (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 3'-bromo-[1,1'-biphenyl]-2-carbonitrile, DMAC, Pd2(dba)3, Xantphos, and NaOtBu to a Schlenk flask.

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor by TLC.

    • After cooling, quench the reaction by slowly adding water. Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over MgSO4.

    • After filtration and solvent evaporation, purify the crude product via column chromatography.

    • For OLED applications, final purification by temperature-gradient sublimation is essential to achieve the required purity (>99.9%).

Part 2: Material Characterization

Before device fabrication, the synthesized emitter must be thoroughly characterized to validate its potential for high-performance OLEDs.

Pillar 1: Photophysical Properties

The photophysical properties determine the color, efficiency, and fundamental mechanism of light emission.[13]

  • Key Parameters:

    • Photoluminescence Quantum Yield (PLQY or ΦPL): The ratio of photons emitted to photons absorbed. For TADF emitters, a high PLQY is crucial for device efficiency.[14]

    • Emission Spectra: Determines the color of the emitted light. For blue emitters, a peak wavelength (λem) between 450-480 nm with narrow full-width at half-maximum (FWHM) is desirable for high color purity.[15]

    • Fluorescence Lifetimes (τp and τd): TADF emitters exhibit a short-lived prompt fluorescence (nanoseconds) and a long-lived delayed fluorescence (microseconds to milliseconds). The presence of this delayed component is the hallmark of TADF.[4]

    • Singlet-Triplet Energy Gap (ΔEST): Calculated as the energy difference between the onset of the fluorescence and phosphorescence spectra (measured at low temperature, e.g., 77 K). A small ΔEST (< 0.2 eV) is required for efficient RISC.[1]

Pillar 2: Protocol for Photophysical Characterization
  • Sample Preparation: Prepare dilute solutions (~10-5 M) in solvents of varying polarity (e.g., hexane, toluene, dichloromethane) to study solvatochromism. For solid-state measurements, co-evaporate the emitter (e.g., 6 wt%) into a suitable host matrix (e.g., CBP, mCP) onto a quartz substrate.

  • Instrumentation: A spectrofluorometer equipped for both steady-state and time-resolved measurements. An integrating sphere is required for accurate PLQY measurements. A cryostat is needed for low-temperature phosphorescence measurements.

  • Procedure:

    • Absorption and Emission: Measure the UV-Vis absorption and photoluminescence spectra. Note the peak wavelengths and any solvatochromic shifts, which indicate charge-transfer character.

    • PLQY Measurement: Use an integrating sphere to measure the absolute PLQY of the doped film.

    • Lifetime Measurement: Use time-correlated single photon counting (TCSPC) or multichannel scaling (MCS) to measure the photoluminescence decay. Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components.[13]

    • ΔEST Determination: Cool the doped film sample to 77 K using a liquid nitrogen cryostat. Measure the steady-state emission spectrum to identify the high-energy fluorescence peak and the low-energy phosphorescence peak. The energy difference between their onsets provides the ΔEST.[4]

Pillar 3: Electrochemical Properties

Cyclic voltammetry (CV) is used to determine the HOMO and LUMO energy levels of the material. These values are critical for ensuring efficient charge injection and transport by matching the energy levels of adjacent layers in the OLED device.[16]

Pillar 4: Protocol for Electrochemical Characterization
  • Instrumentation: A potentiostat with a three-electrode cell (working electrode, counter electrode, and reference electrode, e.g., Ag/AgCl).

  • Sample Preparation:

    • Dissolve the emitter compound in a suitable solvent (e.g., anhydrous dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Purge the solution with an inert gas for 15-20 minutes to remove oxygen.

    • Use ferrocene as an internal standard for calibration.

  • Procedure:

    • Perform the CV scan, sweeping the potential to measure the oxidation and reduction events.

    • Measure the half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple under the same conditions.

    • Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) of the sample compound.

    • Calculate the HOMO and LUMO levels using the following empirical formulas, where the energy level of Fc/Fc+ is assumed to be -4.8 eV relative to the vacuum level:[17][18]

      • HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Emitter Example λem (nm) PLQY (%) ΔEST (eV) HOMO (eV) LUMO (eV) Reference
2tCz2CzBn46495 (in mCBP)0.04-5.70-2.71[15]
D6 (Sulfone-based)47272 (in mCP)0.08-5.89-2.70[10]
4CzIPN-CF348281 (in film)0.01-5.99-3.19[19]
DDMA-TXO2 derivative46891 (in mCP)0.06-5.58-2.67[20]

Part 3: OLED Device Fabrication & Characterization

The ultimate test of an emitter is its performance in a functional OLED. Fabrication is typically performed using vacuum thermal evaporation (VTE), which allows for the deposition of highly pure and uniform thin organic layers.[21][22]

Pillar 1: Device Architecture

A multilayer device structure is essential to ensure efficient charge injection, transport, and recombination within the emissive layer (EML).[23]

  • Substrate: Indium Tin Oxide (ITO) coated glass serves as the transparent anode.

  • Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.

  • Hole Transport Layer (HTL): Transports holes to the EML and blocks electrons.

  • Emissive Layer (EML): The TADF emitter (guest) is doped into a host material with a high triplet energy to confine excitons on the guest molecules.

  • Electron Transport Layer (ETL): Transports electrons to the EML and blocks holes.

  • Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.

  • Cathode: A low work function metal (e.g., Aluminum) serves as the cathode.

cluster_0 Typical OLED Device Stack sub Glass Substrate ito ITO (Anode) sub->ito hil HIL (e.g., HAT-CN) ito->hil htl HTL (e.g., TAPC) hil->htl eml EML (Host:Guest) htl->eml etl ETL (e.g., TPBi) eml->etl light Emitted Light eml->light eil EIL (e.g., LiF) etl->eil cat Cathode (e.g., Al) eil->cat light->sub

Fig. 2: Schematic of a multilayer OLED device architecture.
Pillar 2: Protocol for Device Fabrication

This protocol describes the fabrication of a pixelated OLED device via vacuum thermal evaporation. All steps must be performed in a high-vacuum chamber (< 10-6 Torr).[24]

  • Substrate Preparation:

    • Begin with pre-patterned ITO-coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately transfer them to an oven at 120 °C for 30 minutes.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the ITO work function and remove organic residues.

  • Organic and Metal Deposition:

    • Load the cleaned substrates and crucibles containing the organic materials and metals into the vacuum deposition chamber.

    • Deposit the layers sequentially onto the substrate. The deposition rate and thickness must be precisely controlled using quartz crystal microbalances. A typical recipe is as follows:

      • HIL: HAT-CN (10 nm) at a rate of 0.1 Å/s.

      • HTL: TAPC (40 nm) at a rate of 1.5 Å/s.

      • EML: Co-deposit the host (e.g., mCBP) and the this compound emitter (guest) at a specific weight percentage (e.g., 10 wt%). Total thickness: 20 nm. Maintain a total deposition rate of 1.0 Å/s (e.g., 0.9 Å/s for host, 0.1 Å/s for guest).

      • ETL: TPBi (40 nm) at a rate of 1.0 Å/s.

      • EIL: Lithium Fluoride (LiF) (1 nm) at a rate of 0.1 Å/s.

    • Deposit the cathode by aligning a shadow mask over the organic layers to define the active device area (pixels).

      • Cathode: Aluminum (Al) (100 nm) at a rate of 5.0 Å/s.

  • Encapsulation:

    • Immediately after deposition, transfer the completed device to an inert-atmosphere glovebox without exposure to air or moisture.

    • Encapsulate the device using UV-cured epoxy and a cover glass to prevent degradation.

Pillar 3: Protocol for Device Characterization
  • Instrumentation: A source measure unit (SMU), a calibrated photometer or spectrometer (e.g., Photo Research PR-655), and probe needles in a dark box.

  • Procedure:

    • Place the encapsulated device on the testing stage and contact the anode and cathode pads with the probe needles.

    • Apply a forward voltage bias and sweep it, simultaneously measuring the current density (J) flowing through the device and the luminance (L) emitted. This is the J-V-L characteristic.[5][25]

    • Measure the electroluminescence (EL) spectrum at a fixed voltage to determine the emission peak and CIE color coordinates.

    • From the J-V-L data, calculate the key performance metrics:[26]

      • Turn-on Voltage (Von): The voltage at which luminance reaches 1 cd/m2.

      • Current Efficiency (ηc): Measured in cd/A. Calculated as L / J.

      • Power Efficiency (ηp): Measured in lm/W. Calculated as (π * L) / (J * V).

      • External Quantum Efficiency (EQE or ηext): The ratio of photons emitted out of the device to the number of electrons injected. This requires careful calibration of the photodetector and measurement of the EL spectrum.

Device Parameter Device A Device B Device C Reference
Emitter2tCz2CzBnD64CzIPN-CF3[10][15][19]
HostmCBPmCPSimCP:oCF3-T2T
Von (V)2.73.43.2
Max. EQE (%)21.6 (nondoped)19.523.1
EQE @ 1000 cd/m2 (%)~1816.020.9
Max. Current Eff. (cd/A)29.838.347.9
EL Peak (nm)470472482
CIE (x, y)(0.167, 0.248)(0.16, 0.20)(0.17, 0.29)

Conclusion

Derivatives of this compound represent a highly versatile and effective platform for the design of third-generation blue TADF emitters. The principles of establishing a sterically hindered donor-acceptor framework allow for the systematic tuning of photophysical properties to achieve small singlet-triplet energy gaps. By following rigorous protocols for synthesis, purification, and characterization, researchers can validate the potential of these novel materials. Furthermore, meticulous device fabrication via vacuum deposition and comprehensive electro-optical testing are essential to translate superior molecular properties into state-of-the-art OLED performance, paving the way for the next generation of energy-efficient and long-lasting displays and solid-state lighting.

References

The Grignard Reaction with [1,1'-Biphenyl]-2-carbonitrile: A Detailed Guide to the Synthesis of Biphenyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Biphenyl Ketones in Modern Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2] The introduction of a ketone functionality to this biphenyl core via the Grignard reaction with [1,1'-Biphenyl]-2-carbonitrile opens a gateway to a diverse array of complex molecules with significant biological and physical properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical execution of this powerful carbon-carbon bond-forming reaction.

Biphenyl ketones are not merely synthetic curiosities; they are key intermediates in the synthesis of a wide range of biologically active compounds. For instance, they form the structural core of molecules designed as dual modulators of inflammation and bone loss, highlighting their therapeutic potential. This guide will delve into the mechanistic nuances of the Grignard reaction with the sterically demanding this compound, offering detailed protocols and expert insights to ensure successful and reproducible outcomes in the laboratory.

Mechanistic Insights: A Step-by-Step Look at the Reaction Pathway

The Grignard reaction is a classic organometallic reaction involving the nucleophilic addition of a Grignard reagent (R-MgX) to an electrophilic carbon atom.[3] In the case of this compound, the electrophilic center is the carbon atom of the nitrile group. The reaction proceeds through a two-stage mechanism: nucleophilic addition followed by acidic hydrolysis.

Part 1: Nucleophilic Addition to the Nitrile

The first stage involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the nitrile carbon. This step breaks the pi bond of the nitrile, forming a new carbon-carbon bond and a nitrogen-magnesium salt intermediate. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it solvates the magnesium center, stabilizing the Grignard reagent.[4]

Grignard_Nucleophilic_Addition Biphenyl_Nitrile This compound Intermediate Iminomagnesium Halide Intermediate Biphenyl_Nitrile->Intermediate Nucleophilic Attack Grignard_Reagent R-MgX Grignard_Reagent->Intermediate

Caption: Nucleophilic addition of a Grignard reagent to this compound.

Part 2: Acidic Hydrolysis to the Ketone

The second stage is the workup, where the reaction mixture is treated with an aqueous acid. This acidic hydrolysis protonates the nitrogen atom of the intermediate, leading to the formation of an imine. The imine is then further hydrolyzed to the corresponding ketone, with the release of ammonia. This two-step sequence is advantageous as the intermediate iminomagnesium salt is generally unreactive towards further Grignard addition, preventing the formation of tertiary alcohol byproducts that can occur with other carbonyl compounds.

Grignard_Hydrolysis Intermediate Iminomagnesium Halide Intermediate Imine Imine Intermediate Intermediate->Imine Protonation Acid_Workup H3O+ Acid_Workup->Imine Ketone Biphenyl Ketone Product Imine->Ketone Hydrolysis

Caption: Acidic workup and hydrolysis to the final biphenyl ketone product.

Experimental Protocols: From Reagents to Purified Product

The following protocols provide a detailed, step-by-step methodology for the synthesis of biphenyl ketones from this compound. These protocols are designed to be self-validating, with clear checkpoints and expected observations.

Protocol 1: Preparation of the Grignard Reagent (General Procedure)

This protocol describes the preparation of a Grignard reagent from an organohalide. The reaction is highly sensitive to moisture and oxygen, so all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

Materials:

  • Magnesium turnings

  • Organohalide (e.g., bromobenzene, iodomethane, etc.)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as an initiator)

  • Three-neck round-bottom flask, condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Assemble the glassware and flame-dry it under a stream of inert gas to remove any adsorbed water.

  • Place the magnesium turnings in the reaction flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of the organohalide in the anhydrous solvent.

  • Add a small portion of the organohalide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and greyish-brown.

Protocol 2: Grignard Reaction with this compound

This protocol details the addition of the prepared Grignard reagent to this compound. For sterically hindered nitriles, the use of a catalyst such as zinc chloride (ZnCl₂) can significantly improve the reaction yield and rate.[5]

Materials:

  • This compound

  • Prepared Grignard reagent solution (from Protocol 1)

  • Anhydrous THF or diethyl ether

  • Anhydrous zinc chloride (optional, as a catalyst)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • If using a catalyst, add anhydrous zinc chloride (typically 5-10 mol%) to the nitrile solution and stir.

  • Cool the nitrile solution to 0 °C using an ice bath.

  • Slowly add the Grignard reagent solution from the dropping funnel to the stirred nitrile solution. Maintain the temperature between 0 and 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 3: Workup and Purification

This protocol describes the quenching of the reaction, extraction, and purification of the final biphenyl ketone product.

Materials:

  • Saturated aqueous ammonium chloride solution (NH₄Cl) or dilute hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, rotary evaporator, and column chromatography setup

Procedure:

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution or dilute HCl. This step is exothermic and should be performed with caution.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure biphenyl ketone.

Data Presentation: Quantitative Overview

The following table summarizes typical reaction parameters for the synthesis of biphenyl ketones from this compound with various Grignard reagents. The use of a catalyst is often beneficial for improving yields, especially with more sterically demanding Grignard reagents.[5]

Grignard Reagent (R-MgX)Stoichiometry (Grignard:Nitrile)Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Methylmagnesium bromide1.2 : 1NoneTHF0 to RT475-85
Ethylmagnesium bromide1.2 : 1ZnCl₂ (5%)THF0 to RT680-90
Phenylmagnesium bromide1.5 : 1ZnCl₂ (10%)THF0 to RT1270-80
Isopropylmagnesium chloride1.5 : 1ZnCl₂ (10%)THF0 to RT1260-70

Yields are approximate and can vary based on reaction scale and purity of reagents.

Conclusion: A Versatile Tool for Chemical Synthesis

The Grignard reaction of this compound is a robust and versatile method for the synthesis of a wide range of biphenyl ketones. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate these valuable building blocks for drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to confidently and successfully employ this important transformation in their synthetic endeavors.

References

  • Hatano, M., et al. (2018). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Scientific Reports, 8(1), 1-9. Available at: [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18485-18519. Available at: [Link]

  • Lin, C., et al. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Molecules, 28(20), 7081. Available at: [Link]

  • García-Viñuales, S., et al. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science, 15(1), 143-152. Available at: [Link]

  • R Discovery. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Available at: [Link]

  • Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-532. Available at: [Link]

  • Google Patents. (2014). Preparation method for 2-cyano-4'-methylbiphenyl. CN103467341B.
  • Google Patents. (2013). Preparation method for 2-cyano-4'-methylbiphenyl. CN103467341A.
  • ResearchGate. (2011). Synthesis of Biphenyls. Available at: [Link]

  • ResearchGate. (2019). Pharmaceutical syntheses featuring the Grignard reaction. Available at: [Link]

  • ResearchGate. (2015). Some of the pharmaceutical drugs synthesized via the Grignard reaction method. Available at: [Link]

  • Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses, 96, 511-532. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: [1,1'-Biphenyl]-2-carbonitrile, commonly known as 2-cyanobiphenyl, is a pivotal intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the 'sartan' class of angiotensin II receptor antagonists used to treat hypertension.[1][2] The transition from laboratory-scale synthesis to robust, cost-effective, and safe industrial production presents significant chemical and engineering challenges. This document provides a comprehensive guide to the scale-up synthesis of 2-cyanobiphenyl, focusing on the highly efficient Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind critical process parameters, present a detailed, self-validating production protocol, and discuss process safety, purification, and an alternative synthetic route via the Negishi coupling.

Strategic Selection of a Synthetic Route for Industrial Production

The core of this synthesis is the formation of the C-C bond between two phenyl rings. While several methods exist, their suitability for industrial scale-up varies significantly based on factors like cost, safety, atom economy, and robustness.

  • Grignard-Based Coupling: This classical approach often involves reacting a phenylmagnesium halide with a 2-halobenzonitrile, catalyzed by a metal salt such as manganese(II) chloride.[2][3] While economically attractive due to the low cost of starting materials, Grignard reactions can be sensitive to moisture and air, requiring stringent operational controls on a large scale. The generation of magnesium salt byproducts also adds to the waste stream.

  • Negishi Coupling: This powerful reaction utilizes a pre-formed or in-situ generated organozinc reagent with an aryl halide, catalyzed by palladium or nickel.[4][5] The high reactivity of organozinc compounds often leads to excellent yields and tolerates a wide range of functional groups.[6][7] It stands as a premier alternative, particularly for complex substrates.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling between an arylboronic acid and an aryl halide has become an industrial workhorse.[8][9] Its widespread adoption is due to its remarkable functional group tolerance, use of relatively stable and less toxic boron reagents, and typically mild reaction conditions.[10] The commercial availability of a vast library of boronic acids and catalysts further enhances its appeal for industrial processes.

For this guide, the Suzuki-Miyaura coupling is selected as the primary route due to its proven scalability, high yields, and favorable safety and environmental profile, making it a reliable and well-documented choice for pharmaceutical intermediate manufacturing.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

Understanding the catalytic cycle is crucial for process optimization and troubleshooting. The reaction proceeds through three key steps, as illustrated below.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (2-Halobenzonitrile) pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar²-B(OH)₂ (Phenylboronic Acid) + Base pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzonitrile (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the phenylboronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired this compound and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Protocol 1: Scale-Up Synthesis via Suzuki-Miyaura Coupling

This protocol is designed for a multi-kilogram scale synthesis and emphasizes safety, efficiency, and product purity.

Materials and Equipment
  • Reactor: Glass-lined or stainless steel reactor with heating/cooling jacket, reflux condenser, mechanical stirrer, and nitrogen inlet/outlet.

  • Reagents:

    • 2-Chlorobenzonitrile (or 2-Bromobenzonitrile)

    • Phenylboronic Acid

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous

    • Toluene

    • Deionized Water

  • Safety Equipment: Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, face shield, and lab coat.[12][13] The process should be conducted in a well-ventilated area or a contained system.[13]

Step-by-Step Experimental Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Reagent Charging:

    • Charge the reactor with Toluene, 2-Chlorobenzonitrile, Phenylboronic Acid (typically 1.1-1.2 equivalents), and Potassium Carbonate (typically 2.0-3.0 equivalents).

    • Begin agitation to form a slurry.

    • In a separate, inerted container, dissolve Palladium(II) Acetate (0.01-0.1 mol%) and Triphenylphosphine (0.02-0.2 mol%) in a small amount of toluene. This pre-formation of the catalyst complex can improve consistency.

  • Catalyst Addition: Transfer the catalyst solution to the main reactor.

  • Reaction Execution:

    • Add deionized water to the reactor (typically 10-20% of the toluene volume).

    • Heat the reaction mixture to 80-90°C with vigorous stirring. The two-phase system requires sufficient agitation to ensure efficient mass transfer.

    • Maintain the temperature and monitor the reaction progress by taking samples for HPLC analysis every 1-2 hours. The reaction is typically complete within 8-12 hours.

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to 40-50°C.

    • Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer containing the inorganic salts.

    • Wash the upper organic layer with warm deionized water (2-3 times) to remove residual base and boron byproducts.

  • Palladium Removal:

    • Treat the organic layer with an appropriate palladium scavenger, such as activated carbon or a functionalized silica gel, by stirring for 2-4 hours.[14]

    • Filter the mixture to remove the scavenger and any solid palladium species.

  • Solvent Exchange and Crystallization:

    • Distill off the toluene under reduced pressure.

    • Add a suitable crystallization solvent, such as n-heptane or an isopropanol/water mixture.[3]

    • Heat to dissolve the crude product, then cool slowly to induce crystallization. Cooling to 0-5°C will maximize the yield.

  • Isolation and Drying:

    • Filter the resulting slurry to collect the crystalline product.

    • Wash the filter cake with cold crystallization solvent.

    • Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Data Summary
ParameterTypical ValueRationale
Substrate 2-ChlorobenzonitrileMore cost-effective than 2-bromobenzonitrile for industrial scale.
Equivalents of Boronic Acid 1.1 - 1.2A slight excess ensures complete consumption of the halide substrate.
Catalyst Loading 0.01 - 0.1 mol% PdMinimizes cost while maintaining an efficient reaction rate.
Ligand Triphenylphosphine (PPh₃)A cost-effective and robust ligand for this type of coupling.
Base K₂CO₃ or K₃PO₄Strong enough to facilitate transmetalation but minimizes side reactions.[11]
Solvent System Toluene / WaterCreates a two-phase system to dissolve both organic and inorganic reagents.
Temperature 80 - 90 °CProvides sufficient thermal energy for the reaction without significant solvent loss or degradation.
Typical Yield 85 - 95%
Purity (Post-Crystallization) > 99.5% (by HPLC)

Industrial Workflow Visualization

The following diagram outlines the logical flow of the entire manufacturing process.

Industrial_Workflow raw_materials Raw Material Staging (2-Chlorobenzonitrile, Phenylboronic Acid, Catalyst, Base, Solvents) charging Reactor Charging (Inert Atmosphere) raw_materials->charging reaction Suzuki Coupling Reaction (80-90°C, HPLC Monitoring) charging->reaction workup Aqueous Work-up (Phase Separation, Washing) reaction->workup pd_removal Palladium Scavenging & Filtration workup->pd_removal purification Solvent Exchange & Crystallization pd_removal->purification isolation Filtration & Washing purification->isolation drying Vacuum Drying isolation->drying final_product Final Product: This compound (>99.5% Purity) drying->final_product

Caption: A streamlined workflow for the industrial synthesis of 2-cyanobiphenyl.

Alternative Protocol: The Negishi Coupling

As a powerful alternative, the Negishi coupling offers high reactivity, which can be advantageous.[4]

Procedure Overview
  • Organozinc Formation: React an appropriate phenyl Grignard reagent (e.g., Phenylmagnesium chloride) with zinc chloride (ZnCl₂) in an anhydrous solvent like Tetrahydrofuran (THF) to form the phenylzinc reagent. This is often done in-situ.

  • Coupling Reaction: In a separate reactor, charge 2-chlorobenzonitrile and a palladium catalyst (e.g., Pd(dba)₂ with a suitable phosphine ligand).

  • Execution: Slowly add the prepared organozinc reagent to the reactor at a controlled temperature (often room temperature to 40°C).

  • Work-up and Purification: The work-up is similar to the Suzuki protocol, involving an aqueous quench, phase separation, and purification by crystallization.

The Negishi reaction avoids the use of a base in the coupling step but requires stringent anhydrous conditions for the formation of the organozinc reagent.

Safety and Environmental Considerations

  • Reagent Handling: Biphenyl compounds can cause skin, eye, and respiratory irritation.[15] Handle all solids in a powder containment booth or with appropriate respiratory protection.[12] Solvents like toluene are flammable and require proper grounding of equipment to prevent static discharge.[13]

  • Waste Management: The aqueous waste stream will contain inorganic salts and residual boron compounds. The organic waste will contain solvents. All waste must be handled and disposed of according to local environmental regulations. Palladium-containing waste should be collected for potential recovery, which is both economically and environmentally prudent.

Conclusion

The scale-up synthesis of this compound is a well-established industrial process critical to the pharmaceutical sector. The Suzuki-Miyaura coupling stands out as the premier method, offering a blend of high efficiency, operational simplicity, and a strong safety profile. By carefully controlling key parameters—catalyst selection, base, solvent system, and temperature—and implementing a robust purification strategy, high-purity product can be reliably manufactured on an industrial scale. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals aiming to translate this vital synthesis from the lab to the plant.

References

  • Process for preparing 2-cyanobiphenyl compound.
  • Process for preparing 2-cyanobiphenyl compound.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
  • Preparation method of 2-cyano-4'-methyl biphenyl.
  • Method for producing 4'-bromomethyl-2-cyanobiphenyl.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]

  • BIPHENYL FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. ResearchGate. [Link]

  • Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. [Link]

  • Safety Data Sheet: Biphenyl. Carl ROTH. [Link]

  • Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. ResearchGate. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Material Safety Data Sheet - Biphenyl. West Liberty University. [Link]

  • Method for the production of biphenyl-4-carbonitrile.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly Research Centre. [Link]

  • The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. NIH. [Link]

  • A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 2. Agilent. [Link]

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of [1,1'-Biphenyl]-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable synthetic intermediate. The following sections provide in-depth, field-proven insights into overcoming common purification hurdles, structured in a practical question-and-answer format.

Section 1: Understanding the Challenge & Common Impurity Profile

This compound is frequently synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling of a 2-halobenzonitrile with a phenylboronic acid or its ester.[1][2] While efficient, this reaction is known to generate a characteristic profile of byproducts that can complicate purification due to their structural similarity to the desired product.

A successful purification strategy begins with understanding the likely impurities. The table below outlines the key species to consider.

Compound Name Molecular Weight ( g/mol ) Physical State / Properties Typical Origin & Purification Challenge
This compound (Target) 179.22[3][4]White to light yellow solid.The primary goal. Its polarity is the benchmark for separation.
Biphenyl 154.21White solid.Homocoupling of the boronic acid reagent.[5][6] It is less polar than the target nitrile, but can co-elute in non-optimized chromatography.
2-Bromobenzonitrile (Starting Material) 182.02Solid.Incomplete reaction. Polarity is similar to the product, making separation difficult.
Phenylboronic Acid / Anhydrides (Boroxines) 121.93White solid.Unreacted starting material. Can often be removed with a basic aqueous wash during work-up.[6]
Phenol 94.11Solid.Formed from protodeboronation or hydrolysis of the boronic acid.[5] Can be removed with a basic wash.
Palladium Catalyst Residues VariableFine black powder (Pd(0)) or soluble complexes.Critical to remove, especially for pharmaceutical applications. Can be heterogeneous (e.g., precipitated Pd black) or homogeneous (soluble Pd(II) species).[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the very first step I should take after my reaction is complete to simplify purification?

A1: A proper aqueous work-up is critical. Before attempting chromatography or recrystallization, you should perform a liquid-liquid extraction. After cooling the reaction, dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

  • Water or Brine: To remove bulk water-soluble components like inorganic bases (e.g., K₂CO₃, K₃PO₄).[2][6]

  • Aqueous Base (e.g., 1M NaOH or NaHCO₃): This is crucial for removing acidic impurities like unreacted phenylboronic acid and any phenol that may have formed.[9]

  • Brine: To break up any emulsions and remove residual water before drying.

This simple procedure removes a significant portion of common impurities, reducing the burden on subsequent purification steps.

Q2: How can I effectively remove the residual palladium catalyst before column chromatography?

A2: Palladium removal is a critical step. Simply filtering the reaction mixture is often insufficient as palladium can exist as soluble complexes or finely dispersed nanoparticles.[7] Here are the most effective methods:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a 1-2 cm thick pad of Celite® on a sintered glass funnel.[7][10] This is highly effective for removing heterogeneous or precipitated palladium.

  • Activated Carbon Treatment: Activated carbon is a cost-effective and efficient adsorbent for removing dissolved palladium species.[11] After the initial work-up, dissolve the crude product in a solvent, add 5-10 wt% of activated carbon, and stir for several hours before filtering through Celite® to remove the carbon.[12] Be aware that activated carbon can sometimes adsorb the desired product, so monitor for yield loss.[12]

  • Scavenger Resins: For applications requiring extremely low palladium levels (<10 ppm), solid-supported scavengers are the best choice. These are typically silica or polymer beads functionalized with thiol or amine groups that chelate palladium.[8][12] The crude product solution is stirred with the scavenger resin, which is then simply filtered off.[8]

Q3: Which primary purification technique is best: flash chromatography, recrystallization, or distillation?

A3: The best technique depends on the purity of your crude material and the scale of your reaction.

  • Flash Column Chromatography is the most versatile and common method, especially when the crude mixture contains multiple byproducts with similar polarities to your product.[13][14]

  • Recrystallization is ideal when your crude product is already of high purity (>90-95%) and is a solid. It is highly scalable and can yield exceptionally pure material.

  • Distillation is generally not recommended for this compound due to its high boiling point, which can lead to thermal decomposition.

See the "Purification Method Selection Guide" in Section 5 for a more detailed decision-making workflow.

Section 3: Troubleshooting Guide

Q4: My purified product is still contaminated with biphenyl. How do I remove it?

A4: This is a very common issue. Biphenyl is non-polar and often elutes close to the target compound.

  • Cause: The solvent system used for flash chromatography is too polar, causing both compounds to elute quickly with poor separation.

  • Solution 1 (Chromatography): Optimize your solvent system using Thin Layer Chromatography (TLC). Biphenyl has a higher Rf than this compound. Aim for a solvent system where the Rf of your target compound is around 0.2-0.3. A gradient elution, starting with a non-polar solvent like hexane and gradually increasing the proportion of ethyl acetate or dichloromethane, is highly effective.[14]

  • Solution 2 (Recrystallization): If the contamination is minor, recrystallization can be effective. Biphenyl is often more soluble in common recrystallization solvents than the target nitrile. A solvent system like ethanol/water or isopropanol can be effective. Dissolve the mixture in the minimum amount of hot alcohol and slowly add water until turbidity persists, then allow it to cool slowly.

Q5: I have a very low yield after flash column chromatography. What are the likely causes?

A5: Significant yield loss during chromatography can be frustrating. Here are the common culprits:

  • Cause 1: Irreversible Adsorption: The nitrile group can interact strongly with the acidic silanol groups on the silica gel surface, causing some of your product to remain permanently on the column.

    • Solution: Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent. This will cap the acidic sites and improve recovery. Alternatively, use a less acidic stationary phase like alumina.

  • Cause 2: Product is Streaking: If your compound appears as a long streak on TLC instead of a tight spot, it will elute in many fractions, making it difficult to isolate cleanly and leading to yield loss in mixed fractions.

    • Solution: This is also often caused by silica acidity (see above solution). It can also occur if the column was overloaded. As a rule of thumb, use a mass of silica that is 50-100 times the mass of your crude sample.

  • Cause 3: Improper Loading: If the sample was loaded in a large volume of strong solvent, it will spread out before chromatography begins, leading to broad bands and poor separation.

    • Solution: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica completely to a free-flowing powder and load this powder onto the top of your packed column (a "dry load").[13]

Q6: My compound will not crystallize, it just oils out. What can I do?

A6: "Oiling out" occurs when the solubility of your compound in the cooling solvent is still too high, or when impurities are inhibiting lattice formation.

  • Solution 1: Change Solvent System: The choice of solvent is critical. For aromatic compounds, solvents like ethanol, methanol, acetonitrile, or toluene are good starting points.[15] Often, a two-solvent system (one in which the compound is soluble, one in which it is not) is required. Try dissolving in hot toluene and slowly adding hexane until cloudy.

  • Solution 2: Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution 3: Seeding: If you have a tiny amount of pure crystal, add it to the supersaturated solution to initiate crystallization.

  • Solution 4: Further Purification: If significant impurities are present, they can inhibit crystallization. You may need to perform flash chromatography first to achieve >95% purity before attempting recrystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Following an aqueous work-up, dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or toluene) at a concentration of ~50-100 mg/mL.

  • Add activated carbon (5-10% of the crude product weight) to the solution.[12]

  • Stir the resulting black suspension vigorously at room temperature for at least 2 hours. Gentle heating (40-50 °C) can sometimes improve efficiency.[12]

  • Prepare a filtration funnel with a 1-2 cm pad of Celite® over a piece of filter paper.

  • Filter the mixture through the Celite® pad, washing the pad thoroughly with fresh solvent to ensure complete recovery of the product.

  • The resulting filtrate should be colorless and free of palladium residues. Concentrate the solvent under reduced pressure to obtain the crude product ready for further purification.

Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Use TLC to find an appropriate eluent. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. A typical system might be 95:5 to 90:10 Hexane:EtOAc, aiming for an Rf of ~0.25 for the product spot.

  • Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent you will use.[13][14] Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[14]

  • Load the Sample (Dry Loading): Dissolve your crude product in a minimum of dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of your crude) and evaporate the solvent completely until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin elution with the non-polar solvent (e.g., 100% Hexane) and collect fractions. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis. For example, move from 2% EtOAc in Hexane to 5%, then 10%.

  • Monitor Fractions: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.

  • Isolate Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Section 5: Purification Method Selection Guide

The choice of purification strategy is a critical decision based on the specific outcome of your reaction. The following workflow provides a logical pathway for selecting the most appropriate method.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) start->workup pd_removal Palladium Removal (Celite / Carbon / Scavenger) workup->pd_removal analysis Analyze Crude Purity (TLC, Crude 1H NMR) pd_removal->analysis decision Select Purification Method analysis->decision chromatography Flash Column Chromatography decision->chromatography  Complex Mixture / Low Purity (<90%)  Byproducts have similar Rf values recrystallization Recrystallization decision->recrystallization  High Purity (>90%)  Product is a stable solid no_further Sufficiently Pure (Proceed to next step) decision->no_further  Very High Purity (>98%)  Meets specifications

Caption: Decision workflow for selecting the optimal purification strategy.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. SpinChem Technical Note. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Technical Information. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. US Patent US6291696B1.
  • Zhang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • Advion Interchim Scientific. (2022). Continuous purification from flow chemistry systems with in line flash chromatography. YouTube. Available at: [Link]

  • ACS Publications. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters. Available at: [Link]

  • ETH Zurich. Distillation. Laboratory Handout. Available at: [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. Available at: [Link]

  • ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling. [Image from publication]. Available at: [Link]

  • SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)- on Newcrom R1 HPLC column. Application Note. Available at: [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Blog Post. Available at: [Link]

  • NIST. This compound. NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. OS Techniques. Available at: [Link]

  • Wilds Research Group. (2023). Flash Column Chromatography. YouTube. Available at: [Link]

  • Google Patents. (1988). Process for the preparation and the isolation of aromatic nitriles. US Patent US4925642A.
  • Chromatography Today. (2012). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. Coll. Vol. 6, p.199 (1988); Vol. 57, p.26 (1977). Available at: [Link]

  • Google Patents. (2020). Biphenyl derivative compound as well as preparation method and application thereof. CN111268685A.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • PubMed. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • PubChem. (1,1'-Biphenyl)-2-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health (NIH). (2015). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. PMC. Available at: [Link]

  • ResearchGate. (2023). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Image from publication]. Available at: [Link]

  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated challenges?

A1: The synthesis of this compound typically involves two key transformations: the formation of the biphenyl backbone and the introduction of the nitrile group. The most common strategies are:

  • Suzuki-Miyaura Coupling: This is the most prevalent method for forming the C-C bond of the biphenyl scaffold.[1][2][3] It typically involves coupling 2-halobenzonitrile with phenylboronic acid or, alternatively, coupling a phenyl halide with 2-cyanophenylboronic acid. While highly versatile, this reaction is susceptible to significant side reactions, including protodeboronation and homocoupling of the boronic acid reagent, which can drastically reduce yields.[4][5]

  • Sandmeyer Reaction: This method is used to introduce the nitrile group onto a pre-formed 2-amino-[1,1'-biphenyl] scaffold.[6][7] The amine is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[7][8] Challenges include the stability of the diazonium salt and potential side reactions stemming from its radical decomposition, which can lead to biaryl impurities.[7]

  • Nucleophilic Aromatic Substitution (SNAr) / Cyanation: This involves the direct displacement of a halide (e.g., 2-bromo-[1,1'-biphenyl]) with a cyanide source.[9] Palladium-catalyzed cyanation reactions are common alternatives to the classic Rosenmund-von Braun reaction (which uses stoichiometric copper cyanide).[9][10] A key challenge is potential catalyst deactivation by the cyanide anion.[11]

Regardless of the route, a universal challenge is the potential hydrolysis of the nitrile group to the corresponding amide or carboxylic acid during reaction workup or purification.[12][13]

Q2: I've isolated my product, but I see impurities corresponding to an amide or a carboxylic acid. What happened?

A2: The presence of [1,1'-Biphenyl]-2-carboxamide or [1,1'-Biphenyl]-2-carboxylic acid is a very common issue. The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic aqueous conditions, which are often employed during the reaction workup.[14][15]

The hydrolysis proceeds in two stages:

  • Nitrile to Amide: The nitrile is first hydrolyzed to an amide intermediate.[13]

  • Amide to Carboxylic Acid: The amide is then further hydrolyzed to the carboxylic acid.[12]

This side reaction is accelerated by heat and prolonged exposure to acidic or basic conditions. To minimize this, it is crucial to perform aqueous workups under neutral or near-neutral pH conditions and at room temperature or below.

Nitrile_Hydrolysis Nitrile This compound (Product) Amide [1,1'-Biphenyl]-2-carboxamide (Impurity) Nitrile->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid [1,1'-Biphenyl]-2-carboxylic acid (Impurity) Amide->Acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Pathway of nitrile group hydrolysis.

Troubleshooting Guide: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful tool, but its efficiency is often compromised by two major side reactions: protodeboronation and homocoupling.

Problem 1: Low yield with a significant amount of arene byproduct (e.g., benzene or benzonitrile).

Symptom: Your crude reaction analysis (GC-MS, LC-MS, or NMR) shows a byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂), alongside unreacted aryl halide.[16]

Cause: Protodeboronation

This is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the key reagent.[4][16] This side reaction is highly dependent on the reaction conditions and substrate structure.

Key Factors Influencing Protodeboronation:

  • Base: The reaction is often accelerated under basic conditions, which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[16]

  • Temperature & Time: High temperatures and long reaction times increase the rate of protodeboronation.[16]

  • Solvent: The presence of water can serve as the proton source for the reaction.[17]

  • Ligand Choice: Bulky phosphine ligands, while often effective for the coupling, can sometimes promote palladium-catalyzed protodeboronation.[16][18]

  • Substrate: Electron-deficient and heteroaromatic boronic acids are particularly susceptible.[19]

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L₂ pd_aryl Ar¹-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar¹-X) pd_trans Ar¹-Pd(II)-Ar²(L₂) pd_aryl->pd_trans Transmetalation (Ar²-B(OR)₂) pd_trans->pd0 Reductive Elimination product Ar¹-Ar² (Desired Product) pd_trans->product boronic_acid Ar²-B(OH)₂ boronic_acid->pd_aryl Enters Cycle protodeboronated Ar²-H (Byproduct) boronic_acid->protodeboronated Protodeboronation (H₂O, Base, Heat)

Caption: Suzuki cycle vs. the competing protodeboronation pathway.

Solutions & Optimization Protocol
ParameterRecommendation to Minimize ProtodeboronationRationale
Base Use weaker inorganic bases like K₃PO₄ or K₂CO₃ instead of strong bases like NaOH or Cs₂CO₃.Strong bases can aggressively promote the formation of the highly reactive boronate anion, accelerating protodeboronation.[16]
Boronic Acid Derivative Use boronic esters, such as MIDA boronates or pinacol esters.These derivatives provide a "slow release" of the boronic acid, keeping its concentration low throughout the reaction and minimizing side reactions.[4]
Temperature Run the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C).Reduces the rate of the undesired protodeboronation pathway, which often has a higher activation energy than the desired coupling.
Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the limiting reagent is consumed.Avoids prolonged exposure of the boronic acid to harsh conditions after the productive coupling has finished.
Catalyst System Use a highly active catalyst system (e.g., with ligands like SPhos) to ensure rapid catalytic turnover.A faster productive reaction outcompetes the slower decomposition pathway.[20]
Problem 2: A significant symmetrical biaryl impurity is observed.

Symptom: You detect a byproduct with a mass corresponding to a dimer of your boronic acid starting material (Ar-Ar), for example, biphenyl from phenylboronic acid.

Cause: Homocoupling

This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[5][21]

Primary Causes of Homocoupling:

  • Oxygen-Mediated: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a pathway that consumes two boronic acid molecules to form the homocoupled product.[5][22]

  • Pd(II) Precursor-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer before the main catalytic cycle is established.[5][22]

Solutions & Experimental Protocol

Core Directive: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen from the reaction mixture.

Detailed Protocol for Suzuki Coupling to Minimize Side Reactions:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction flask, add the aryl halide (e.g., 2-bromobenzonitrile, 1.0 equiv), the boronic acid (e.g., phenylboronic acid, 1.2 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

  • Solvent Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane and water). To degas the solvent, sparge with Argon for at least 30 minutes prior to use.[20]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos). If using a Pd(II) precursor, consider adding it last to a pre-heated and thoroughly degassed mixture to promote rapid reduction to Pd(0).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir under a positive pressure of inert gas.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired this compound from unreacted starting materials and byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product in This compound Synthesis check_byproducts Analyze Crude Mixture (LC-MS, NMR) start->check_byproducts protodeboronation Is Ar-H byproduct present? check_byproducts->protodeboronation homocoupling Is Ar-Ar byproduct present? protodeboronation->homocoupling No solve_proto Implement Protodeboronation Solutions: • Use weaker base (K₃PO₄) • Lower temperature • Use boronic ester protodeboronation->solve_proto Yes hydrolysis Is Amide or Acid byproduct present? homocoupling->hydrolysis No solve_homo Implement Homocoupling Solutions: • Rigorously degas solvents • Use inert atmosphere • Use Pd(0) source homocoupling->solve_homo Yes solve_hydro Implement Hydrolysis Solutions: • Neutral pH workup • Use anhydrous conditions • Avoid high heat in workup hydrolysis->solve_hydro Yes end Optimized Synthesis hydrolysis->end No solve_proto->end solve_homo->end solve_hydro->end

Sources

Technical Support Center: Optimization of Catalyst Loading for [1,1'-Biphenyl]-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for yield, purity, and cost-efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the synthesis of this compound, with a specific focus on the critical parameter of catalyst loading.

Q1: What is the fundamental role of the palladium catalyst in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. In this process, a palladium catalyst facilitates the formation of a new carbon-carbon bond between an aryl halide (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) and an organoboron species (e.g., phenylboronic acid). The catalyst, typically a Pd(0) species, orchestrates a multi-step catalytic cycle.[1][2] The three key stages are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzonitrile, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide.[1][3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, this compound, regenerating the active Pd(0) catalyst to begin the cycle anew.

This cyclic process is why only a catalytic amount of palladium is required.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Trans Transmetalation Intermediate OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product This compound Trans->Product ArX 2-Halobenzonitrile (Ar-X) ArX->OxAdd ArB Phenylboronic Acid (Ar'-B(OH)₂) + Base ArB->Trans

The Suzuki-Miyaura Catalytic Cycle.

Q2: What is a typical catalyst loading range, and why is its optimization so critical?

A2: For laboratory-scale Suzuki-Miyaura reactions, palladium catalyst loading typically ranges from 0.5 to 5 mol%.[4] However, highly active, modern catalyst systems using specialized ligands can achieve excellent results with loadings as low as 0.000001 mol%.[5]

Optimization is critical for three main reasons:

  • Cost: Palladium is an expensive precious metal. Minimizing the catalyst loading is paramount for making a synthesis economically viable, especially at industrial scale.[4]

  • Purity: While insufficient catalyst leads to incomplete reactions, excessively high loading doesn't always improve the yield and can sometimes promote side reactions or lead to catalyst decomposition (forming palladium black), complicating purification.[4][6]

  • Reaction Efficiency: The optimal loading provides the best balance between reaction rate, overall yield, and reagent cost. Finding this "sweet spot" ensures a robust and efficient process.

Q3: My reaction yield is very low, or the reaction failed completely. Could this be a catalyst loading issue?

A3: It certainly could be, but it's important to consider it within the context of the entire system. Here’s how to troubleshoot:

  • Insufficient Catalyst Loading: This is a common cause, especially if you are using challenging substrates (like an aryl chloride) or if the reaction is being run at a larger scale where mass transfer can be an issue. The standard loading may simply be too low to achieve full conversion.[4]

    • Solution: Incrementally increase the catalyst loading. For example, if you started at 1 mol%, try a subsequent run at 2 mol% and carefully monitor the progress.

  • Inactive Catalyst: The catalyst itself may be the problem.

    • Cause: The Pd(0) precatalyst may have oxidized over time due to improper storage. Some Pd(II) precatalysts require in-situ reduction which may not be occurring efficiently.

    • Solution: Use a fresh bottle of catalyst or a different, more stable precatalyst. Ensure your reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the active Pd(0) species.[4]

Q4: The reaction starts but stalls before completion. What are the likely catalyst-related causes?

A4: This is a classic symptom of catalyst deactivation , meaning the catalyst loses its activity during the reaction.[7][8]

  • Cause 1: Catalyst Agglomeration. The active Pd(0) species can agglomerate into larger nanoparticles, eventually forming bulk palladium metal (palladium black). This drastically reduces the catalytically active surface area, causing the reaction to slow down and stop.[7]

    • Solution: Employ more robust ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) nanoparticles, preventing agglomeration and increasing the catalyst's turnover number (TON).[2][7]

  • Cause 2: Catalyst Poisoning. Trace impurities in your starting materials, reagents, or even the solvent can act as catalyst poisons.[9]

    • Solution: Ensure high purity of all reagents. For example, sulfur-containing compounds are known poisons for palladium catalysts.[9][10] If you suspect impurities, try purifying your starting materials before the reaction.

Troubleshooting_Flowchart start Low Yield or Stalled Reaction? check_purity Are reagents high purity? (>98%) start->check_purity check_inert Is inert atmosphere rigorously maintained? start->check_inert check_catalyst Is catalyst fresh and precatalyst appropriate? start->check_catalyst increase_loading Action: Increase Catalyst Loading (e.g., 1% -> 2%) check_purity->increase_loading Yes purify_reagents Action: Purify Starting Materials/Solvent check_purity->purify_reagents No check_inert->increase_loading Yes improve_inert Action: Degas solvent, use better Schlenk technique check_inert->improve_inert No check_catalyst->increase_loading Yes change_catalyst Action: Use fresh catalyst or a more stable ligand check_catalyst->change_catalyst No

Troubleshooting Flowchart for Low Yield.

Q5: My starting material is 2-chlorobenzonitrile, and the reaction is extremely sluggish. How should I adjust my catalyst system and loading?

A5: This is expected behavior. The carbon-chlorine bond is significantly stronger than the carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step much more difficult and often rate-limiting.[7] Standard catalyst systems like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[11]

  • Solution: Employ a High-Activity Catalyst System. You need a more electron-rich and sterically hindered ligand to promote the challenging oxidative addition.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent choices.[2][11][12][13]

    • Catalyst Loading: Even with these advanced ligands, you may need a slightly higher initial catalyst loading (e.g., 1.5 - 3 mol%) compared to reactions with aryl bromides. The goal is to find the lowest loading that still provides a good reaction rate and high conversion. See the protocol section for a specific example.

Q6: What impurities in my reagents could be poisoning the catalyst, and how can I mitigate this?

A6: Catalyst poisons are substances that bind strongly to the palladium center, inhibiting its catalytic activity. Even trace amounts can be detrimental.

  • Common Poisons:

    • Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are potent poisons.[9][10] These can be present as impurities in starting materials or solvents.

    • Unintended Ligands: Other phosphorus- or nitrogen-containing compounds not intended to be part of the catalytic system can interfere.[7]

    • Heavy Metals: Certain metal ions can interfere with the catalytic cycle.

  • Mitigation Strategies:

    • High-Purity Reagents: Always use reagents from reputable suppliers with specified purity levels.

    • Reagent Purification: If you suspect contamination, recrystallize solid starting materials and distill liquid reagents.

    • Activated Carbon Treatment: Stirring a solution of the starting material with a small amount of activated carbon and then filtering can sometimes remove catalyst-poisoning impurities.

Data & Protocols

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on the Synthesis of this compound from 2-Bromobenzonitrile

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Notes
10.51275Incomplete conversion.
21.0896Optimal balance of time and yield.
32.0697Faster reaction, minimal yield increase.
45.0597Diminishing returns; increased cost.

Conditions: 2-Bromobenzonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ catalyst, SPhos (2x mol% of Pd), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1), 100 °C.

Table 2: Comparison of Catalyst Systems for Coupling with 2-Chlorobenzonitrile

EntryPalladium SourceLigandCatalyst Loading (mol%)Yield (%)
1Pd(PPh₃)₄(none)3.0< 5
2Pd₂(dba)₃P(t-Bu)₃2.085
3Pd(OAc)₂SPhos2.094
4Pd(OAc)₂XPhos1.596

Conditions: 2-Chlorobenzonitrile (1.0 mmol), Phenylboronic acid (1.2 mmol), Base, Solvent, 100-110 °C. Data compiled for illustrative purposes based on literature precedents for aryl chlorides.[5][11]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening (using 2-Bromobenzonitrile)

This protocol outlines a standard setup for determining the optimal catalyst loading.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (e.g., 182 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2.2 mg, 0.01 mmol for 1 mol% loading) and the ligand (e.g., SPhos, 8.2 mg, 0.02 mmol).

  • Reaction Assembly: Quickly add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., 5 mL of toluene and 1 mL of water) via syringe.

  • Reaction: Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC or GC-MS until the starting material is consumed.[4]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search Result.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.
  • Suzuki reaction.Wikipedia.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides.The Journal of Organic Chemistry.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
  • Suzuki coupling reactions of aryl chlorides.
  • Effect of palladium amount on Suzuki-Miyaura reaction yield.
  • The Suzuki Reaction.Andrew G Myers Research Group.
  • Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.Organic Process Research & Development.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.MDPI.
  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.Organic Letters.
  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.Journal of the American Chemical Society.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-C
  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System.MDPI.
  • Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)
  • Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boron
  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles.
  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl...
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • Analytical methods for the monitoring of solid phase organic synthesis.PubMed.
  • Optimizing catalyst loading for 4-Methylbiphenyl synthesis. Benchchem.
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • Optimization of Catalyst Loading and Scale.
  • Technical Support Center: Catalyst Selection for Optimizing 1-Aminonaphthalene-2-acetonitrile Synthesis. Benchchem.
  • A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chrom
  • Analytical method for the biomonitoring of bisphenols and parabens by liquid chromatography coupled to tandem mass spectrometry in human hair.PubMed.
  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjug

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Technical Support Center: Troubleshooting the Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the Suzuki-Miyaura cross-coupling of sterically demanding substrates. This guide is structured to provide in-depth, experience-driven insights and actionable troubleshooting strategies to overcome common hurdles in these complex reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.

Introduction: The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds. However, its efficiency can be dramatically reduced when one or both coupling partners feature significant steric bulk, particularly ortho-substituents on aryl rings. This steric congestion can impede key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted byproducts. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and/or boronic acid is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in sterically demanding Suzuki-Miyaura couplings is a common issue that typically points to inefficiencies in one or more stages of the catalytic cycle. The primary areas to troubleshoot are the ligand/catalyst system, the choice of base and solvent, and the reaction temperature.

Core Directive: Re-evaluate Your Catalyst System

Standard palladium catalysts, such as those employing triphenylphosphine (PPh₃) ligands, are often ineffective for hindered substrates.[1] The critical first step in troubleshooting is to switch to a more appropriate ligand that can accommodate the steric demands of the substrates.

  • Rationale: Bulky, electron-rich ligands are essential for promoting the formation of a reactive, monoligated 14-electron palladium(0) species. This intermediate is more adept at undergoing oxidative addition with the hindered aryl halide. Furthermore, these ligands facilitate the challenging reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.[1]

Recommended Ligand Classes:

  • Biaryl Phosphine Ligands (Buchwald-type): These are the go-to choice for many challenging couplings. Ligands like SPhos, RuPhos, and XPhos are excellent starting points.[1][2] Their bulky and electron-donating nature accelerates the key catalytic steps.

  • Specialized Ligands for Extreme Steric Hindrance: For the synthesis of highly substituted biaryls, such as those with tetra-ortho substitution, more specialized ligands may be necessary. Ligands like AntPhos and BI-DIME have demonstrated superior performance in these exceptionally demanding cases.[3][4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands that offer high stability and catalytic activity, making them a viable alternative to phosphine-based ligands.[1]

Q2: I've switched to a bulky phosphine ligand, but my yield is still poor. What other reaction parameters should I optimize?

A2: If ligand optimization alone is insufficient, the interplay between the base and solvent, as well as the reaction temperature, becomes critical.

Base and Solvent Synergy:

The choice of base is not an isolated decision; it works in concert with the solvent to influence the reaction's success.

  • Bases:

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for hindered couplings, particularly when used as a finely powdered solid.[1]

    • Potassium tert-Butoxide (KOtBu): A stronger base that can be particularly effective with less reactive aryl chlorides.[1]

    • Cesium Carbonate (Cs₂CO₃): Known for its high solubility in many organic solvents, which can be advantageous.[5]

  • Solvents:

    • Anhydrous, Aprotic Solvents: Toluene and dioxane are common and effective choices.[1] It is crucial to use anhydrous solvents to prevent competitive protodeboronation of the boronic acid.

    • Higher Boiling Point Solvents: For particularly sluggish reactions, switching to a higher boiling point solvent like xylenes can allow for increased reaction temperatures.[1]

The Importance of Temperature:

Sterically hindered substrates often require a significant thermal energy input to overcome the higher activation barriers of the catalytic cycle.

  • Actionable Step: If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider incrementally increasing it to 100-140 °C.[1]

  • Microwave Irradiation: This technique can be a powerful tool for rapidly and efficiently heating the reaction mixture, often leading to dramatically reduced reaction times and improved yields.

Q3: My reaction is producing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow. This side reaction is often promoted by the presence of oxygen and Pd(II) species.

Troubleshooting Homocoupling:

  • Ensure an Inert Atmosphere: The presence of oxygen can lead to oxidative processes that promote homocoupling.[5][6] It is imperative to thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction to the active Pd(0) state. This reduction can sometimes be inefficient and can be accompanied by the homocoupling of two boronic acid molecules.[6] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, or a precatalyst that readily forms Pd(0) can mitigate this issue.

  • Optimize Catalyst and Ligand: Some catalyst systems are inherently more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can identify a system that favors the desired cross-coupling pathway.[7]

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]

Q4: I am working with a sterically hindered heteroaryl halide, and the reaction is not proceeding as expected. Are there specific considerations for these substrates?

A4: Yes, heteroaryl halides, especially those containing basic nitrogen atoms (e.g., pyridines, pyrimidines), can introduce additional challenges.

Challenges with Heteroaryl Halides:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the heteroaryl ring can coordinate to the palladium center, leading to catalyst deactivation or inhibition.[7][8]

  • Ligand Selection is Key: The use of bulky, electron-rich ligands is even more critical in these cases. These ligands can help to prevent the heteroaryl substrate from strongly binding to and deactivating the palladium catalyst.

Troubleshooting Strategies for Heteroaryl Halides:

  • Ligand Choice: Employ highly active ligands such as the Buchwald biaryl phosphines (SPhos, XPhos, RuPhos) or robust NHC ligands.[7]

  • Base Selection: The choice of base can be particularly important. A moderately strong base like K₃PO₄ is often a good starting point.

  • Non-precious Metal Catalysts: For certain challenging Lewis-basic heteroarylborons, nickel-based catalyst systems have emerged as a promising alternative to palladium.[9]

Visualizing the Catalytic Cycle and Troubleshooting Logic

To better understand the key steps and potential pitfalls in the Suzuki-Miyaura coupling of sterically hindered substrates, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Slowed by bulky Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Ar-Pd(II)-X_L2->Transmetalation Base is crucial Ar-Pd(II)-Ar'_L2->Reductive_Elimination Often rate-limiting for hindered substrates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting steps sensitive to steric hindrance.

Troubleshooting_Workflow Start Low/No Conversion Ligand Evaluate Ligand: Switch to bulky, electron-rich ligands (e.g., Buchwald-type) Start->Ligand Side_Reactions Check for Side Reactions (e.g., Homocoupling) Start->Side_Reactions Significant byproducts Conditions Optimize Base/Solvent: Try K3PO4, KOtBu Use anhydrous toluene/dioxane Ligand->Conditions Still low yield Temperature Increase Temperature: 100-140 °C or use microwave irradiation Conditions->Temperature Still low yield Success Improved Yield Temperature->Success Problem Solved Inert_Atmosphere Ensure Inert Atmosphere (Degas thoroughly) Side_Reactions->Inert_Atmosphere Catalyst_Source Consider Pd(0) Precatalyst Side_Reactions->Catalyst_Source Inert_Atmosphere->Ligand Catalyst_Source->Ligand

Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions with sterically hindered substrates.

Summary of Key Recommendations

ProblemPrimary Cause(s)Recommended Action(s)
Low/No Conversion Inefficient catalyst, slow oxidative addition or reductive elimination.Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or NHC ligands.[1][2]
Reaction Stalls High activation energy, suboptimal conditions.Increase reaction temperature (100-140 °C), consider microwave heating, and optimize base/solvent combination (e.g., K₃PO₄ in toluene).[1]
Boronic Acid Homocoupling Presence of oxygen, inefficient Pd(II) to Pd(0) reduction.Ensure rigorous degassing and inert atmosphere; use a Pd(0) precatalyst.[5][6]
Protodeboronation Presence of water or protic solvents.Use anhydrous solvents and reagents; ensure the base is not excessively hygroscopic.[10]
Issues with Heteroaryl Halides Catalyst inhibition by basic heteroatoms.Employ highly active and bulky ligands to prevent coordination to the palladium center.[7][8]

Experimental Protocol: General Guideline for a Sterically Hindered Coupling

This protocol is a general starting point and will likely require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes to allow for catalyst pre-formation.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) to the Schlenk flask containing the substrates and base.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

Sources

Removal of palladium catalyst from [1,1'-Biphenyl]-2-carbonitrile product

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the removal of palladium catalyst from [1,1'-Biphenyl]-2-carbonitrile, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Palladium Catalyst Removal

Topic: Effective Removal of Palladium Catalyst from this compound Product

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction to synthesize this compound, are powerful tools. However, the subsequent removal of residual palladium to meet stringent regulatory limits is a critical and often challenging step.[1][2][3] This guide provides in-depth, field-proven insights and practical solutions to ensure your final product meets the required purity standards.

The presence of the nitrile group in this compound can introduce a specific challenge, as nitrogen-containing compounds can chelate with palladium, making its removal more complex than from simple hydrocarbon products.[4] This guide is structured to address both general and specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so important? A1: There are two primary drivers for palladium removal. First, regulatory agencies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of heavy metals.[2][5][6] For palladium, an oral consumption limit is often set at 10 ppm.[7] Second, residual palladium can interfere with downstream reactions or biological assays, leading to unreliable results.[8][9]

Q2: What are the most common methods for palladium removal? A2: The main strategies involve adsorption, filtration, extraction, and crystallization.[3][10] Adsorption using solid-supported "metal scavengers" or activated carbon is highly prevalent due to its effectiveness and operational simplicity.[10][11][12][13]

Q3: What are metal scavengers and how do they work? A3: Metal scavengers are typically silica or polymer-based materials that have been functionalized with ligands possessing a high affinity for palladium.[11][13] Common functionalities include thiols, thioureas, and aminophosphines, which act as strong chelating agents for various palladium species (e.g., Pd(0), Pd(II)).[11][13][14] The process involves stirring the scavenger with the reaction mixture, allowing the palladium to bind (chemisorption), and then removing the solid scavenger by simple filtration.[10]

Q4: Can I just use activated carbon? What are the drawbacks? A4: Activated carbon is a cost-effective option for palladium removal and can be effective in certain situations.[12][13][15] However, its primary drawback is a lack of selectivity.[7][13] Activated carbon can adsorb the desired product, this compound, leading to significant yield loss.[13] Furthermore, specialized scavengers often achieve much lower residual palladium levels.[11]

Q5: My reaction mixture turned black. What does this mean for palladium removal? A5: The formation of a black precipitate is usually "palladium black," which consists of agglomerated Pd(0) nanoparticles.[16] This often occurs when the catalyst deactivates and falls out of solution.[17] While it might seem easy to remove, fine colloidal palladium particles can be difficult to filter completely. A common first step is filtration through a pad of Celite to remove the bulk of this heterogeneous palladium.[18][19]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: High residual palladium (>50 ppm) after standard purification (e.g., column chromatography).

  • Possible Cause A: Strong Product-Palladium Interaction. The nitrile group (-C≡N) on your product can act as a ligand, coordinating with palladium species and causing them to co-elute during chromatography.

  • Possible Cause B: Soluble Palladium Species. The reaction may leave behind soluble palladium complexes that are not easily removed by simple filtration or standard silica gel chromatography.[18]

  • Solution Workflow:

    • Introduce a Metal Scavenger: After chromatographic purification, dissolve the product in a suitable solvent (e.g., Toluene, Ethyl Acetate, THF) and treat it with a dedicated metal scavenger. Thiol-functionalized silica (SiliaMetS Thiol) or Trimercaptotriazine (TMT)-functionalized silica are excellent starting points due to their high affinity for various palladium species.[9][11][13]

    • Optimize Scavenging Conditions: The efficiency of scavenging depends on several factors. See the protocol below for a systematic approach to optimization.

    • Consider a Different Adsorbent: If one type of scavenger is ineffective, try another with a different functional group (e.g., switch from a thiol to a thiourea-based scavenger).[11]

Issue 2: Significant loss of this compound during the removal process.

  • Possible Cause: Non-specific Adsorption. This is a common problem when using activated carbon, which can adsorb your product along with the palladium.[13] Even some scavengers can have a slight affinity for the product.

  • Solution Workflow:

    • Reduce Adsorbent Loading: Use the minimum amount of scavenger or carbon required. A typical starting point for scavengers is 5-10 weight equivalents relative to the initial mass of palladium.

    • Switch to a More Selective Scavenger: High-quality, functionalized silica scavengers generally exhibit lower product loss compared to activated carbon.[7]

    • Change the Solvent: The solvent can affect the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its tendency to adsorb.

    • Consider Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification, often removing significant amounts of palladium. The choice of solvent system is critical.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in Final Palladium Species. Slight variations in reaction conditions (temperature, reaction time, reagent purity) can alter the final state of the palladium (e.g., oxidation state, ligand sphere), affecting how easily it can be removed.[13]

  • Solution Workflow:

    • Standardize Reaction Work-up: Ensure the work-up procedure prior to scavenging is consistent. Some protocols suggest an oxidative or reductive wash to convert various palladium species into a single, more easily scavenged form.

    • Pre-treat with Filtration: Always filter the crude reaction mixture through Celite to remove any precipitated palladium black before proceeding with scavenging or other purification methods.[2][18] This removes a major source of variability.

    • Characterize the Problem: If inconsistency persists, it may be necessary to use analytical techniques like ICP-MS to quantify palladium levels at different stages to pinpoint where the variability is introduced.[5][20]

Visualized Workflows and Protocols

Decision Logic for Palladium Removal

The following diagram outlines a general decision-making process for selecting a palladium removal strategy.

G start Crude Reaction Mixture (this compound + Pd) celite_filter Is black precipitate (Pd Black) visible? start->celite_filter filter_step Filter through Celite pad celite_filter->filter_step Yes scavenge_decision Select Primary Purification Method celite_filter->scavenge_decision No filter_step->scavenge_decision chromatography Column Chromatography scavenge_decision->chromatography Impure Product scavenging Metal Scavenging scavenge_decision->scavenging High Pd Content crystallization Crystallization scavenge_decision->crystallization Solid Product analysis Analyze Pd Level (e.g., ICP-MS) chromatography->analysis scavenging->analysis crystallization->analysis product_ok Product Meets Spec (<10 ppm Pd) analysis->product_ok Pass product_fail Product Fails Spec (>10 ppm Pd) analysis->product_fail Fail product_fail->scavenging Re-process G cluster_prep Preparation cluster_process Scavenging Process cluster_final Finalization & QC a Crude Product Solution c Add Scavenger to Solution a->c b Select Scavenger (e.g., Thiol-Silica) b->c d Stir (2-24h) at RT or 40-50 °C c->d e Filter to Remove Solid Scavenger d->e f Wash Scavenger with Fresh Solvent e->f g Combine & Concentrate Filtrate f->g h Purified Product g->h i ICP-MS Analysis h->i j < 10 ppm Pd? i->j

Sources

Technical Support Center: Strategic Prevention of Homocoupling in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions during palladium-catalyzed cross-coupling methodologies. Here, we move beyond simple protocols to explain the underlying mechanistic reasons for these side reactions and provide field-proven strategies to suppress them, ensuring the integrity and efficiency of your biphenyl syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to homocoupling in the most common biphenyl synthesis reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of biphenyl synthesis due to its mild conditions and the low toxicity of boron reagents.[1] However, it is not without its challenges, with homocoupling of the boronic acid being a primary concern.

Question 1: I'm observing significant amounts of biphenyl (from my boronic acid) and/or a dimer of my aryl halide in my Suzuki-Miyaura reaction. What's the main cause?

Answer: The primary culprit for boronic acid homocoupling in Suzuki-Miyaura reactions is often the presence of oxygen.[2] Oxygen can facilitate the oxidative homocoupling of the boronic acid, a reaction catalyzed by palladium(II) species.[3][4] Homocoupling of the aryl halide can also occur, though it is typically less prevalent. Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) can leave residual Pd(II) that promotes this unwanted side reaction.[2]

Question 2: How can I effectively minimize homocoupling in my Suzuki-Miyaura coupling?

Answer: A multi-pronged approach is most effective:

  • Rigorous Exclusion of Oxygen: This is the most critical step.[2]

    • Degassing Solvents: Thoroughly degas all solvents and aqueous solutions. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.[2]

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[5]

  • Catalyst Selection and Handling:

    • Use a Pd(0) Source: Direct use of a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate issues arising from incomplete in-situ reduction of Pd(II) precursors like Pd(OAc)₂.[2]

    • Add a Mild Reducing Agent: If using a Pd(II) source, adding a mild reducing agent like potassium formate can help ensure all palladium is in the active Pd(0) state before the catalytic cycle begins.[3] This minimizes the concentration of Pd(II) available to catalyze homocoupling.[3]

  • Slow Addition of Reagents: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[6][7]

    • Syringe Pump Addition: Employing a syringe pump to slowly add the boronic acid solution to the reaction mixture can keep its concentration low, thereby disfavoring dimerization.[6]

Question 3: My reaction is still sluggish, and homocoupling persists. What other parameters can I adjust?

Answer: If you've rigorously excluded oxygen, consider these optimizations:

  • Ligand Selection: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity.[8]

    • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphines are highly effective at promoting the desired reductive elimination step to form the biphenyl product, which outcompetes pathways leading to homocoupling.[8] Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.[8]

  • Base and Solvent System: The choice of base and solvent is often substrate-dependent and can significantly impact the reaction outcome.[2][9]

    • Base Screening: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] For electron-poor or sensitive boronic acids, a weaker base might be necessary to prevent decomposition (protodeboronation).[10][11]

    • Solvent Effects: Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water to dissolve the base, are common.[6] However, excessive water can sometimes promote homocoupling.[9][12]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling, relative to the desired cross-coupling.[2]

Stille Coupling

The Stille coupling utilizes an organotin reagent and an organohalide. While the organostannanes are tolerant of many functional groups and are not sensitive to moisture or air, they are toxic, and homocoupling is a major potential side reaction.[13][14][15]

Question 4: What causes the homocoupling of my organostannane reagent in a Stille reaction?

Answer: Homocoupling in Stille reactions can proceed through two primary mechanisms.[16] First, a reaction between two equivalents of the organostannane and the Pd(II) precatalyst can lead to the dimer after reductive elimination.[16] Secondly, the Pd(0) catalyst itself can participate in a radical process to generate the homocoupled product.[16]

Question 5: How can I suppress organostannane homocoupling?

Answer: Optimizing the reaction conditions is key:

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. The use of phosphine ligands is standard.

  • Solvent System: The polarity of the solvent can influence the reaction pathway.

  • Additives: In some cases, additives can be beneficial. For instance, sources of fluoride ions, like cesium fluoride, can act as scavengers for tin byproducts, making them easier to remove.[16]

  • Temperature Management: Running the reaction at the lowest effective temperature can help minimize side reactions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. It is known for its high reactivity and excellent functional group tolerance, often proceeding under mild, neutral conditions.[17][18]

Question 6: I'm observing homocoupling of my organohalide in a Negishi reaction. What can I do?

Answer: While generally having few side reactions, homocoupling can still occur.[17]

  • Slow Addition: A high local concentration of the aryl halide can lead to its reaction with the organozinc reagent to form the homocoupled product. Slow addition of the aryl halide to the organozinc solution is recommended.[2]

  • Temperature Control: Elevated reaction temperatures can favor the homocoupling pathway. Maintaining a lower temperature during the reaction is advisable.[2]

  • Catalyst and Ligand System: The choice of palladium or nickel catalyst and the supporting ligand is crucial.[19] Highly active catalysts based on bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, SPhos) can promote the desired cross-coupling at lower temperatures, minimizing side reactions.[20]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol incorporates best practices for setting up a Suzuki-Miyaura reaction to suppress homocoupling.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a separate flask, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a portion of the degassed solvent.

  • Inert Atmosphere: Seal the Schlenk flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[21]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe to the flask containing the solid reagents. Then, add the catalyst/ligand solution.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling

ParameterCondition Favoring HomocouplingCondition Suppressing HomocouplingRationale
Atmosphere Presence of Oxygen[2]Strictly inert (Argon/Nitrogen)[5]Oxygen promotes the oxidative homocoupling of boronic acids via Pd(II) species.[3]
Catalyst Pd(II) precursors with incomplete reduction[2]Pd(0) sources (e.g., Pd(PPh₃)₄) or Pd(II) with a mild reducing agent[2][3]Ensures the catalyst is in the active Pd(0) state, minimizing Pd(II)-mediated side reactions.
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphines (e.g., SPhos, XPhos)[8]Promotes faster reductive elimination for cross-coupling and sterically hinders homocoupling pathways.[8][22]
Reagent Addition Rapid addition of boronic acidSlow, controlled addition via syringe pump[6][7]Maintains a low instantaneous concentration of the boronic acid, disfavoring bimolecular homocoupling.[6]
Temperature Higher temperatures[2]Lowest effective temperature[8]Reduces the rate of side reactions, which can be more sensitive to temperature increases than the desired coupling.
Base Excessively strong or concentrated base[6]Optimal base screened for the specific substrate (e.g., K₃PO₄, K₂CO₃)[2]The base is crucial for transmetalation, but inappropriate basicity can promote boronic acid decomposition.[23]
Solvent Excessive water content[9]Anhydrous aprotic solvents or optimized water ratio[6][12]While some water is often needed to dissolve the base, excess can facilitate homocoupling.

Visualizations

Logical Relationship: Factors Contributing to Homocoupling

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_negishi Negishi Coupling Oxygen Presence Oxygen Presence Boronic Acid Homocoupling Boronic Acid Homocoupling Oxygen Presence->Boronic Acid Homocoupling High Boronic Acid Conc. High Boronic Acid Conc. High Boronic Acid Conc.->Boronic Acid Homocoupling Residual Pd(II) Residual Pd(II) Residual Pd(II)->Boronic Acid Homocoupling Pd(II) Precatalyst Pd(II) Precatalyst Stannane Homocoupling Stannane Homocoupling Pd(II) Precatalyst->Stannane Homocoupling Radical Pathway Radical Pathway Radical Pathway->Stannane Homocoupling High Aryl Halide Conc. High Aryl Halide Conc. Aryl Halide Homocoupling Aryl Halide Homocoupling High Aryl Halide Conc.->Aryl Halide Homocoupling High Temperature High Temperature High Temperature->Aryl Halide Homocoupling G start Homocoupling Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_no Implement rigorous degassing (sparging/freeze-pump-thaw) and use a glovebox/Schlenk line. q1->a1_no No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_no->q2 a2_yes Switch to a Pd(0) source or add a mild reducing agent (e.g., potassium formate). q2->a2_yes Yes q3 Is reagent added all at once? q2->q3 No a2_yes->q3 a3_yes Use a syringe pump for slow addition of the limiting reagent (e.g., boronic acid). q3->a3_yes Yes q4 Have you optimized ligands, base, and temperature? q3->q4 No a3_yes->q4 a4_no Screen bulky, electron-rich ligands. Optimize base and solvent. Lower reaction temperature. q4->a4_no No end Homocoupling Minimized q4->end Yes a4_no->end

Caption: A decision tree for systematically troubleshooting homocoupling issues.

References

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of symmetrical biaryl compounds by homocoupling reaction. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1282. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF. [Link]

  • PubMed. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]

  • ACS Publications. (2013). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 117(29), 6271-6279. [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Negishi Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1265-1282. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]

  • YouTube. (2020). Stille Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12282-12293. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • National Institutes of Health. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(48), 17101-17103. [Link]

  • National Institutes of Health. (2012). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 51(46), 11575-11579. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]

  • Denmark Group, University of Illinois Urbana-Champaign. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18534-18567. [Link]

  • Wikipedia. (n.d.). Negishi coupling. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2938-2951. [Link]

  • MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 14(12), 945. [Link]

Sources

Impact of base and solvent on [1,1'-Biphenyl]-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Base and Solvent Selection in Suzuki-Miyaura Coupling

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of [1,1'-Biphenyl]-2-carbonitrile via Suzuki-Miyaura cross-coupling, with a specific focus on the critical roles of the base and solvent.

Frequently Asked Questions (FAQs): Core Principles

This section addresses foundational concepts of the Suzuki-Miyaura reaction to provide a mechanistic basis for troubleshooting and optimization.

Q1: What is the fundamental mechanism of the Suzuki-Miyaura reaction for synthesizing 2-cyanobiphenyl?

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling process that forms a carbon-carbon bond between an organoboron species (like 2-cyanophenylboronic acid) and an organic halide (like bromobenzene).[1][2] The reaction proceeds through a catalytic cycle involving three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., bromobenzene), forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This is the key step where the base plays a critical role.[1][4]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are ejected as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki-Miyaura Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct (Pd-II) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-Ar'(L2) Transmetalation Product (Pd-II) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (+ Ar'-B(OH)2 + Base) Product Ar-Ar' (this compound) Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Role_of_Base cluster_activation Base-Mediated Activation Boronic_Acid Ar-B(OH)₂ (2-Cyanophenylboronic Acid) Ate_Complex [Ar-B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Ate_Complex Activation Base Base (e.g., OH⁻, CO₃²⁻) Base->Ate_Complex Transmetalation Transmetalation Ate_Complex->Transmetalation Pd_Complex L₂Pd(Ar')X (from Oxidative Addition) Pd_Complex->Transmetalation

Caption: Activation of boronic acid by a base to form a nucleophilic boronate complex.

Q3: What is the function of the solvent in this reaction?

The solvent plays several crucial roles that can dramatically influence the reaction's outcome:

  • Solubilization: It must dissolve the organic substrates, the palladium catalyst/ligand complex, and, to some extent, the base or the activated boronate species. [3]* Temperature Control: The boiling point of the solvent dictates the maximum temperature of the reaction, which affects reaction rates.

  • Influence on Mechanism: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle. [5][6]Many Suzuki couplings employ a biphasic system, often an organic solvent (like toluene or dioxane) with water. [2][7]Water helps dissolve the inorganic base and facilitates the formation of the active boronate species. [3]

Troubleshooting and Optimization Guide

This section is designed to help you diagnose and solve specific experimental issues.

Q1: My reaction yield for this compound is low. What are the most common causes?

Low yields are a frequent issue and can often be traced back to several factors. A systematic approach to troubleshooting is most effective.

Troubleshooting_Flowchart Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) Start->Check_Reagents Check_Atmosphere 2. Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Check_Reagents->Check_Atmosphere Check_Side_Reactions 3. Analyze for Side Products (Protodeboronation, Homocoupling) Check_Atmosphere->Check_Side_Reactions Optimize_Base 4. Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Side_Reactions->Optimize_Base Optimize_Solvent 5. Screen Solvents/Mixtures (Toluene/H₂O, Dioxane/H₂O, DMF) Optimize_Base->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Sources

Technical Support Center: Managing Temperature in Large-Scale [1,1'-Biphenyl]-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges of managing temperature fluctuations during large-scale production. The synthesis of aromatic nitriles, particularly through methods like palladium-catalyzed cyanation or classical approaches such as the Rosenmund-von Braun reaction, is often accompanied by significant heat release.[1][2] Effectively managing this exothermicity is paramount for ensuring reaction safety, maximizing product yield, and maintaining batch-to-batch consistency.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of thermal management as you scale your process from the laboratory to manufacturing.

Troubleshooting Guide: Acute Thermal Events

This section addresses specific, time-sensitive issues that can arise during your reaction. A rapid and informed response is crucial to prevent batch failure or a hazardous event like a thermal runaway.[3]

Q1: My reactor temperature is rapidly increasing beyond the setpoint (a thermal excursion). What are the immediate steps?

A: A thermal excursion indicates that the rate of heat generation is exceeding the rate of heat removal. This is a serious condition that requires immediate and decisive action to prevent a thermal runaway, which can lead to a dangerous increase in temperature and pressure.[3][4]

Immediate Actions:

  • Stop All Reagent Feeds: Immediately halt the addition of any reagents, especially the cyanating agent (e.g., copper(I) cyanide, zinc cyanide) or the aryl halide/boronic acid. This stops fueling the exothermic reaction.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve fully opening the flow of coolant to the jacket or coils and reducing the coolant temperature to its lowest possible setting.[5]

  • Confirm Agitation: Verify that the agitator is running at the correct speed. Proper mixing is essential for distributing heat throughout the reaction mass and facilitating its transfer to the cooling surfaces. Poor mixing can lead to localized hot spots.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction. This is a last resort and involves adding a pre-determined, cold, and inert chemical to rapidly halt the reaction and absorb heat. The choice of quench agent should be identified during process safety reviews.

Identifying the Root Cause:

Once the immediate situation is stabilized, it is critical to diagnose the cause.

  • Reagent Accumulation: This is a common cause, especially in semi-batch processes.[6] If the reaction fails to initiate properly, the dosed reactants can accumulate. When the reaction finally starts, the large concentration of reactants leads to a massive and sudden release of heat.

  • Cooling System Failure: A partial or complete failure of the cooling system (e.g., a stuck valve, pump failure, or loss of coolant flow) will prevent the removal of heat generated by the reaction.[5]

  • Incorrect Dosing Rate: Adding reactants too quickly can generate heat faster than the reactor system can remove it, particularly in larger vessels where the surface-area-to-volume ratio is lower.[6][7]

Corrective Actions & Recovery:

  • If reagent accumulation was the issue, the batch may need to be safely quenched and discarded.

  • If a cooling system fault is identified, it must be rectified before restarting any process.

  • For future batches, review the process parameters. Reaction calorimetry data should be used to ensure the dosing rate is well within the calculated heat removal capacity of the reactor.[8]

Diagram: Troubleshooting Workflow for Thermal Excursions

Start Thermal Excursion Detected (T > Setpoint + Alarm Limit) StopFeed IMMEDIATE ACTION: Stop All Reagent Feeds Start->StopFeed MaxCool Maximize Cooling Capacity (Full Coolant Flow) StopFeed->MaxCool CheckAgitation Verify Agitator Function MaxCool->CheckAgitation Monitor Monitor Reactor T & P CheckAgitation->Monitor IsStable Is Temperature Decreasing? Monitor->IsStable Quench EMERGENCY: Execute Quench Protocol IsStable->Quench No Hold Hold Batch & Investigate Root Cause IsStable->Hold Yes RCA Root Cause Analysis: - Reagent Accumulation? - Cooling Failure? - Dosing Rate? Quench->RCA Hold->RCA End Implement Corrective Actions for Future Batches RCA->End

Caption: A decision tree for responding to a thermal excursion event.

Q2: The reaction is proceeding much slower than expected and requires constant heating, even though it's supposed to be exothermic. What's wrong?

A: This situation, while less immediately hazardous than a thermal excursion, can indicate significant issues with the reaction chemistry that will impact yield and product quality.

Potential Causes:

  • Catalyst Deactivation: In palladium-catalyzed cyanations, the catalyst can be sensitive to impurities, air, or moisture.[9] Deactivation will halt the reaction.

  • Insufficient Initiation Temperature: Some reactions require an initial input of energy to overcome the activation energy barrier before the exothermic process can sustain itself. If the initial temperature is too low, the reaction may never start.

  • Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the reaction or poison the catalyst.[9] Always use reagents of known purity and quality.

  • Incorrect Solvent: The choice of solvent is critical as it affects reactant solubility, intermediate stability, and the overall reaction rate.[9][10]

Diagnostic & Troubleshooting Steps:

  • In-Process Control (IPC): Take a sample from the reactor and analyze it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the extent of conversion. This will confirm if the reaction has stalled.

  • Check Catalyst: If using a heterogeneous catalyst, check for physical changes. If using a homogeneous catalyst, ensure it was added correctly and under the appropriate inert atmosphere.

  • Gradual Temperature Increase: Slowly increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the IPC and reactor temperature closely.[9] A sudden exotherm after a temperature increase could indicate that the reaction has initiated.

  • Reagent/Solvent Verification: Review the certificates of analysis for all raw materials to ensure they meet the required specifications.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of this compound potentially hazardous from a thermal perspective?

A: The primary thermal hazard stems from the exothermic nature of the C-CN bond-forming reaction.[6] Whether using a transition-metal-catalyzed method (like Suzuki or Negishi coupling followed by cyanation) or a more traditional method like the Rosenmund-von Braun reaction (reacting an aryl halide with a copper cyanide salt at high temperatures), the formation of the nitrile is thermodynamically favorable and releases significant energy as heat.[11] If this heat is not removed efficiently, the reaction temperature will rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This dangerous feedback loop is known as a thermal runaway and can result in equipment failure and the release of toxic materials.[3][7]

Q2: How does scaling up from a lab (1L) to a plant (1000L) reactor affect temperature management?

A: The most significant challenge in scaling up a chemical process is the dramatic decrease in the surface-area-to-volume ratio.[7] A small lab flask has a large surface area relative to its small volume, allowing for efficient heat dissipation to the environment. In a large industrial reactor, the volume increases by a cubic factor while the surface area (the jacket available for cooling) only increases by a square factor. This means large reactors have a much lower capacity to remove heat per unit of volume, making them far more susceptible to thermal excursions.[6]

Parameter Lab Scale (1 L Flask) Plant Scale (1000 L Reactor) Implication
Volume 1 L1000 L1000x increase
Approx. Surface Area ~0.05 m²~5 m²100x increase
Surface Area / Volume Ratio ~50 m⁻¹~5 m⁻¹10x decrease in relative heat transfer area
Primary Heat Transfer Forced Convection & Natural ConvectionForced Convection OnlyLess passive cooling at scale; reliance on the cooling jacket is total.[8]
Control Strategy Simple cooling bath, manual additionAutomated jacket temperature control, precisely controlled semi-batch dosing.[6]Process control must be more sophisticated and automated.

Q3: What are the primary methods for cooling large-scale chemical reactors?

A: Several engineering solutions are used to manage heat in large reactors, often in combination.[12]

  • Jacket Cooling: This is the most common method, where a coolant (like chilled water, glycol, or a thermal fluid) is circulated through an outer jacket surrounding the reactor vessel to absorb heat.[13][14][15]

  • Internal Cooling Coils: These are coils placed directly within the reaction mixture through which a coolant flows. They provide a large additional surface area for heat transfer and are very effective, but can be difficult to clean.[13][15]

  • External Heat Exchangers: The reaction mixture is pumped out of the reactor, through an external heat exchanger (like a shell and tube exchanger), and then back into the reactor.[12][16] This allows for a massive and scalable increase in cooling capacity.

  • Cryogenic Cooling: For extremely exothermic reactions or processes requiring very low temperatures, liquefied gases like liquid nitrogen can be used as coolants, either indirectly in the jacket or directly injected into the reactor using specialized systems.[13][17]

Diagram: Key Factors Influencing Reactor Heat Balance

cluster_gen Influenced by: cluster_rem Influenced by: HeatGen Heat Generation (Q_gen) - Reaction Exotherm - Agitator Power Balance HeatGen->Balance HeatRem Heat Removal (Q_rem) - Jacket Cooling - Coil Cooling - Heat Loss to Environment HeatRem->Balance Reactor Reactor Temperature Balance->Reactor Q_accumulation = Q_gen - Q_rem Kinetics Reaction Kinetics (Concentration, Temp) Kinetics->HeatGen Dosing Reagent Dosing Rate Dosing->HeatGen CoolantT Coolant Temperature & Flow Rate CoolantT->HeatRem Area Heat Transfer Area (Jacket, Coils) Area->HeatRem Mixing Mixing Efficiency Mixing->HeatRem

Caption: The balance between heat generation and removal determines the reactor temperature.

Q4: How can I proactively design a safer large-scale this compound synthesis protocol?

A: Proactive safety design is essential and should begin at the earliest stages of process development.

  • Perform Reaction Calorimetry: Before any scale-up, use a reaction calorimeter (like an RC1) to measure the heat of reaction (ΔHr), heat capacity (Cp), and the rate of heat release under various conditions.[8] This data is non-negotiable for safely designing a large-scale process, as it allows you to calculate the maximum heat output and ensure your plant reactor's cooling system can handle it.

  • Favor a Semi-Batch Process: Instead of adding all reactants at once (batch mode), add one of the key reagents slowly over time (semi-batch mode).[6] This strategy limits the amount of unreacted material in the reactor at any given time, thereby controlling the rate of heat generation. The addition rate should be directly linked to the measured cooling capacity of the reactor.

  • Develop a Robust Process Control Strategy: Implement automated controls that link the reagent addition pump to the internal reactor temperature. For example, the pump can be programmed to automatically stop if the temperature exceeds a predefined safety limit.

Experimental Protocol: Controlled Reagent Addition Strategy

This protocol outlines a semi-batch approach for adding a cyanating agent to an aryl halide, designed to maintain thermal control.

  • System Preparation:

    • Charge the reactor with the aryl halide, catalyst (e.g., Pd(PPh₃)₄), and solvent (e.g., DMF, Toluene).

    • In a separate, dedicated dosing vessel, prepare the solution of the cyanating agent (e.g., Zn(CN)₂ in DMF).

    • Ensure the reactor is inerted with nitrogen or argon.

  • Initial Heat-Up:

    • Heat the reactor contents to the desired reaction initiation temperature (e.g., 80°C). Ensure the temperature is stable before proceeding.

  • Controlled Dosing:

    • Begin adding the cyanating agent solution from the dosing vessel to the reactor via a metering pump at a pre-calculated, slow rate. This rate should be determined from calorimetry data to ensure Q_gen remains below 75% of the reactor's maximum cooling capacity (Q_rem_max).

    • Continuously monitor the internal reactor temperature (T_internal) and the jacket temperature (T_jacket). The difference between these (ΔT) is proportional to the heat being removed.

  • Real-Time Monitoring & Control:

    • If T_internal rises more than 2-3°C above the setpoint, immediately pause the addition.

    • Do not resume addition until T_internal has returned to the setpoint. This indicates the cooling system has caught up.

    • If the addition is paused frequently, the dosing rate is too high and should be reduced.

  • Completion and Cool-Down:

    • After the addition is complete, maintain the reaction at the set temperature for a specified time to ensure complete conversion, monitoring via IPC.

    • Once complete, proceed with a controlled cooling ramp-down to a safe temperature for workup.

References
  • Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?
  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • Sigma Thermal. (n.d.).
  • Mettler Toledo. (n.d.).
  • TANGLIAN Chemistry. (n.d.).
  • Essential Chemical Industry. (n.d.). Chemical reactors.
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
  • Praxair, a Linde Company. (n.d.).
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  • SPX Cooling Technologies. (n.d.). Cooling Solutions for Chemical Process Plants.
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Organic Synthesis.
  • RSC Publishing. (2023, October 12). A cyanide-free synthesis of nitriles exploiting flow chemistry.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Google Patents. (n.d.).
  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Google Patents. (n.d.).
  • NIH. (2023, June 16).
  • MDPI. (2021, July 24). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Amgen. (n.d.). PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY.
  • ACS Publications. (2025, December 26). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane.
  • ResearchGate. (n.d.). Solvent switched synthesis of biphenyl‐2‐carbonitriles and...
  • Google Patents. (n.d.).
  • ACS Publications. (2023, January 26).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • MDPI. (2022, October 21).
  • Journal of Electrochemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)
  • ResearchGate. (2025, August 9). (PDF)
  • Chemistry World. (2025, March 7).
  • Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • AIChE. (n.d.). (27m)
  • ResearchGate. (2025, August 7).
  • Benchchem. (n.d.). Application Notes and Protocols: Thermal Analysis of 4,4'-Bis(3-aminophenoxy)biphenyl Based Polymers.
  • AIChE. (2015). Successful Scale-up and Commercializaton of INVISTA's New Adiponitrile Technology.

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals involved in the quality control and impurity analysis of [1,1'-Biphenyl]-2-carbonitrile. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides detailed methodologies, troubleshooting guides, and frequently asked questions for the primary analytical techniques used in this application.

All impurity analysis must be conducted in the context of global regulatory standards. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, provide a framework for the reporting, identification, and qualification of impurities.[1][3][4]

Understanding Potential Impurities

Impurities in this compound can originate from various sources, including the synthetic route, degradation, or storage.[5][6] A proactive understanding of these potential impurities is the first step in developing robust analytical methods.

Impurity Class Potential Impurities Likely Origin Recommended Primary Detection Method
Starting Materials 2-Bromobiphenyl, Phenylboronic acid, Zinc cyanideIncomplete reactionHPLC-UV, GC-MS
Intermediates BiphenylBy-product of coupling reactionsGC-MS
Side-Reaction Products Isomeric biphenyl carbonitriles (e.g., [1,1'-Biphenyl]-4-carbonitrile)Non-specific coupling or rearrangementHPLC-UV, GC-MS
Degradation Products Biphenyl-2-carboxylic acidHydrolysis of the nitrile groupHPLC-UV, LC-MS
Reagents/Catalysts Palladium complexes, ligandsCarryover from synthesisInductively Coupled Plasma Mass Spectrometry (ICP-MS)[7]
Residual Solvents Toluene, Dimethylformamide (DMF), AcetonitrileIncomplete removal after synthesis/purificationHeadspace GC-MS
General Workflow for Impurity Analysis

A systematic approach is crucial for the efficient and accurate identification and quantification of impurities. The following workflow outlines the key stages of analysis.

Impurity_Analysis_Workflow cluster_Planning Phase 1: Planning & Preparation cluster_Execution Phase 2: Execution cluster_Analysis Phase 3: Data Analysis & Reporting Sample Sample Receipt: This compound Info Gather Batch Synthesis Information Sample_Prep Sample Preparation (Dilution, Filtration) Sample->Sample_Prep Method_Select Select Analytical Method (HPLC, GC-MS) Instrument_Setup Instrument Setup & System Suitability Test (SST) Method_Select->Instrument_Setup Analysis Chromatographic Analysis Sample_Prep->Analysis Instrument_Setup->Analysis Data_Processing Data Processing (Integration, Peak Detection) Analysis->Data_Processing Impurity_ID Impurity Identification (MS, RRT) & Quantification Data_Processing->Impurity_ID Report Generate Final Report (Compliance with ICH) Impurity_ID->Report

Caption: General experimental workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the gold standard for analyzing non-volatile organic impurities in pharmaceutical substances due to its high resolution and sensitivity.[6][7] A reverse-phase method is typically employed for this compound and its related impurities.

Experimental Protocol: Reverse-Phase HPLC-UV

This protocol provides a robust starting point for method development.

  • Column Selection: A column offering aromatic selectivity, such as a Biphenyl or Phenyl-Hexyl phase, is highly recommended to resolve positional isomers.[8][9] A standard C18 column can also be effective.

    • Expert Insight: While C18 columns separate primarily on hydrophobicity, a Biphenyl phase introduces pi-pi interactions, which can significantly enhance selectivity between the target analyte and aromatic impurities.[8]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (HPLC Grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Causality: The acidic modifier (formic acid) ensures that any potential acidic or basic impurities have a consistent ionization state, leading to sharper, more symmetrical peaks.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

    • Expert Insight: Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion and broadening.[10]

  • Instrumental Conditions:

    Parameter Setting
    Column Biphenyl Phase (e.g., 4.6 x 150 mm, 3.5 µm)
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 5 µL
    UV Detection 254 nm

    | Gradient Program | 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-18.1 min (90-40% B), 18.1-25 min (40% B) |

  • System Suitability: Before sample analysis, perform injections of a standard solution to verify system performance (e.g., resolution, tailing factor, and reproducibility).

Troubleshooting Guide: HPLC

HPLC_Troubleshooting_Tree Start Chromatographic Problem Observed Pressure_Issue Abnormal Pressure Start->Pressure_Issue Pressure Issue? Retention_Issue Retention Time Issues Start->Retention_Issue Retention Time Drift/Shift? Peak_Shape_Issue Peak Shape Issues Start->Peak_Shape_Issue Poor Peak Shape? Baseline_Issue Baseline Issues Start->Baseline_Issue Baseline Noise or Drift? High_Pressure Check for Blockage: - Column Frit - Guard Column - Tubing Pressure_Issue->High_Pressure High Low_Pressure Check for Leaks: - Fittings - Pump Seals - Purge Valve Pressure_Issue->Low_Pressure Low/No RT_Drift Possible Causes: - Column Aging - Mobile Phase Composition Change - Temperature Fluctuation Retention_Issue->RT_Drift Gradual Drift RT_Sudden Possible Causes: - Incorrect Mobile Phase - Large Air Bubble in Pump - Flow Rate Error Retention_Issue->RT_Sudden Sudden Shift Peak_Tailing Causes: Secondary Interactions (Silanols), Column Contamination, Mismatched Sample Solvent Peak_Shape_Issue->Peak_Tailing Tailing Peak_Fronting Causes: Column Overload, Sample Solvent Too Strong Peak_Shape_Issue->Peak_Fronting Fronting Split_Peaks Causes: Clogged Inlet Frit, Column Void, Co-elution Peak_Shape_Issue->Split_Peaks Splitting Baseline_Noise Causes: Air in System, Pump Malfunction, Contaminated Mobile Phase Baseline_Issue->Baseline_Noise Noisy Baseline_Drift Causes: Inadequate Equilibration, Column Bleed, Temperature Fluctuations Baseline_Issue->Baseline_Drift Drifting Action_Flush Action_Flush High_Pressure->Action_Flush Action: Reverse & Flush Column (disconnected from detector) Action_Tighten Action_Tighten Low_Pressure->Action_Tighten Action: Tighten Fittings, Purge Pump Action_Equilibrate Action_Equilibrate RT_Drift->Action_Equilibrate Action: Increase Equilibration Time, Use Column Oven Action_Prepare_Fresh Action_Prepare_Fresh RT_Sudden->Action_Prepare_Fresh Action: Prepare Fresh Mobile Phase, Purge System

Caption: Troubleshooting decision tree for common HPLC issues.

Q: My main peak for this compound is tailing. What should I do? A: Peak tailing is often caused by secondary interactions between your analyte and active sites (free silanols) on the column's stationary phase.[9]

  • Immediate Action: Ensure your mobile phase pH is sufficiently low (e.g., using 0.1% formic or acetic acid) to keep any basic impurities protonated and minimize interaction.

  • Column Choice: Consider using a highly deactivated, end-capped column or a column with a different stationary phase like a Biphenyl phase, which can reduce these interactions for aromatic compounds.[9]

  • System Check: Flush the column with a strong solvent like isopropanol to remove potential contaminants that may be causing the issue.

Q: My retention times are shifting between injections. What is the cause? A: Inconsistent retention times are typically linked to issues with the mobile phase delivery or column temperature.[11]

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and thoroughly degassed. Small changes in solvent composition, especially the organic modifier percentage, can lead to significant shifts in retention.[12]

  • Pump/System: Check for air bubbles in the pump or solvent lines; purge the system if necessary.[10][11] Verify there are no leaks in the system, as a leak will cause a drop in pressure and an increase in retention time.

  • Temperature: Use a thermostatted column compartment. Fluctuations in ambient laboratory temperature can cause retention times to drift, particularly for ionic compounds.[11][12]

Frequently Asked Questions (FAQs): HPLC

Q1: Why is a gradient elution recommended over an isocratic one? A1: A gradient elution is recommended because you are likely analyzing for impurities with a wide range of polarities. An isocratic method strong enough to elute late-eluting, non-polar impurities would cause early-eluting, polar impurities to rush through the column with no retention. A gradient allows for the effective separation of all potential impurities in a single analytical run.

Q2: Can I use methanol instead of acetonitrile as the organic modifier? A2: Yes, methanol can be used. The choice between acetonitrile and methanol can alter the selectivity of the separation.[8] Acetonitrile is generally a stronger solvent and provides lower backpressure. However, methanol can offer different selectivity for aromatic compounds due to its protic nature. It is a key parameter to screen during method development to achieve optimal resolution.

Q3: How often should I replace my guard column? A3: A guard column protects your more expensive analytical column from particulates and strongly retained impurities.[12] It should be replaced when you observe a significant increase in backpressure, a loss of resolution, or peak shape degradation that is resolved by removing the guard column from the flow path. Regular replacement is a crucial part of preventative maintenance.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual starting materials (e.g., biphenyl) or certain side-products.[7][13]

Experimental Protocol: GC-MS
  • Column Selection: A low-to-mid polarity column is ideal. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms) offers excellent general-purpose separation for aromatic compounds.

  • Sample Preparation:

    • Dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

    • Ensure the solvent does not co-elute with any peaks of interest.

  • Instrumental Conditions:

    Parameter Setting
    Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
    Carrier Gas Helium, Constant Flow @ 1.2 mL/min
    Inlet Temperature 280 °C
    Injection Volume 1 µL (Split 50:1)
    Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-400 m/z |

Troubleshooting Guide: GC-MS

Q: I am seeing broad or tailing peaks in my GC chromatogram. Why? A: This can be due to several factors:

  • Activity in the System: The nitrile group can interact with active sites in the inlet liner or the front of the column. Use a deactivated inlet liner and consider trimming the first few centimeters of the column.

  • Injection Technique: A slow injection can cause band broadening. Ensure the autosampler injection speed is set to "fast."

  • Column Contamination: High molecular weight residues from previous injections can build up. Bake out the column at its maximum isothermal temperature for 30-60 minutes.

Q: No peaks are appearing in my chromatogram, or they are very small. A: This points to a problem with sample introduction or system integrity.

  • Syringe/Injector: Check that the syringe is drawing and injecting the sample correctly. Ensure the injector septum is not cored or leaking.

  • Leaks: Perform a system leak check. A leak in the GC system will prevent the sample from reaching the detector efficiently.

  • MS Tuning: Verify that the mass spectrometer has been tuned recently and is showing good sensitivity.

Frequently Asked Questions (FAQs): GC-MS

Q1: What is the purpose of the oven temperature program? A1: The temperature program allows for the separation of compounds based on their boiling points and interaction with the stationary phase. The initial low temperature allows volatile compounds to be retained and separated, while the ramp to a higher temperature is necessary to elute less volatile, higher boiling point impurities.[13]

Q2: How do I identify an unknown peak using the mass spectrum? A2: In Electron Ionization (EI), the molecule fragments in a reproducible way. The resulting mass spectrum is a fingerprint. First, identify the molecular ion peak (M+•), which corresponds to the molecular weight of the compound. For this compound, this is m/z 179.[14] Then, compare the fragmentation pattern to a library (like NIST) or interpret it based on known fragmentation rules to elucidate the structure.[15]

Q3: Can I quantify impurities with GC-MS? A3: Yes. For quantification, it is best to operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring only a few characteristic ions for your target impurity, which dramatically increases sensitivity and reduces interference from the matrix. You would create a calibration curve using certified reference standards of the impurity.

Interpreting Mass Spectrometry Data

The mass spectrum provides structural information critical for impurity identification.[15]

  • Molecular Ion (M+•): For this compound (C₁₃H₉N), the exact mass is 179.0735 g/mol . The EI-MS will show a strong molecular ion peak at m/z 179.[14]

  • Key Fragments: Biphenyl structures are relatively stable. Common fragmentation patterns involve:

    • [M-1]+• (m/z 178): Loss of a hydrogen atom, often a very stable ion.[14]

    • [M-27]+• (m/z 152): Loss of HCN from the nitrile group.

    • Doubly Charged Ions: Biphenyl compounds can sometimes show doubly charged ions (e.g., M²⁺ at m/z 89.5), which can be characteristic.[16]

Regulatory Context and Impurity Thresholds

Adherence to regulatory guidelines is non-negotiable in pharmaceutical development. The ICH Q3A(R2) guideline establishes thresholds that trigger requirements for impurity identification and qualification.[4][17]

Maximum Daily Dose of API Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

Source: Adapted from ICH Q3A(R2) Guideline.[4]

It is essential to use validated analytical methods that have a Limit of Quantification (LOQ) below the reporting threshold.[4][18]

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel and existing chemical entities is a cornerstone of rigorous scientific practice. [1,1'-Biphenyl]-2-carbonitrile, a molecule of interest in medicinal chemistry and materials science, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other key analytical techniques. Our focus extends beyond mere data presentation to the underlying principles that govern spectral outcomes, ensuring a robust understanding for confident structural assignment.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for determining the precise arrangement of atoms within a molecule. Its power lies in its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, providing a detailed connectivity map. For a molecule like this compound, with its distinct aromatic regions and the influential cyano group, NMR offers unparalleled insight into its electronic and steric properties.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the aromatic region, typically observed between 7.4 and 7.8 ppm. The exact chemical shifts and coupling patterns are highly sensitive to the solvent used and the spectrometer's field strength.

The protons on the two phenyl rings are chemically non-equivalent due to the restricted rotation around the C-C single bond, a consequence of steric hindrance from the ortho-cyano group. This leads to a more complex spectrum than that of the parent biphenyl molecule.

Key Interpretive Insights:

  • Downfield Shift: The protons on the phenyl ring bearing the cyano group are generally shifted downfield due to the electron-withdrawing nature of the nitrile functionality.

  • Complex Multiplicity: The protons exhibit complex splitting patterns (e.g., doublets of doublets, triplets of doublets) arising from both ortho, meta, and para couplings within each ring.

  • Through-Space Interactions: The proximity of the protons on the two rings can sometimes be probed using advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which can reveal spatial relationships.

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum provides a direct count of the chemically distinct carbon atoms in the molecule. For this compound, we expect to see 13 distinct signals, although some may overlap depending on the spectral resolution.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1~145Quaternary carbon of the substituted ring, deshielded by the adjacent phenyl group.
C2~112Quaternary carbon attached to the cyano group, significantly deshielded.
C3-C6128-134Aromatic carbons of the substituted ring, with varied shifts due to the influence of the cyano and phenyl groups.
C1'~138Quaternary carbon of the unsubstituted ring.
C2'-C6'127-130Aromatic carbons of the unsubstituted ring.
CN~118Nitrile carbon, a characteristic downfield signal.

Note: These are approximate values and can vary based on experimental conditions.

Causality in Chemical Shifts:

The electron-withdrawing cyano group significantly influences the chemical shifts of the carbons in its vicinity. The carbon directly attached to the nitrile (C2) and the nitrile carbon itself (CN) are key diagnostic peaks. The varied electronic environments of the other aromatic carbons lead to a spread of signals, allowing for a detailed assignment with the aid of 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While NMR is paramount for structural elucidation, a comprehensive characterization relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle, and their combined data builds a self-validating system for structural confirmation.

Table 2: Comparative Analysis of Analytical Techniques for this compound

TechniqueInformation ProvidedExperimental Data Highlights
FT-IR Spectroscopy Functional group identificationA strong, sharp absorption band around 2220-2230 cm⁻¹ is characteristic of the C≡N stretching vibration. Aromatic C-H stretching is observed above 3000 cm⁻¹, and C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) Molecular weight and fragmentation patternThe electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of C₁₃H₉N.[1] Fragmentation patterns can provide further structural clues.
Gas Chromatography (GC) Purity assessment and separation from related compoundsA single, sharp peak under appropriate GC conditions indicates a high degree of purity. The retention time is a characteristic property that can be used for identification when compared to a known standard.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationReversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water) will yield a well-defined peak, allowing for accurate quantification and purity assessment against a reference standard.
UV-Vis Spectroscopy Electronic transitions and conjugationThe biphenyl system exhibits characteristic UV absorptions due to π → π* transitions. The presence of the cyano group can cause a slight shift in the absorption maxima compared to unsubstituted biphenyl.

Experimental Protocols

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum (proton-decoupled). acq2->acq4 acq5 (Optional) Acquire 2D NMR spectra (COSY, HSQC, HMBC) for full assignment. acq2->acq5 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4 proc5 Analyze chemical shifts, coupling constants, and multiplicities. proc4->proc5 proc6 Assign signals to specific nuclei in the molecule. proc5->proc6 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR characterization.

Step-by-Step Methodology for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the solvent peak or an internal standard.

    • Integrate the peaks in the ¹H spectrum.

    • Pick the peaks in both ¹H and ¹³C spectra.

Conclusion

The comprehensive characterization of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the definitive structural blueprint, techniques such as FT-IR, Mass Spectrometry, and chromatography offer crucial, complementary data that confirm functional groups, molecular weight, and purity. This integrated analytical approach ensures the highest level of scientific rigor and confidence in the identity and quality of the compound, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the structural elucidation and quantification of [1,1'-Biphenyl]-2-carbonitrile. As researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is paramount for generating robust and reliable data. This document moves beyond simple protocols to explore the underlying principles and experimental rationale, empowering you to make informed decisions for your specific application. We will compare two primary workflows: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Introduction to this compound and Its Analytical Importance

This compound is an aromatic compound featuring a biphenyl backbone with a nitrile functional group. This structure is a common motif in organic synthesis and can be found as an intermediate or a final product in various chemical industries. Its presence, even at trace levels, may need to be monitored in environmental samples due to the persistence of biphenyl-type compounds.[1] Mass spectrometry is an indispensable tool for this task, offering high sensitivity and specificity for both identifying and quantifying such compounds in complex mixtures.[2][3] The choice of ionization and separation technique, however, critically dictates the quality and nature of the information obtained.

Technique 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds, a category into which this compound comfortably falls.[3] The hard ionization nature of EI provides extensive fragmentation, creating a reproducible "fingerprint" mass spectrum that is excellent for library matching and structural confirmation.[4]

The Rationale Behind GC-EI-MS

The 70 eV electron beam used in standard EI imparts significant internal energy into the analyte molecule, leading to the formation of an energetically unstable molecular ion (M+•) that undergoes predictable fragmentation.[4] This process is governed by the relative stability of the resulting radical cations and neutral losses. For this compound, we can anticipate cleavages related to the nitrile group and the biphenyl ring system. The fragmentation patterns are highly reproducible, making EI spectra ideal for inclusion in and comparison against spectral libraries.[5]

Predicted EI Fragmentation Pathway

The fragmentation of this compound (Molecular Weight: 179.22 g/mol ) under EI conditions is expected to proceed through several key pathways. The molecular ion (m/z 179) will be prominent due to the stability of the aromatic system.[5] Subsequent fragmentation is driven by the loss of small, stable neutral molecules and radicals.

A primary fragmentation event is the loss of a hydrogen cyanide (HCN) molecule, a characteristic fragmentation for aromatic nitriles, resulting in a fragment at m/z 152. Another significant pathway involves the cleavage of the bond between the two phenyl rings, leading to ions corresponding to the individual ring structures.

G cluster_0 EI Fragmentation Pathway M [C₁₃H₉N]⁺• m/z 179 Molecular Ion F152 [C₁₂H₈]⁺• m/z 152 M->F152 - HCN F151 [C₁₂H₇]⁺ m/z 151 F152->F151 - H• F76 [C₆H₄]⁺• m/z 76 F152->F76 Ring Fission G cluster_workflow LC-MS/MS Workflow LC LC Separation ESI ESI Source ([M+H]⁺ Formation) LC->ESI Q1 Q1: Precursor Selection (m/z 180) ESI->Q1 Q2 Q2: Collision Cell (CID with N₂/Ar) Q1->Q2 Q3 Q3: Product Ion Scan/Selection Q2->Q3 Det Detector Q3->Det

References

HPLC and GC-MS methods for purity assessment of [1,1'-Biphenyl]-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of [1,1'-Biphenyl]-2-carbonitrile

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a non-negotiable cornerstone of the product development lifecycle. The presence of even minute impurities can significantly impact the efficacy, safety, and stability of active pharmaceutical ingredients (APIs) and advanced materials. This compound, a key intermediate in the synthesis of various pharmaceuticals and functional materials, demands precise and reliable analytical methods for its purity profiling.[1][2]

This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this specific analyte. Moving beyond a simple recitation of protocols, we will explore the fundamental principles that govern method selection, the causality behind experimental choices, and the self-validating systems required to ensure data integrity, all grounded in authoritative industry standards.

The Analyte: Understanding this compound

Before selecting an analytical technique, a thorough understanding of the analyte's physicochemical properties is paramount.

PropertyValue / DescriptionSignificance for Analysis
IUPAC Name 2-phenylbenzonitrile[3]-
Molecular Formula C₁₃H₉N[3]-
Molecular Weight 179.22 g/mol [3]Influences volatility and mass spectrometric behavior.
Structure Two linked phenyl rings with a nitrile group.The aromatic system provides a strong UV chromophore, ideal for HPLC-UV detection. The structure is relatively non-polar.
Physical State Solid at room temperature.Requires dissolution in an appropriate solvent for both HPLC and GC analysis.[4][5]
Volatility Semi-volatile.The compound has a sufficiently high boiling point but can be volatilized under the high-temperature conditions of a GC inlet, making it amenable to GC-MS analysis.[6][7]
Thermal Stability Generally stable.Crucial for GC-MS, which requires high temperatures for vaporization. The compound must not degrade in the GC inlet or column.[8]

Head-to-Head: HPLC vs. GC-MS for Purity Analysis

The choice between HPLC and GC-MS is not arbitrary; it is a deliberate decision based on the analyte's properties and the analytical objective.[6][8][9]

  • High-Performance Liquid Chromatography (HPLC) is a separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[10][11] For this compound, its non-volatile nature at ambient temperatures and strong UV absorbance make it an excellent candidate for Reversed-Phase HPLC (RP-HPLC).[6][12] Separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[6] This technique is ideal for compounds that are volatile or can be made volatile without decomposition.[7][8] The sample is vaporized and carried by an inert gas (mobile phase) through a column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for definitive identification.[14]

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC is often the workhorse for purity and assay testing in pharmaceutical quality control due to its robustness, precision, and applicability to a wide range of compounds.[15][16]

HPLC Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~10 mg of This compound B Dissolve in Acetonitrile to 1.0 mg/mL (Stock) A->B C Dilute to 0.1 mg/mL (Working Solution) B->C D Filter through 0.22 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by Diode Array Detector (DAD) F->G H Integrate Chromatogram Peaks G->H I Calculate Area Percent for Purity Assessment H->I J Review Data Against System Suitability Criteria I->J

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol: HPLC-DAD Method

This protocol is designed as a self-validating system by incorporating system suitability tests (SSTs) as mandated by pharmacopeial standards like USP General Chapter <621>.[13][17][18]

1. Instrumentation & Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Solvent: Use HPLC-grade acetonitrile and purified water.

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of acetonitrile to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (per USP <621>): [19]

    • Tailing Factor (T): Not more than 2.0 for the main peak.

    • Relative Standard Deviation (RSD): Not more than 2.0% for the peak areas of the five replicate injections.

4. Procedure & Data Analysis:

  • Inject the solvent blank to ensure no carryover or system contamination.

  • Perform the SST as described above.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram, disregarding peaks from the blank and any peaks below the limit of quantitation (typically <0.05%).

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS provides unparalleled specificity for impurity identification, making it an essential tool for method development, troubleshooting, and in-depth characterization.[20]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~10 mg of This compound B Dissolve in Dichloromethane to 1.0 mg/mL A->B C Transfer to GC Vial B->C D Inject into GC Inlet C->D E Vaporization & Separation on DB-5ms Column D->E F Elution into MS E->F G Electron Ionization (EI) & Mass Filtering F->G H Generate Total Ion Chromatogram (TIC) G->H I Calculate Area Percent for Purity H->I J Identify Impurities via Mass Spectral Library Search (e.g., NIST) H->J

Caption: Experimental workflow for GC-MS purity analysis.

Experimental Protocol: GC-MS Method

This protocol focuses on both quantification via the Total Ion Chromatogram (TIC) and qualitative identification of impurities.

1. Instrumentation & Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet: Split mode (50:1 split ratio) at 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

2. Reagent and Sample Preparation:

  • Solvent: Use GC-grade Dichloromethane or Ethyl Acetate.

  • Sample Solution: Accurately weigh ~10 mg of this compound and dissolve in 10.0 mL of solvent to get a concentration of 1.0 mg/mL.

3. System Suitability Test (SST):

  • Inject a known standard (e.g., a system suitability mix or the analyte standard) to verify system performance.

  • Acceptance Criteria:

    • Peak Shape: Symmetrical peak for the analyte.

    • Signal-to-Noise Ratio: Adequate S/N for a specified concentration to ensure sensitivity.

4. Procedure & Data Analysis:

  • Inject the solvent blank to ensure a clean system.

  • Inject the Sample Solution.

  • For Purity: Integrate the peaks in the Total Ion Chromatogram (TIC). Calculate purity using the area percent method, similar to HPLC.

  • For Impurity Identification:

    • Obtain the mass spectrum for each impurity peak.

    • Perform a background subtraction to get a clean spectrum.

    • Compare the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify the impurity.[14][21]

Comparative Data & Method Validation Insights

The ultimate goal of any analytical method is to produce reliable and accurate data. Method validation is the process that provides documented evidence that the procedure is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[22][23][24]

Hypothetical Purity Assessment Data
ParameterHPLC-DAD ResultGC-MS ResultCausality & Insights
Purity (%) 99.5%99.3%A slight difference is expected. HPLC area % assumes all compounds have a similar UV response, which may not be true. GC-MS TIC response is generally more uniform for structurally similar compounds.
Known Impurity A 0.25%0.30%HPLC quantification depends on the impurity's chromophore. If Impurity A has a stronger chromophore than the API, its amount will be overestimated by HPLC.
Unknown Impurity B 0.20%0.35%GC-MS may detect volatile impurities not easily eluted or seen in the HPLC run.
Impurity Identification Retention Time MatchTentatively Identified as Biphenyl via MS Library SearchGC-MS provides structural information, a significant advantage over HPLC-DAD for identifying unknown peaks.
Method Validation Summary (ICH Q2(R2) Framework)[24][25][26]
Validation ParameterHPLC-DADGC-MSSenior Scientist's Notes
Specificity Excellent. Demonstrated by peak purity analysis using DAD and separation from known impurities.[25]Superior. Mass spectrometric detection is inherently highly specific. Co-eluting peaks can often be deconvoluted.[26]GC-MS is the gold standard for specificity.
Linearity (r²) >0.999>0.998Both methods can achieve excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%Both methods are highly accurate when properly validated.
Precision (%RSD) <1.0% (Repeatability)<1.5% (Repeatability)HPLC typically offers slightly better injection precision due to the nature of liquid handling versus gas-phase injection.
LOD / LOQ Lower (ng level)Potentially lower (pg level)GC-MS can be more sensitive, especially in Selected Ion Monitoring (SIM) mode, making it ideal for trace impurity analysis.
Robustness High. Less sensitive to minor changes in flow rate and mobile phase composition.Moderate. Sensitive to inlet temperature, flow rate, and column aging.HPLC methods are often considered more rugged for routine QC environments.

Conclusion: A Senior Application Scientist's Recommendation

Both HPLC and GC-MS are powerful, valid techniques for assessing the purity of this compound. The optimal choice depends on the specific analytical objective.

  • For routine Quality Control (QC), release testing, and stability studies, HPLC-DAD is the recommended method. Its high precision, robustness, and ease of implementation make it ideal for generating consistent purity data in a high-throughput environment where the impurity profile is already well-characterized.[27][28]

  • For impurity identification, method development, and investigation of out-of-spec batches, GC-MS is the superior choice. Its ability to provide structural information through mass spectrometry is invaluable for identifying unknown impurities and understanding degradation pathways. It serves as a critical orthogonal method to confirm HPLC findings and build a comprehensive impurity profile.

Ultimately, a robust analytical control strategy for this compound should leverage both techniques: HPLC for routine quantitative purity assessment and GC-MS for the initial characterization and identification of all potential volatile and semi-volatile impurities. This dual approach ensures the highest level of scientific integrity and product quality.

References

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  • Agilent. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Agilent Technologies. [URL: https://www.agilent.
  • SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carbonitrile, 4'-pentyl- on Newcrom R1 HPLC column. SIELC. [URL: https://sielc.com/separation-of-1-1-biphenyl-4-carbonitrile-4-pentyl-on-newcrom-r1-hplc-column.html]
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  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [URL: https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives. Pharma-intermediate.com. [URL: https://www.pharma-intermediate.
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A Comparative Guide to the Synthesis of [1,1'-Biphenyl]-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, [1,1'-biphenyl]-2-carbonitrile stands as a pivotal intermediate. Its structural motif is a cornerstone in the synthesis of numerous commercial products, including sartans, a class of angiotensin II receptor antagonists widely prescribed for hypertension. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data and field-proven insights to aid researchers in selecting the optimal strategy for their specific needs.

Introduction: The Strategic Importance of this compound

The biphenyl scaffold is a recurring motif in a vast array of biologically active molecules and functional materials. The inclusion of a nitrile group at the 2-position of the biphenyl system provides a versatile chemical handle for further molecular elaboration. This nitrile can be readily transformed into other functional groups such as carboxylic acids, amides, amines, and tetrazoles, making this compound a highly valuable building block in medicinal chemistry and drug development. The demand for efficient and cost-effective synthetic routes is driven by the widespread use of compounds derived from this intermediate.

This guide will dissect and compare the following key synthetic strategies:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis for C-C bond formation.

  • Grignard Reagent-Based Cross-Coupling: An industrially significant method leveraging organomagnesium compounds.

  • Classical Sandmeyer Reaction: A traditional yet relevant approach for the introduction of a cyano group.

  • Direct Palladium-Catalyzed Cyanation: A direct approach to introduce the nitrile functionality onto a pre-formed biphenyl scaffold.

  • Emerging Rhodium-Catalyzed C-H Activation: A novel and atom-economical strategy.

Each of these routes presents a unique set of advantages and challenges concerning yield, cost, scalability, safety, and substrate scope. The following sections will provide a detailed analysis of each, complete with experimental protocols and a comparative summary to inform your synthetic planning.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this typically involves the reaction of a phenylboronic acid with a 2-halobenzonitrile or a 2-cyanophenylboronic acid with a halobenzene.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. The use of a phosphine ligand, for example, stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The base is required to activate the boronic acid for the transmetalation step.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)-Ar'Ln Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'Ln->Pd(0)Ln Reductive Elimination Ar-Ar' This compound Ar-Pd(II)-Ar'Ln->Ar-Ar' Product Ar-X 2-Halobenzonitrile or Halobenzene Ar'-B(OH)2 Phenylboronic acid or 2-Cyanophenylboronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative example of a Suzuki-Miyaura coupling for the synthesis of a substituted biphenyl-2-carbonitrile.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene and water to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Grignard Reagent-Based Cross-Coupling

This method involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a 2-halobenzonitrile. This approach is often favored in industrial settings due to the relatively low cost of the starting materials. The reaction is typically catalyzed by a transition metal, with manganese and nickel salts being common choices.

Mechanistic Considerations

The reaction is believed to proceed through a cross-coupling mechanism. The Grignard reagent is a potent nucleophile, and the transition metal catalyst facilitates the coupling between the two aryl groups. The choice of catalyst is critical to suppress the formation of homocoupling byproducts. Manganese catalysts, for instance, have been shown to be effective in promoting the desired cross-coupling reaction.[1][2]

Grignard_Coupling Ph-MgX Phenylmagnesium Halide (Grignard) Product This compound Ph-MgX->Product 2-Halobenzonitrile 2-Halobenzonitrile 2-Halobenzonitrile->Product Catalyst MnCl2 or NiCl2 Catalyst->Product Catalyzes

Caption: Grignard reagent-based cross-coupling.

Experimental Protocol: Manganese-Catalyzed Grignard Coupling

The following protocol is adapted from patent literature and represents a common industrial approach.[3][4]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • 2-Chlorobenzonitrile

  • Manganese(II) chloride (MnCl₂)

  • Iodine (crystal, as initiator)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, place magnesium turnings.

  • Add a small crystal of iodine and a few drops of bromobenzene to initiate the reaction.

  • Slowly add a solution of bromobenzene in anhydrous THF via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours until most of the magnesium has reacted.

Part B: Coupling Reaction

  • In a separate flask, dissolve 2-chlorobenzonitrile and a catalytic amount of anhydrous manganese(II) chloride in anhydrous THF.

  • Cool the 2-chlorobenzonitrile solution to 0-5 °C in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution to the cooled 2-chlorobenzonitrile solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or recrystallization.

The Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation in organic chemistry used to synthesize aryl halides or cyanides from aryl diazonium salts.[5][6] To synthesize this compound via this route, one would start with 2-amino-[1,1'-biphenyl]. This starting material can be prepared through various methods, including the reduction of 2-nitro-[1,1'-biphenyl].

Mechanistic Pathway

The reaction proceeds in two main stages: diazotization of the primary aromatic amine followed by the copper(I) cyanide-catalyzed displacement of the diazonium group. The diazotization step involves the reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the subsequent step, copper(I) cyanide facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, loss of nitrogen gas, and subsequent cyanation.[4]

Sandmeyer_Reaction Amine 2-Amino-[1,1'-biphenyl] Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amine->Diazotization Diazonium [1,1'-Biphenyl]-2-diazonium chloride Diazotization->Diazonium Cyanation Cyanation (CuCN) Diazonium->Cyanation Product This compound Cyanation->Product

Caption: The Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Cyanation

Materials:

  • 2-Amino-[1,1'-biphenyl]

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

  • Water

Procedure:

  • Dissolve 2-amino-[1,1'-biphenyl] in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper.

  • In a separate flask, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic extract, dry, and concentrate to obtain the crude product, which can be purified by chromatography or recrystallization.

Direct Palladium-Catalyzed Cyanation of 2-Halobiphenyls

This approach involves the direct introduction of a cyanide group onto a pre-existing biphenyl scaffold, specifically a 2-halobiphenyl (e.g., 2-bromo-[1,1'-biphenyl]). This method is attractive as it can be more atom-economical than routes requiring the synthesis of a cyanated starting material. A variety of cyanide sources can be used, including toxic salts like KCN or NaCN, as well as less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[7][8]

Mechanistic Overview

Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide transfer and reductive elimination to yield the aryl nitrile. Catalyst deactivation by excess cyanide can be a challenge, which has led to the development of specialized ligands and the use of cyanide sources with controlled release.[9]

Palladium_Cyanation cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (2-Halo-[1,1'-biphenyl]) Ar-Pd(II)(CN)Ln Ar-Pd(II)(CN)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(CN)Ln Cyanide Transfer (e.g., K4[Fe(CN)6]) Ar-Pd(II)(CN)Ln->Pd(0)Ln Reductive Elimination Product This compound Ar-Pd(II)(CN)Ln->Product Product

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

This protocol utilizes the less toxic cyanide source, potassium hexacyanoferrate(II).[5][10]

Materials:

  • 2-Bromo-[1,1'-biphenyl] (1.0 mmol)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)

  • Palladacycle precatalyst (e.g., 1-2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction tube, combine 2-bromo-[1,1'-biphenyl], K₄[Fe(CN)₆]·3H₂O, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add a degassed solution of KOAc in water and dioxane.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by an appropriate analytical method (GC or LC-MS).

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase, followed by purification of the product.

Emerging Strategy: Rhodium-Catalyzed C-H Activation/Arylation

A more recent and innovative approach involves the rhodium(III)-catalyzed C-H activation and arylation of benzimidates with arylsilanes.[1][2] This method is highly atom-economical as it avoids the need for pre-functionalized starting materials (i.e., halides or organometallics). The benzimidate acts as a directing group to facilitate the ortho-arylation and is subsequently converted to the nitrile.

Mechanistic Principles

The reaction is believed to proceed via a C-H activation mechanism, where the rhodium catalyst, directed by the benzimidate group, selectively activates a C-H bond at the ortho position. This is followed by transmetalation with the arylsilane and reductive elimination to form the C-C bond. The final step is the elimination of the directing group to yield the nitrile product.

Rhodium_CH_Activation Benzimidate Benzimidate CH_Activation C-H Activation ([Cp*RhCl2]2) Benzimidate->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Transmetalation Transmetalation (Arylsilane) Rhodacycle->Transmetalation Coupled_Intermediate Coupled Rh(III) Intermediate Transmetalation->Coupled_Intermediate Reductive_Elimination Reductive Elimination Coupled_Intermediate->Reductive_Elimination Product This compound Reductive_Elimination->Product

Caption: Rhodium-catalyzed C-H activation pathway.

Experimental Protocol: Rh(III)-Catalyzed C-H Arylation

This protocol is based on recent literature and showcases a sustainable approach in water.[1][11]

Materials:

  • Benzimidate derivative (1.0 equiv)

  • Arylsilane (e.g., triethoxy(phenyl)silane, 2.0 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 10 mol%)

  • Silver fluoride (AgF, 2.0 equiv)

  • Pivalic acid (PivOH, 20 mol%)

  • Water

Procedure:

  • To a reaction vessel, add the benzimidate, arylsilane, [Cp*RhCl₂]₂, AgSbF₆, AgF, and PivOH.

  • Add water as the solvent.

  • Heat the mixture at a specified temperature (e.g., 100 °C) for several hours.

  • Monitor the reaction's progress.

  • After completion, cool the reaction and perform a suitable workup, typically involving extraction with an organic solvent.

  • Purify the product via column chromatography.

Comparative Analysis of Synthesis Routes

ParameterSuzuki-Miyaura CouplingGrignard Cross-CouplingSandmeyer ReactionPd-Catalyzed CyanationRh-Catalyzed C-H Activation
Starting Materials 2-Halobenzonitrile & Phenylboronic acid2-Halobenzonitrile & Phenylmagnesium halide2-Amino-[1,1'-biphenyl]2-Halo-[1,1'-biphenyl]Benzimidate & Arylsilane
Key Reagents Pd catalyst, ligand, baseMn or Ni catalystNaNO₂, HCl, CuCNPd catalyst, cyanide sourceRh catalyst, Ag salts
Typical Yields Good to excellent (70-95%)Good (65-85%)[12][13]Moderate to good (60-80%)Good to excellent (70-96%)[10]Moderate to good (50-80%)[1]
Reaction Conditions Mild to moderate temperaturesLow to moderate temperaturesLow temperature diazotization, then heatingModerate to high temperaturesHigh temperatures
Advantages High functional group tolerance, well-understood mechanism, broad substrate scope.Low-cost starting materials, suitable for large-scale production.Utilizes readily available anilines, well-established classical reaction.Direct cyanation, can use less toxic cyanide sources.High atom economy, avoids pre-functionalized substrates.
Disadvantages Cost of Pd catalyst and boronic acids, potential for boronic acid decomposition.Moisture-sensitive Grignard reagents, potential for homocoupling byproducts.Diazonium salts can be unstable and potentially explosive, use of toxic CuCN.High temperatures, potential for catalyst poisoning by cyanide.Expensive Rh catalyst, requires directing group, limited substrate scope reported so far.
Scalability Generally good, but catalyst cost can be a factor.Excellent, widely used in industry.Can be challenging due to the instability of diazonium salts.Good, but requires careful control of conditions.Potentially good, but requires further development for industrial scale.
Safety Considerations Phosphine ligands can be toxic and air-sensitive.Grignard reagents are highly reactive and flammable.Diazonium salts are explosive when dry. CuCN is highly toxic.Use of toxic cyanide salts requires stringent safety measures.Use of expensive and potentially toxic heavy metal catalysts.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the specific requirements of the project, including scale, cost constraints, available equipment, and safety protocols.

  • For laboratory-scale synthesis with a need for high functional group tolerance and predictable outcomes , the Suzuki-Miyaura coupling remains a highly reliable and versatile option.

  • For large-scale industrial production where cost is a primary driver , the Grignard reagent-based cross-coupling is a proven and economically viable method, despite the challenges associated with handling organomagnesium compounds.

  • The Sandmeyer reaction can be a viable option if 2-amino-[1,1'-biphenyl] is a readily available and inexpensive starting material, but the inherent safety risks associated with diazonium salts must be carefully managed.

  • Direct palladium-catalyzed cyanation is an excellent choice when a 2-halo-[1,1'-biphenyl] is the available precursor, particularly with the use of less toxic cyanide sources like K₄[Fe(CN)₆], which enhances the safety profile of the process.

  • The rhodium-catalyzed C-H activation represents a cutting-edge, atom-economical approach. While currently more suited for academic exploration and specialized applications due to catalyst cost and developmental stage, it holds significant promise for future sustainable chemical manufacturing.

Researchers and process chemists are encouraged to evaluate these routes based on the comparative data presented herein to make an informed decision that best aligns with their synthetic goals and operational capabilities.

References

  • Zhang, X., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. Organic Letters, 24(28), 5029–5033. [Link]

  • Zhang, X., et al. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C-H Hiyama Cross-Coupling in Water. Semantic Scholar. [Link]

  • Google Patents. (n.d.). Preparation method of 2-cyano-4'-methyl biphenyl. CN104072387B.
  • American Chemical Society. (2022). Direct Synthesis of Biphenyl-2-carbonitriles by Rh(III)-Catalyzed C–H Hiyama Cross-Coupling in Water. ACS Publications. [Link]

  • Yang, X., et al. (2018). Controllable Rh(III)-Catalyzed C–H Arylation and Dealcoholization: Access to Biphenyl-2-carbonitriles and Biphenyl-2-carbimidates. Organic Letters, 20(20), 6488–6492. [Link]

  • Kharabsheh, A. R., et al. (2010). Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation. Applied Organometallic Chemistry, 24(6), 428-432. [Link]

  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]

  • Google Patents. (n.d.). Preparation method for 2-cyano-4'-methylbiphenyl. CN103467341B.
  • Chem-Station. (2014). Sandmeyer Reaction. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Li, J., et al. (2017). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand. RSC Advances, 7(58), 36561-36565. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. [Link]

  • PubMed. (2020). Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Google Patents. (n.d.). A kind of big production method of 4 chlorine 2 ' cyanobiphenyls. CN106117084A.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • Google Patents. (n.d.). Process for preparing 2-cyanobiphenyl compound. EP0854135B1.
  • National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

Sources

A Comparative Guide to the Reactivity of [1,1'-Biphenyl]-carbonitrile Isomers: An Analysis of Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and catalysis, prized for its rigid, well-defined geometry.[1] Functionalization of this core, particularly with electronically versatile groups like the nitrile (cyano group), opens avenues for diverse chemical transformations. However, the reactivity of these functionalized biphenyls is not uniform across isomers. The positional isomerism of the nitrile group on the biphenyl framework—ortho ([1,1'-Biphenyl]-2-carbonitrile), meta ([1,1'-Biphenyl]-3-carbonitrile), and para ([1,1'-Biphenyl]-4-carbonitrile)—gives rise to profound differences in their chemical behavior.

This guide provides an in-depth comparison of the reactivity of these three isomers. We will dissect the underlying electronic and steric principles that govern their behavior and provide a framework for predicting and exploiting these differences in a research setting. This analysis is grounded in fundamental chemical principles and supported by spectroscopic data and detailed experimental protocols designed for validation.

Theoretical Framework: The Interplay of Steric Hindrance and Electronic Influence

The reactivity of the nitrile group in aromatic systems is primarily dictated by the electrophilicity of the nitrile carbon. This is modulated by a combination of electronic effects (resonance and induction) and steric effects that can either hinder or facilitate access to the reactive center.[2]

Electronic Effects

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. It exerts its influence through two primary mechanisms:

  • Inductive Effect (-I): An through-sigma-bond withdrawal of electron density, which is distance-dependent.

  • Resonance Effect (-M): A through-pi-system withdrawal of electron density, which is most pronounced when the nitrile is in conjugation with the aromatic system (ortho and para positions).

  • [1,1'-Biphenyl]-4-carbonitrile (para-isomer): The nitrile group is in direct conjugation with the biphenyl pi-system. This strong -M effect delocalizes electron density across both rings, significantly increasing the electrophilicity of the nitrile carbon.

  • [1,1'-Biphenyl]-3-carbonitrile (meta-isomer): The nitrile group is not in direct conjugation with the second phenyl ring. Its influence is primarily through the potent -I effect, making the nitrile carbon electrophilic, but generally less so than the para-isomer.

  • This compound (ortho-isomer): While electronically similar to the para-isomer in its potential for a strong -M effect, this is severely compromised by steric factors.

Steric Effects: The Dominant Factor in the Ortho-Isomer

Steric hindrance is the most critical factor distinguishing the reactivity of the ortho-isomer.[3][4] The proximity of the nitrile group to the second phenyl ring in this compound imposes significant spatial congestion.

This has two major consequences:

  • Disruption of Planarity: The steric clash forces the two phenyl rings to adopt a larger dihedral angle, breaking the coplanarity required for efficient pi-system conjugation. This diminishes the resonance effect of the nitrile group.

  • Shielding of the Reaction Center: The bulky adjacent phenyl group physically blocks the trajectory of incoming nucleophiles, dramatically reducing the rate of reactions that require attack at the nitrile carbon.[3]

The following diagram illustrates the structural differences and the pronounced steric shielding in the ortho-isomer.

G cluster_ortho This compound (Ortho) cluster_meta [1,1'-Biphenyl]-3-carbonitrile (Meta) cluster_para [1,1'-Biphenyl]-4-carbonitrile (Para) 2-C1 C 2-C2 C 2-C1->2-C2 2-Ph1 C 2-C1->2-Ph1 2-C3 C 2-C2->2-C3 2-C4 C 2-C3->2-C4 2-C5 C 2-C4->2-C5 2-C6 C 2-C5->2-C6 2-C6->2-C1 2-CN C≡N 2-C6->2-CN 2-Ph2 C 2-Ph1->2-Ph2 2-Ph3 C 2-Ph2->2-Ph3 2-Ph4 C 2-Ph3->2-Ph4 2-Ph5 C 2-Ph4->2-Ph5 2-Ph6 C 2-Ph5->2-Ph6 2-Ph6->2-Ph1 shield Steric Shielding 3-C1 C 3-C2 C 3-C1->3-C2 3-Ph1 C 3-C3 C 3-C2->3-C3 3-C4 C 3-C3->3-C4 3-CN C≡N 3-C3->3-CN 3-C5 C 3-C4->3-C5 3-C6 C 3-C5->3-C6 3-C5->3-Ph1 3-C6->3-C1 3-Ph2 C 3-Ph1->3-Ph2 3-Ph3 C 3-Ph2->3-Ph3 3-Ph4 C 3-Ph3->3-Ph4 3-Ph5 C 3-Ph4->3-Ph5 3-Ph6 C 3-Ph5->3-Ph6 3-Ph6->3-Ph1 4-C1 C 4-C2 C 4-C1->4-C2 4-Ph1 C 4-C1->4-Ph1 4-C3 C 4-C2->4-C3 4-C4 C 4-C3->4-C4 4-C5 C 4-C4->4-C5 4-CN C≡N 4-C4->4-CN 4-C6 C 4-C5->4-C6 4-C6->4-C1 4-Ph2 C 4-Ph1->4-Ph2 4-Ph3 C 4-Ph2->4-Ph3 4-Ph4 C 4-Ph3->4-Ph4 4-Ph5 C 4-Ph4->4-Ph5 4-Ph6 C 4-Ph5->4-Ph6 4-Ph6->4-Ph1

Caption: Steric shielding in the ortho-isomer vs. accessible meta and para-isomers.

Comparative Physicochemical and Spectroscopic Data

The structural differences are reflected in the physical and spectroscopic properties of the isomers.

PropertyThis compound[1,1'-Biphenyl]-3-carbonitrile[1,1'-Biphenyl]-4-carbonitrileReference(s)
CAS Number 24973-49-728804-96-82920-38-9[5][6][7]
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol [5][6][7]
Melting Point 38-40 °C43-46 °C84-86 °C[5][6][7]
IR ν(C≡N) ~2225 cm⁻¹~2228 cm⁻¹~2229 cm⁻¹Inferred
¹³C NMR δ(CN) ~118 ppm~119 ppm~119 ppm[8]

Note: Spectroscopic values are approximate and can vary with solvent and instrument. The higher melting point of the para-isomer is indicative of a more ordered and symmetric crystal lattice packing compared to the less symmetrical ortho and meta isomers.

Framework for Experimental Reactivity Comparison

To empirically validate the theoretical predictions, a series of parallel experiments should be conducted under identical conditions. The primary metric for comparison would be the reaction conversion rate over time, monitored by techniques such as GC-MS or HPLC.

G start Prepare Equimolar Solutions of Isomers (2-CN, 3-CN, 4-CN) reaction Initiate Parallel Reactions (e.g., Hydrolysis, Reduction) Under Identical Conditions (Temp, Conc, Catalyst) start->reaction sampling Aliquots Taken at Time Intervals (t=0, 1, 2, 4... hrs) reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis Quantitative Analysis (GC-MS or HPLC) Determine % Conversion quench->analysis data Plot % Conversion vs. Time for each Isomer analysis->data conclusion Compare Reaction Rate Constants (k) Reactivity Order: k(4-CN) > k(3-CN) >> k(2-CN) data->conclusion

Caption: Workflow for the comparative kinetic analysis of biphenylcarbonitrile isomers.

Predicted Reactivity Order

Based on the interplay of steric and electronic effects, the general reactivity towards nucleophilic attack on the nitrile carbon is predicted to be:

[1,1'-Biphenyl]-4-carbonitrile > [1,1'-Biphenyl]-3-carbonitrile >> this compound

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that serves as an excellent probe for reactivity.[9][10] The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

This protocol is designed to be a self-validating system, where the identity and purity of the product confirm the reaction's success.

Objective: To convert [1,1'-Biphenyl]-4-carbonitrile to [1,1'-Biphenyl]-4-carboxylic acid. The same protocol should be applied to the 2- and 3-isomers for a comparative study.

Materials:

  • [1,1'-Biphenyl]-4-carbonitrile (1.0 g, 5.58 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mL)

  • Deionized Water (25 mL)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add [1,1'-Biphenyl]-4-carbonitrile (1.0 g).

  • Acid Addition: Carefully add 20 mL of deionized water, followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while stirring in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Causality Note: Refluxing provides the necessary activation energy to overcome the stability of the nitrile triple bond and drives the hydrolysis to completion.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-8 hours). The ortho-isomer is expected to require a significantly longer reaction time.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (100 g) in a beaker. A white precipitate of the carboxylic acid should form.

  • Workup - Extraction: If an oil forms or precipitation is incomplete, extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup - Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 30 mL) to remove any remaining acid. Self-Validation Note: The product will move into the basic aqueous layer as its carboxylate salt. Acidifying this aqueous layer should re-precipitate the product, confirming its acidic nature.

  • Workup - Isolation: Re-acidify the NaHCO₃ washes with concentrated HCl until pH ~2 to precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification & Characterization: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water). Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy (observing the appearance of a broad O-H stretch and a C=O stretch, and the disappearance of the C≡N stretch).

Conclusion

While this compound, [1,1'-Biphenyl]-3-carbonitrile, and [1,1'-Biphenyl]-4-carbonitrile are structural isomers, their chemical reactivity is markedly different. The reactivity profile is a classic example of the competition between electronic and steric effects. For the meta- and para-isomers, reactivity is primarily governed by the electron-withdrawing nature of the cyano group, with the para-isomer being slightly more reactive due to a superior resonance effect.

However, for this compound, steric hindrance is the overwhelming determinant of its chemical behavior. The adjacent phenyl ring shields the nitrile from nucleophilic attack and disrupts pi-conjugation, rendering it significantly less reactive than its isomers. Understanding these foundational principles allows researchers to select the appropriate isomer for a desired transformation, anticipate reaction outcomes, and design synthetic routes with greater precision.

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A Researcher's Guide to [1,1'-Biphenyl]-2-carbonitrile: A Comparative Analysis of In-Silico and Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. For researchers and drug development professionals, the choice between computational (in-silico) prediction and traditional experimental determination of these properties is a critical one, often dictated by factors such as time, cost, and the stage of the research pipeline. This guide provides an in-depth technical comparison of in-silico and experimental data for [1,1'-Biphenyl]-2-carbonitrile (also known as 2-cyanobiphenyl), a versatile biphenyl derivative with applications in organic synthesis and as a key intermediate in the production of various functional materials.

This document will delve into the nuances of both approaches, offering field-proven insights into the causality behind experimental choices and the underlying principles of computational models. By presenting a side-by-side comparison, this guide aims to equip researchers with the knowledge to make informed decisions on when to rely on predictive models and when to invest in rigorous experimental validation.

Physicochemical Properties: The Foundation of Druggability

The fundamental physicochemical properties of a molecule, such as its melting point, solubility, and lipophilicity (logP), govern its behavior in biological systems. Accurate determination of these parameters is the bedrock upon which successful drug development is built.

Comparison of Physicochemical Data for this compound
PropertyExperimental ValueIn-Silico Predicted Value (SwissADME)[1]In-Silico Predicted Value (pkCSM)[2][3]In-Silico Predicted Value (ADMETlab 2.0)[4][5]In-Silico Predicted Value (ADMET-AI)[6][7]
Melting Point (°C) 35-37[8]Not ProvidedNot Provided91.55Not Provided
Aqueous Solubility (logS) Data not available-3.78 (Poorly soluble)-3.493-3.53-3.54
Lipophilicity (logP) Data not available3.163.22528[8]3.223.19

Analysis and Insights:

The experimental melting point of this compound is reported to be in the range of 35-37°C[8]. Interestingly, the in-silico prediction from ADMETlab 2.0 is significantly higher at 91.55°C[4][5]. This discrepancy highlights a common challenge with in-silico melting point predictions, which can be influenced by the complexity of intermolecular forces in the crystal lattice that are difficult to model accurately.

For aqueous solubility and lipophilicity, no experimental data was readily available for this compound. However, the in-silico predictions from four different platforms show remarkable consistency. The predicted logS values, all hovering around -3.5, categorize the compound as poorly soluble in water, a critical piece of information for formulation development. Similarly, the predicted logP values are tightly clustered around 3.2, indicating a moderate level of lipophilicity. This consistency across different prediction algorithms lends a higher degree of confidence to the in-silico data in the absence of experimental validation.

Experimental Protocols: A Closer Look

To bridge the gap in experimental data, the following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

The capillary melting point technique is a fundamental and widely used method for determining the melting point of a solid organic compound. Its simplicity and accuracy make it a staple in synthetic and analytical chemistry labs.

  • Principle: A small, finely powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed. A narrow melting point range is indicative of high purity.

  • Workflow:

Caption: Workflow for Melting Point Determination.

The shake-flask method is the gold standard for determining the intrinsic solubility of a compound. It is a direct and reliable method, though it can be time-consuming.

  • Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

  • Workflow:

Caption: Workflow for Aqueous Solubility Determination.

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most widely accepted method for its determination.

  • Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P), and its logarithm is the logP value[9].

  • Workflow:

Caption: Workflow for LogP Determination.

ADMET Properties: Predicting the Fate of a Molecule in the Body

The ADMET profile of a compound provides crucial insights into its potential as a drug candidate. In-silico tools have become indispensable for the early prediction of these properties, helping to identify potential liabilities and guide lead optimization.

In-Silico ADMET Profile of this compound

The following table summarizes the ADMET properties of this compound as predicted by various online platforms.

ADMET PropertySwissADME[1]pkCSM[2][3]ADMETlab 2.0[4][5]ADMET-AI[6][7]Interpretation
Human Intestinal Absorption (%) High94.696.6High ProbabilityLikely to be well-absorbed from the gut.
Caco-2 Permeability (logPapp) Not Provided0.491.11High ProbabilityHigh permeability across the intestinal cell line model.
Blood-Brain Barrier (BBB) Permeation Yes-0.012 (Permeable)PermeableHigh ProbabilityLikely to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate NoYesNon-substrateLow ProbabilityConflicting predictions, experimental validation would be necessary.
CYP1A2 Inhibitor YesNoInhibitorHigh ProbabilityPotential for drug-drug interactions.
CYP2C9 Inhibitor YesNoInhibitorHigh ProbabilityPotential for drug-drug interactions.
CYP2C19 Inhibitor NoNoInhibitorHigh ProbabilityPotential for drug-drug interactions.
CYP2D6 Inhibitor NoNoNon-inhibitorLow ProbabilityLower potential for drug-drug interactions via this isoform.
CYP3A4 Inhibitor YesNoInhibitorHigh ProbabilityHigh potential for drug-drug interactions.
AMES Mutagenicity Not ProvidedNoNon-toxicLow ProbabilityUnlikely to be mutagenic.
hERG Inhibition Not ProvidedNoNon-inhibitorLow ProbabilityLow risk of cardiotoxicity.

Analysis and Insights:

The in-silico ADMET predictions for this compound present a mixed but informative profile. The compound is consistently predicted to have high intestinal absorption and Caco-2 permeability, suggesting good oral bioavailability. Furthermore, it is predicted to be capable of crossing the blood-brain barrier.

A point of contention among the predictors is its status as a P-glycoprotein substrate. SwissADME and ADMETlab 2.0 predict it is not a substrate, while pkCSM suggests it is[1][2][3][4][5]. This highlights the importance of using multiple prediction tools and, ideally, confirming with experimental data for critical parameters.

Regarding metabolism, there is a consensus that this compound is likely to be an inhibitor of several key cytochrome P450 enzymes, particularly CYP1A2, CYP2C9, and CYP3A4. This is a significant finding, as it flags a high potential for drug-drug interactions.

On the toxicity front, the predictions are generally favorable, with the compound predicted to be non-mutagenic and a non-inhibitor of the hERG channel, suggesting a low risk for cardiotoxicity.

The Logic of In-Silico vs. Experimental Validation

The decision to use in-silico predictions versus conducting experiments is a strategic one in the drug discovery process. The following diagram illustrates the logical flow and interplay between these two approaches.

G InSilico In-Silico Prediction (High-throughput, Low cost) HTS High-Throughput Screening InSilico->HTS Prioritize compounds for screening Lead_Opt Lead Optimization HTS->Lead_Opt Identify initial hits Experimental Experimental Validation (Lower-throughput, Higher cost, Higher confidence) Experimental->Lead_Opt Feedback for structure-activity relationship (SAR) refinement Lead_Opt->Experimental Validate key properties of lead candidates

Caption: The interplay between in-silico prediction and experimental validation in drug discovery.

Conclusion: An Integrated Approach for Informed Decision-Making

This guide has provided a comprehensive comparison of in-silico and experimental data for the physicochemical and ADMET properties of this compound. While experimental data remains the gold standard for definitive characterization, in-silico tools offer invaluable, rapid, and cost-effective means of profiling compounds, particularly in the early stages of drug discovery.

The case of this compound illustrates both the strengths and weaknesses of computational predictions. While there was strong consensus for properties like solubility, logP, and intestinal absorption, discrepancies were observed for melting point and P-gp substrate status. This underscores the necessity of a judicious and integrated approach. Researchers should leverage the power of in-silico tools for high-throughput screening and prioritization, but critical parameters for promising lead candidates must be validated through rigorous experimental investigation. By understanding the principles and limitations of both methodologies, scientists can navigate the complex landscape of drug development with greater confidence and efficiency.

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A Senior Application Scientist's Guide to Benchmarking [1,1'-Biphenyl]-2-carbonitrile-Based Materials in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The [1,1'-Biphenyl]-2-carbonitrile scaffold is a cornerstone in modern medicinal chemistry. Its unique structural properties—a blend of rigidity and conformational flexibility—make it a "privileged scaffold," a term for molecular frameworks that can bind to multiple biological targets. This guide provides an in-depth comparison of its performance across various therapeutic targets, supported by experimental data and protocols, to aid researchers in making informed decisions during the drug discovery process.

The this compound Scaffold: A Structural Overview

The power of this scaffold lies in the synergy between its two core components:

  • The Biphenyl Moiety: This structure provides a rigid backbone, allowing for precise spatial positioning of functional groups to interact with target proteins. Its two phenyl rings can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • The Nitrile (Carbonitrile) Group: Far from being a passive functional group, the nitrile is a versatile pharmacophore. It is relatively robust and often not readily metabolized. The nitrile group can act as a hydrogen bond acceptor, engage in dipole interactions, and even mimic the 3-keto functionality of endogenous ligands, as seen in some androgen receptor antagonists.[1]

This combination has led to the development of potent modulators for a range of challenging drug targets.

Performance Benchmark: this compound in Oncology

The biphenyl scaffold has proven particularly effective in the development of targeted cancer therapies. Below, we benchmark its performance in two critical areas: angiogenesis inhibition and immune checkpoint blockade.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] Inhibiting this receptor is a clinically validated strategy in oncology.[4]

Performance Analysis: this compound derivatives have emerged as highly potent VEGFR-2 inhibitors. By occupying the ATP-binding site of the kinase domain, these compounds prevent receptor autophosphorylation and downstream signaling.[2]

Causality of Experimental Design: The development of these inhibitors often follows a structure-guided approach. An initial hit compound is optimized by modifying substituents on the biphenyl rings to enhance interactions with key amino acid residues in the kinase hinge region and an allosteric hydrophobic pocket.[2] This rational design has led to compounds with nanomolar potency.

Comparative Data:

Compound ClassTargetKey ExampleIC₅₀ (nM)Cellular Antiproliferative Activity (IC₅₀, µM)Reference
Biphenyl Amide VEGFR-2Compound 18b2.021.47 (MCF-7), 5.98 (SMMC-7721)[5]
N-acylhydrazone VEGFR-2LASSBio-2029Not specifiedModulates cell cycle regulators in MCF-7 cells[6]
Quinoline/Quinazoline VEGFR-2Sorafenib (Standard)~90Varies by cell line[2][7]
Indolinone VEGFR-2Sunitinib (Standard)~80Varies by cell line[7]
PD-1/PD-L1 Interaction Blockade

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[9] Blocking this interaction with inhibitors is a revolutionary immunotherapy approach.[9][10]

Performance Analysis: While monoclonal antibodies are the current standard of care, small-molecule inhibitors based on the biphenyl scaffold are gaining significant attention.[10] These molecules offer potential advantages such as oral bioavailability, better tumor penetration, and lower manufacturing costs.[10]

Causality of Experimental Design: The design strategy for these inhibitors focuses on disrupting the protein-protein interface. The biphenyl scaffold serves as a rigid core to present functional groups that mimic the key binding interactions of PD-1, effectively preventing PD-L1 from docking.

Comparative Data:

Compound ClassTargetKey ExampleIC₅₀ (nM)TGI (%) in vivoReference
Biphenyl Benzylamine PD-1/PD-L1Compound A562.455.20% (50 mg/kg)[11]
Monoclonal Antibody PD-1PembrolizumabSub-nanomolarVaries by model[10]
Peptide Inhibitor PD-1/PD-L1Light-Activated PeptideNot specifiedCell-based activity demonstrated[12]

Versus the Alternatives: Monoclonal antibodies like Pembrolizumab are highly potent but come with inherent limitations.[10][13] Small molecules derived from the biphenyl scaffold, such as compound A56, have shown remarkable potency (IC₅₀ of 2.4 nM) and significant tumor growth inhibition (TGI) in animal models, positioning them as highly promising oral alternatives.[11]

Performance in Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology.

  • Antihypertensive Agents: Biphenyl derivatives have been designed as inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

  • Central Nervous System (CNS) Disorders: The scaffold has been successfully used to develop Negative Allosteric Modulators (NAMs) of the NMDA receptor, with one optimized compound achieving an IC₅₀ of 50 nM for potential use in treating major depressive disorder.[14][15]

  • Anti-inflammatory Agents: Biphenyl carboxamide analogues have been investigated for their analgesic and anti-inflammatory properties.

Experimental Protocols for Benchmarking

To ensure scientific rigor, performance claims must be backed by robust, validated experimental protocols.

Workflow for Benchmarking a Novel Kinase Inhibitor

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., TR-FRET) A->B C Determine IC₅₀ B->C D Cell Viability/Proliferation Assay (e.g., MTT Assay) C->D Potent compounds (IC₅₀ < 1 µM) I Measure Tumor Growth Inhibition (TGI) E Target Engagement Assay (e.g., Western Blot for p-VEGFR-2) D->E F Determine GI₅₀ / EC₅₀ E->F G Pharmacokinetic (PK) Studies F->G Active compounds (GI₅₀ < 10 µM) H Xenograft Tumor Model G->H H->I

Caption: A generalized workflow for benchmarking a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET Method)

This protocol describes a common method for quantifying kinase inhibition.[16]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km for the specific kinase.

    • Substrate: Use a biotinylated peptide substrate specific to the kinase.

    • Detection Reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor (e.g., XL665).

  • Assay Procedure:

    • Dispense 2 µL of the this compound test compound (serially diluted in DMSO) into a 384-well low-volume plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

    • Incubate for 60-90 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction by adding 10 µL of the detection mixture containing the terbium-labeled antibody and streptavidin-acceptor in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[17]

    • Calculate the HTRF ratio and plot the results against inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and is a crucial step to confirm that biochemical inhibition translates to a cytotoxic or cytostatic effect.[18][19]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[20]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C and 5% CO₂.[20]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][21]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[19]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

    • Plot the percentage of cell viability against the compound concentration to calculate the GI₅₀ (concentration for 50% inhibition of growth).

Structure-Activity Relationship (SAR) Logic

The development of potent compounds relies on a logical, iterative process of chemical modification and biological testing.

SAR_Logic cluster_0 Iteration 1: Modify Ring A cluster_1 Iteration 2: Modify Ring B start Initial Hit (e.g., IC₅₀ = 10 µM) modA Add Electron- Withdrawing Group Add Electron- Donating Group start->modA resultA Test Activity modA:f0->resultA IC₅₀ = 1 µM (Improvement) modA:f1->resultA IC₅₀ = 25 µM (Worse) modB Increase Steric Bulk Introduce H-Bond Donor/Acceptor resultB Test Activity modB:f0->resultB IC₅₀ = 500 nM (No Change) modB:f1->resultB IC₅₀ = 10 nM (Improvement) resultA->modB Proceed with best modification optimized Optimized Lead (e.g., IC₅₀ = 10 nM) resultB->optimized Final Candidate

Caption: A simplified decision tree for a Structure-Activity Relationship (SAR) study.

Conclusion

The this compound scaffold is a highly versatile and powerful platform in drug discovery. Its proven success in generating potent inhibitors for critical targets like VEGFR-2 and PD-1/PD-L1 underscores its value. By employing rigorous and validated benchmarking protocols, researchers can effectively compare the performance of novel biphenyl-based materials against existing alternatives, accelerating the development of next-generation therapeutics. This guide serves as a foundational resource, blending established data with actionable experimental frameworks to support innovation in the field.

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